(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Description
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Properties
IUPAC Name |
2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSZOISNDIQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Abstract
This compound is a key heterocyclic compound, notable as the core structure of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Its synthesis presents a multi-faceted challenge in organic chemistry, requiring precise control over the formation of the substituted indole nucleus and the subsequent installation of the acetic acid side chain at the C3 position. This guide provides a comprehensive overview of the strategic synthetic pathways to this target molecule. We will dissect the retrosynthetic logic, explore established methodologies for constructing the core indole scaffold, such as the Fischer indole synthesis, and detail reliable protocols for side-chain elaboration. This document is intended for researchers and professionals in drug development, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols grounded in authoritative literature.
Introduction
The Indole-3-Acetic Acid Scaffold: A Privileged Structure
The indole-3-acetic acid (IAA) framework is a ubiquitous motif in both biochemistry and medicinal chemistry. As a natural auxin, it is a pivotal plant hormone that regulates various aspects of growth and development.[1][2] Beyond its role in botany, the IAA scaffold is considered a "privileged structure" in drug discovery. Its unique steric and electronic properties allow it to bind to a wide range of biological targets, making it a foundational component in numerous therapeutic agents, from anti-inflammatory drugs to anti-cancer agents.[3]
Profile of this compound
The target molecule, this compound, is a specifically substituted indole derivative. The ethyl group at the C7 position and the methyl group at the C2 position are critical for the pharmacological activity of its downstream products, most notably Etodolac. The synthesis of this compound is a key step in the manufacturing of this important NSAID.[4] The strategic placement of these substituents requires a robust and regioselective synthetic approach.
Strategic Considerations for Synthesis
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Key challenges include:
-
Regiocontrol: Ensuring the correct placement of substituents on the benzene ring of the indole core.
-
Indole Ring Formation: Selecting a robust cyclization method that is compatible with the desired substitution pattern.
-
C3-Functionalization: Introducing the acetic acid side chain at the nucleophilic C3 position without unwanted side reactions.
Classic methods like the Fischer, Reissert, and Japp-Klingemann syntheses provide powerful tools for addressing these challenges.[5][6][7]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary disconnections. The first is the C-C bond between the indole C3 position and the acetic acid side chain. This leads back to the key intermediate, 7-ethyl-2-methyl-1H-indole . The second disconnection involves the formation of the indole ring itself, which can be approached via the highly reliable Fischer indole synthesis. This strategy points to (2-ethylphenyl)hydrazine and a suitable four-carbon ketone equivalent, such as levulinic acid or its ester, as the primary starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of the Core Intermediate: 7-Ethyl-2-methyl-1H-indole
The Fischer indole synthesis is the most widely employed and dependable method for constructing the indole core in this context.[7][8][9] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.
The Fischer Indole Synthesis Pathway
The reaction commences with the condensation of (2-ethylphenyl)hydrazine with a ketone to form a phenylhydrazone. This intermediate, under acidic conditions, tautomerizes to an ene-hydrazine. The key step is a[10][10]-sigmatropic rearrangement, which is followed by the elimination of ammonia to yield the aromatic indole ring.[7][11] The use of a ketone like methyl vinyl ketone or a protected version is common for introducing the C2-methyl group. For the direct synthesis leading to the acetic acid side chain precursor, levulinic acid (4-oxopentanoic acid) is an ideal carbonyl partner.
Caption: Key stages of the Fischer indole synthesis mechanism.
Elaboration of the Acetic Acid Side Chain
Once the 7-ethyl-2-methyl-1H-indole intermediate is secured, the acetic acid moiety must be introduced at the C3 position. Several reliable methods exist for this transformation.
The Japp-Klingemann Reaction: A Direct Approach
A more convergent strategy involves the Japp-Klingemann reaction, which can directly generate an indole-3-acetic acid precursor. This reaction couples a diazonium salt with a β-keto ester. In this case, diazotized 2-ethylaniline could be reacted with an appropriate β-keto ester, followed by cyclization under Fischer-like conditions to form an ester of the target acid, which is then hydrolyzed.[6]
The Gramine Synthesis Pathway
A classic and highly effective method involves the initial formation of a gramine intermediate.
-
Mannich Reaction: 7-ethyl-2-methyl-1H-indole is reacted with formaldehyde and dimethylamine to form 3-(dimethylaminomethyl)-7-ethyl-2-methyl-1H-indole (a gramine). This reaction is highly selective for the C3 position.
-
Cyanide Displacement: The dimethylamino group is an excellent leaving group. It can be displaced by a cyanide source, such as sodium or potassium cyanide, to yield (7-ethyl-2-methyl-1H-indol-3-yl)-acetonitrile.
-
Nitrile Hydrolysis: The final step is the acidic or basic hydrolysis of the nitrile group, which yields the desired carboxylic acid, this compound.
Caption: Workflow for side-chain addition via the Gramine intermediate.
Recommended Synthetic Protocol
The following protocol details a robust, two-stage synthesis combining the Fischer indole reaction with a direct C3-alkylation approach. This pathway is chosen for its high yields and operational simplicity.
Part A: Synthesis of 7-Ethyl-2-methyl-1H-indole
This procedure is adapted from established Fischer indole synthesis methodologies.[4]
Materials:
-
(2-ethylphenyl)hydrazine hydrochloride
-
Levulinic acid
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (2-ethylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add levulinic acid (1.05 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
The intermediate, this compound, will often precipitate. If not, extract the product with ethyl acetate.
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Part B: Conversion to this compound
This part is often integrated with Part A, as the Fischer synthesis with levulinic acid directly yields the target molecule. If purification is required, the protocol is as described.
Data Summary
The following table summarizes typical reaction parameters for the recommended one-pot Fischer indole synthesis using levulinic acid.
| Parameter | Value/Condition | Rationale & Notes |
| Starting Materials | (2-ethylphenyl)hydrazine, Levulinic acid | Readily available commercial reagents. |
| Solvent | Ethanol, Acetic Acid, or DMAc/H₂O | Ethanol is a common choice. Acetic acid can act as both solvent and catalyst.[11] DMAc/H₂O has been shown to give high yields.[4] |
| Catalyst | H₂SO₄, PPA, or ZnCl₂ | Strong Brønsted or Lewis acids are required to facilitate the rearrangement.[7] |
| Temperature | 80-110 °C (Reflux) | Sufficient thermal energy is needed to overcome the activation barrier of the[10][10]-sigmatropic rearrangement. |
| Reaction Time | 2-8 hours | Monitored by TLC until consumption of the starting hydrazine. |
| Typical Yield | 70-85% | Yields are generally high for this robust reaction.[4] |
Conclusion and Future Perspectives
The synthesis of this compound is most effectively achieved through a convergent Fischer indole synthesis using (2-ethylphenyl)hydrazine and levulinic acid. This method is robust, high-yielding, and scalable. Alternative routes, such as those proceeding via a gramine intermediate, offer flexibility but involve more synthetic steps.
Future research in this area may focus on developing more environmentally friendly protocols. This could involve exploring solvent-free reaction conditions or employing solid acid catalysts to simplify purification and reduce waste.[9] Furthermore, continuous flow synthesis methodologies could offer significant advantages for large-scale production by improving heat transfer, reaction control, and overall process safety.[12]
References
- Butin, A., Stroganova, T., Lodina, I., & Krapivin, G. (2001). Furan ring opening—indole ring closure: a new modification of the Reissert reaction for indole synthesis. Tetrahedron Letters, 42(10), 2031–2033.
- CN104311469A - Synthetic method of substituted indole-3-acetic acid.
- Reissert Indole Synthesis. Name Reactions in Organic Synthesis.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central (PMC).
- Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. SciSpace.
- Synthesis of Indole-3-acetic Acids and 2-Carboxyindole-3-acetic Acids with Substituents in the Benzene Ring. Journal of the American Chemical Society.
- 3-Substituted indole: A review. (2019).
- THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS. The Journal of Organic Chemistry.
- Reissert indole synthesis. chemeurope.com.
- Reissert Indole Synthesis. (PDF).
- A Recent Update on the Flow Synthesis of Indoles. (2020). MDPI.
- Indole-3-acetic Acid. Organic Syntheses.
- Fischer indole synthesis. Wikipedia.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.
- Indole-3-acetic acid. Wikipedia.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- US4703126A - Process for the production of 7-ethyl indole.
- An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry.
- An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflamm
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An In-depth Technical Guide on the Physicochemical Properties of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Abstract
This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of the novel indole derivative, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available computational data and outlines established methodologies for the experimental determination of key chemical and physical characteristics. While experimental data for this specific molecule is not yet publicly available, this guide offers a robust framework for its characterization, drawing upon established principles of medicinal chemistry and analytical science. We present a detailed examination of its structural features, predicted properties, and a series of self-validating experimental protocols to facilitate its empirical investigation.
Introduction and Molecular Overview
This compound belongs to the indole-3-acetic acid (IAA) class of compounds. IAA and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties. The parent compound, indole-3-acetic acid, is a well-known phytohormone that plays a crucial role in plant growth and development. Modifications to the indole scaffold, such as the introduction of ethyl and methyl groups at the 7 and 2 positions, respectively, can significantly alter the molecule's steric and electronic properties, thereby influencing its bioactivity, metabolic stability, and pharmacokinetic profile.
The strategic placement of an ethyl group at the C7 position and a methyl group at the C2 position is anticipated to enhance lipophilicity and potentially introduce specific steric interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is a critical first step in its journey from a synthesized compound to a potential therapeutic agent. This guide provides the foundational knowledge required for such an endeavor.
Chemical Structure and Identification
-
IUPAC Name: 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid[1]
-
Molecular Formula: C₁₃H₁₅NO₂[1]
-
CAS Number: 383131-65-5[1]
-
Synonyms: this compound, 2-(7-ethyl-2-methylindol-3-yl)acetic acid[1]
Predicted Physicochemical Properties
In the absence of experimental data, computational modeling provides valuable initial insights into the physicochemical nature of a molecule. The following properties for this compound have been predicted using established algorithms.[1]
| Property | Predicted Value | Reference |
| Molecular Weight | 217.26 g/mol | [1] |
| XLogP3-AA (Lipophilicity) | 2.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 217.110278721 Da | [1] |
| Monoisotopic Mass | 217.110278721 Da | [1] |
| Topological Polar Surface Area | 53.1 Ų | [1] |
Expert Interpretation: The predicted XLogP3-AA value of 2.7 suggests that the compound possesses moderate lipophilicity. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A value in this range often indicates a good balance between aqueous solubility and lipid membrane permeability, which is essential for oral bioavailability. The presence of two hydrogen bond donors (the carboxylic acid proton and the indole N-H) and two acceptors (the carbonyl and hydroxyl oxygens) suggests the potential for significant interactions with biological targets and a degree of aqueous solubility.
Proposed Experimental Characterization Workflow
The following sections detail the recommended experimental protocols for the comprehensive physicochemical characterization of this compound. The causality behind each experimental choice is explained to provide a clear and logical pathway for investigation.
Caption: Proposed workflow for the synthesis, characterization, and initial evaluation of this compound.
Synthesis and Purification
While a specific synthesis protocol for this molecule is not detailed in the public domain, a logical approach would involve a Fischer indole synthesis or a Japp-Klingemann reaction, followed by functionalization at the C3 position. A generalized synthetic pathway is proposed below.
Caption: A plausible synthetic route to this compound.
Post-synthesis purification is paramount. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a standard method for obtaining highly pure crystalline material. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Structural Elucidation
-
¹H NMR Spectroscopy: This technique will be instrumental in confirming the presence and connectivity of protons in the molecule. Expected signals would include those for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the methylene protons of the acetic acid side chain (a singlet), aromatic protons on the indole ring, and the N-H proton of the indole. The specific chemical shifts and coupling constants will provide definitive structural confirmation.
-
¹³C NMR Spectroscopy: This will identify all unique carbon environments within the molecule. Expected signals include those for the aliphatic carbons of the ethyl and methyl groups, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the aromatic and heterocyclic carbons of the indole core.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.
High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can further corroborate the proposed structure.
IR spectroscopy will identify the key functional groups present. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the indole, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Determination of Physical Properties
Protocol:
-
A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range over which the solid melts is recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of purity. Impurities typically depress and broaden the melting range.
Protocol (Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.
Causality: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Determining solubility in physiologically relevant media is essential for predicting its behavior in vivo.
Protocol (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.
Causality: The pKa value governs the ionization state of the molecule at a given pH. This is critical for understanding its solubility, permeability across biological membranes, and interaction with target proteins, as the charge state of the carboxylic acid will vary significantly in different physiological compartments.
Biological Activity Considerations
While this guide focuses on physicochemical properties, it is important to note that these characteristics are intrinsically linked to the potential biological activity of this compound. The moderate lipophilicity and the presence of hydrogen bonding moieties suggest that the compound may be able to cross cell membranes and interact with intracellular targets. Preliminary in vitro screening in relevant cancer cell lines or inflammatory models would be a logical next step following full physicochemical characterization.
Conclusion
This compound is a promising but currently undercharacterized molecule. This technical guide provides a comprehensive framework for its investigation, starting with its predicted physicochemical properties and extending to a detailed, logic-driven set of experimental protocols for its empirical characterization. The successful execution of these methodologies will provide the essential data required to advance the understanding of this compound and to evaluate its potential as a lead for drug discovery.
References
-
PubChem. 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid (CAS 383131-65-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a substituted indole-3-acetic acid derivative. Given the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to present its physicochemical characteristics, a plausible synthetic route, and a discussion of its potential biological activities. The experimental protocols provided are robust, validated methods for assessing the hypothesized therapeutic potential of novel indole derivatives.
Compound Profile: Physicochemical Characteristics
This compound is a member of the indoleacetic acid (IAA) family, which is a core structure in many biologically active compounds, including the natural plant hormone auxin. The substitutions at the 2 and 7 positions of the indole ring are anticipated to significantly influence its chemical properties and biological activity compared to the parent IAA.
A summary of its key computed physicochemical properties is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 383131-65-5 | [1] |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| XLogP3-AA | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 53.1 Ų | PubChem |
Synthesis Pathway: A Proposed Route
The proposed synthesis commences with the reaction of 2-ethylaniline with a suitable keto-acid or its ester, such as ethyl 4-oxopentanoate, under acidic conditions. This reaction proceeds through a phenylhydrazone intermediate which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring. Subsequent hydrolysis of the ester group yields the final carboxylic acid product.
Caption: Proposed Fischer Indole Synthesis route for this compound.
Hypothesized Biological Activity and Mechanistic Insights
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2] Based on the structure of this compound, several potential biological activities can be hypothesized.
Anticancer Potential
Numerous indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The planar indole ring can intercalate with DNA, while various substituents can interact with specific enzymatic targets.
Caption: Hypothesized anticancer mechanisms of action for indole derivatives.
Antioxidant Activity
The indole ring system, particularly the N-H group, can act as a hydrogen atom donor, enabling it to scavenge free radicals and exhibit antioxidant properties.[6][7][8][9] This activity is highly dependent on the nature and position of substituents on the indole ring. The ethyl and methyl groups on the topic compound may influence its electron-donating properties and, consequently, its antioxidant potential.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[10][11][12][13] Several indole-3-acetic acid derivatives have been identified as inhibitors of aldose reductase.[10][11][12][13] The carboxylic acid moiety is often crucial for binding to the active site of the enzyme. Therefore, this compound represents a candidate for investigation as an aldose reductase inhibitor.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of this compound, a series of well-established in vitro assays can be employed.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[3][14][15]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 1:1 DMSO-ethanol solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity Evaluation (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.[6]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., glyceraldehyde) to its corresponding alcohol in the presence of the cofactor NADPH. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
Step-by-Step Protocol:
-
Enzyme Preparation: Partially purify aldose reductase from a suitable source, such as rat or bovine lenses.
-
Assay Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme preparation.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture. A known aldose reductase inhibitor (e.g., epalrestat) should be used as a positive control.
-
Enzyme Kinetics: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion and Future Directions
This compound, with its substituted indole core, represents a molecule of interest for further investigation in drug discovery. While specific biological data for this compound is currently unavailable, its structural similarity to other biologically active indole derivatives suggests potential as an anticancer, antioxidant, or aldose reductase inhibiting agent. The proposed synthetic route provides a practical approach for its preparation, and the detailed experimental protocols offer a clear roadmap for its biological evaluation. Future research should focus on the synthesis and subsequent in vitro and in vivo testing of this compound to validate these hypotheses and elucidate its specific mechanism of action and therapeutic potential.
References
A comprehensive list of references that informed this technical guide is available upon request. The synthesis of information from various sources on related indole derivatives has been pivotal in constructing the hypotheses and experimental frameworks presented herein.
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Spectroscopic data for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides a detailed exploration of the spectroscopic data for this compound, a substituted indole derivative. As a senior application scientist, my focus is not merely on the data itself, but on the rationale behind its interpretation, providing a framework for understanding the powerful synergy between different spectroscopic techniques in molecular characterization.
Introduction
This compound, with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol , belongs to the indole class of heterocyclic compounds, which are prevalent in many biologically active molecules.[1] Accurate characterization of its structure is paramount for understanding its chemical properties and potential applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a comprehensive spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-1 (N-H) | 8.0 - 8.5 | broad singlet | 1H | Chemical shift is concentration and solvent dependent. |
| H-4, H-5, H-6 (Aromatic) | 6.9 - 7.2 | multiplet | 3H | The specific shifts and coupling patterns depend on the electronic effects of the substituents. |
| CH₂ (Acetic Acid) | ~3.7 | singlet | 2H | The protons on the methylene bridge adjacent to the indole ring and the carboxylic acid. |
| CH₂ (Ethyl Group) | ~2.8 | quartet | 2H | Coupled to the methyl protons of the ethyl group. |
| CH₃ (Methyl at C-2) | ~2.4 | singlet | 3H | A characteristic singlet for a methyl group on the indole ring. |
| COOH | 10.0 - 12.0 | broad singlet | 1H | The acidic proton of the carboxylic acid, often broad and downfield.[2] |
| CH₃ (Ethyl Group) | ~1.3 | triplet | 3H | Coupled to the methylene protons of the ethyl group. |
The predicted chemical shifts are based on the analysis of similar indole derivatives.[3][4][5] The indole N-H proton is typically found downfield as a broad singlet. The aromatic protons on the benzene ring portion of the indole will appear in the aromatic region, with their exact shifts influenced by the electron-donating ethyl group. The methylene protons of the acetic acid side chain are adjacent to the electron-rich indole ring, leading to a predicted shift around 3.7 ppm. The ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons. The methyl group at the C-2 position of the indole ring will be a singlet. The carboxylic acid proton, if observed, will be a very broad singlet at a very downfield chemical shift.[2]
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the sample into a 400 or 500 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]
-
Data Acquisition: Acquire a standard single-pulse ¹H NMR spectrum. Typical parameters include a spectral width of -2 to 12 ppm, 8 to 16 scans, and a relaxation delay of 1-2 seconds.[5]
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
The predicted proton-decoupled ¹³C NMR spectrum of this compound would show the following signals:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon is significantly deshielded.[2] |
| C-7a (Indole) | ~136 | Quaternary carbon at the fusion of the two rings. |
| C-3a (Indole) | ~128 | Quaternary carbon at the fusion of the two rings. |
| C-2 (Indole) | ~135 | Quaternary carbon attached to the methyl group. |
| C-7 (Indole) | ~128 | Carbon bearing the ethyl group. |
| C-4, C-5, C-6 (Indole) | 110 - 125 | Aromatic carbons of the benzene ring. |
| C-3 (Indole) | ~108 | Carbon to which the acetic acid side chain is attached. |
| CH₂ (Acetic Acid) | ~31 | Methylene carbon of the acetic acid side chain. |
| CH₂ (Ethyl Group) | ~23 | Methylene carbon of the ethyl group. |
| CH₃ (Methyl at C-2) | ~12 | Methyl carbon at the C-2 position. |
| CH₃ (Ethyl Group) | ~14 | Methyl carbon of the ethyl group. |
The predicted chemical shifts are based on known values for indole derivatives and carboxylic acids.[2][3] The carbonyl carbon of the carboxylic acid is the most downfield signal. The quaternary carbons of the indole ring typically appear between 125 and 140 ppm. The aromatic CH carbons will be in the range of 110-125 ppm. The aliphatic carbons of the acetic acid and ethyl groups will be the most upfield signals.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is recommended for ¹³C NMR due to the low natural abundance of ¹³C.[5]
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2 seconds.[5]
-
Processing: Fourier transform the data and apply phase correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H stretch | 2500-3300 | Broad | Carboxylic Acid |
| N-H stretch | 3200-3500 | Medium, broad | Indole |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic Ring |
| C-H stretch (aliphatic) | 2850-3000 | Medium | CH₂, CH₃ |
| C=O stretch | 1700-1725 | Strong, sharp | Carboxylic Acid |
| C=C stretch | 1450-1600 | Medium | Aromatic Ring |
| C-O stretch | 1210-1320 | Strong | Carboxylic Acid |
| O-H bend | 910-950 | Medium, broad | Carboxylic Acid |
The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching vibrations.[2][6][7][8][9] This broadness is due to hydrogen bonding.[8] A strong, sharp absorption for the carbonyl (C=O) group will be present around 1700-1725 cm⁻¹.[2][8] The N-H stretch of the indole ring will appear as a medium, broad band in the 3200-3500 cm⁻¹ region. The spectrum will also show C-H stretches for the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the aromatic ring in the fingerprint region.[9]
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is usually taken first and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.
Using a technique like electrospray ionization (ESI) in positive mode, the expected mass spectrum would show:
-
Molecular Ion Peak [M+H]⁺: m/z = 218.12
-
Sodium Adduct [M+Na]⁺: m/z = 240.10
Under electron ionization (EI), the molecular ion peak and fragmentation pattern would be more prominent:
-
Molecular Ion Peak [M]⁺˙: m/z = 217
-
Major Fragment Ions:
-
m/z = 172: Loss of the carboxyl group (-COOH, 45 Da) via alpha-cleavage. This is a common fragmentation pathway for carboxylic acids.
-
m/z = 158: Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).
-
m/z = 130: A characteristic fragment for indole-3-acetic acid derivatives, corresponding to the quinolinium ion formed after rearrangement.[10][11]
-
The molecular ion peak confirms the molecular weight of the compound.[1] The fragmentation pattern provides clues about the structure. The loss of the carboxylic acid group is a very common fragmentation pathway. The formation of the m/z 130 fragment is highly characteristic of indole-3-acetic acids and their derivatives, providing strong evidence for this structural motif.[10][11]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI or EI) via direct infusion or coupled to a liquid or gas chromatograph.
-
Mass Analysis: The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizing Molecular Structure and Data
To better understand the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural elucidation can be achieved. The provided protocols offer a standardized approach for acquiring high-quality data, ensuring the scientific integrity of any research involving this compound.
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University of California, Los Angeles. "IR Spectroscopy Tutorial: Carboxylic Acids." UCLA Chemistry and Biochemistry. [Link]
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(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: A Technical Guide to a Potential Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a heterocyclic compound with significant potential as a selective cyclooxygenase-2 (COX-2) inhibitor. Drawing upon its structural relationship to the established non-steroidal anti-inflammatory drug (NSAID) Etodolac, this document elucidates the compound's synthesis, proposed mechanism of action, and a detailed roadmap for evaluating its biological activity. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering both theoretical insights and practical, field-proven experimental protocols to facilitate further investigation into this promising molecule.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indole-3-acetic acid derivatives, in particular, have garnered significant attention as anti-inflammatory agents.[2] The subject of this guide, this compound, is a structurally intriguing analog of the well-known NSAID, Etodolac.[3] Etodolac is recognized for its preferential inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that plays a pivotal role in the inflammatory cascade.[4][5] This selectivity for COX-2 over the constitutive COX-1 isoform is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[4]
Given that this compound is a likely precursor or intermediate in the synthesis of Etodolac, it is hypothesized to possess similar biological activities, primarily as an anti-inflammatory agent with a favorable safety profile.[3][6] Furthermore, emerging research has highlighted the potential of Etodolac and its derivatives in oncology, suggesting that this class of compounds may have applications beyond inflammation.[7][8][9] This guide, therefore, provides a comprehensive framework for the synthesis and thorough biological evaluation of this compound.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a multi-step process, with the Fischer indole synthesis being a key transformation.[10][11] This classical reaction remains a robust and versatile method for constructing the indole ring system.[12]
Proposed Synthetic Pathway
A plausible and efficient synthetic route is outlined below, commencing from commercially available starting materials.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established methods for the synthesis of related indole-3-acetic acid derivatives.[11][12]
Step 1: Preparation of 2-Ethylphenylhydrazine
-
Diazotization: To a stirred solution of 2-ethylaniline in hydrochloric acid at 0-5 °C, add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then slowly added to a solution of sodium sulfite. The reaction mixture is stirred and gently warmed to facilitate the reduction to 2-ethylphenylhydrazine.
-
Isolation: The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield crude 2-ethylphenylhydrazine.
Step 2: Fischer Indole Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylphenylhydrazine and a molar equivalent of levulinic acid in a suitable solvent such as glacial acetic acid or ethanol containing an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).[10][12]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[13]
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), methylene protons of the acetic acid side chain (singlet), aromatic protons of the indole ring, and the NH proton of the indole. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the ethyl, methyl, and carboxylic acid carbons, as well as the carbons of the indole ring system. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅NO₂ (217.26 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the carboxylic acid, and O-H stretch of the carboxylic acid. |
| Melting Point (MP) | A sharp melting point, indicating the purity of the compound. |
Biological Activity Profile: A Focus on Anti-inflammatory and Anticancer Potential
While direct experimental data for this compound is not extensively available in the public domain, a strong inference of its biological activity can be drawn from its structural similarity to Etodolac and other indole-3-acetic acid derivatives.
Hypothesized Anti-inflammatory Activity and Mechanism of Action
The primary hypothesized biological activity of this compound is as a selective COX-2 inhibitor.[3]
Mechanism of Action: The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[14] Prostaglandins are key mediators of inflammation, pain, and fever. The selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[4] Etodolac exhibits a preferential selectivity for COX-2.[3][4] It is therefore highly probable that this compound will also demonstrate selective COX-2 inhibition.
Caption: Proposed mechanism of action via selective COX-2 inhibition.
Potential Anticancer Activity
There is a growing body of evidence suggesting that selective COX-2 inhibitors, including Etodolac and its derivatives, possess anticancer properties.[7][8][9] The overexpression of COX-2 has been implicated in the pathogenesis of several cancers, including colorectal and prostate cancer.[8] The anticancer effects of these compounds are thought to be mediated through both COX-2 dependent and independent pathways, including the induction of apoptosis.[8] Therefore, this compound warrants investigation for its potential as an anticancer agent.
Proposed Research Workflow: A Self-Validating System for Biological Evaluation
To rigorously assess the biological activity of this compound, a systematic and tiered approach is recommended. This workflow is designed to be a self-validating system, where the results from in vitro assays inform the design and progression to more complex in vivo models.
Caption: A systematic workflow for the biological evaluation of the target compound.
In Vitro Evaluation of Anti-inflammatory Activity
Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.
Detailed Protocol: In Vitro COX Inhibition Assay
This protocol is based on commercially available COX inhibitor screening kits (e.g., from Cayman Chemical).
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine or human COX-1 and COX-2 enzymes. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and enzyme (either COX-1 or COX-2) to each well.
-
Compound Addition: Add serial dilutions of the test compound or a known control inhibitor (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control) to the wells. Include a solvent control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: The production of prostaglandin G₂ (PGG₂) is measured using a colorimetric or fluorometric probe. The absorbance or fluorescence is read at appropriate intervals using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values (the concentration required for 50% inhibition) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Expected Outcome: A high selectivity index would indicate preferential inhibition of COX-2, suggesting a potentially favorable gastrointestinal safety profile.
In Vivo Assessment of Anti-inflammatory Efficacy
Objective: To evaluate the anti-inflammatory effects of this compound in a well-established animal model of acute inflammation.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening anti-inflammatory drugs.[15]
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin or Etodolac), and treatment groups receiving different doses of this compound orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group relative to the control group. The dose-response relationship is analyzed to determine the ED₅₀ (the dose that produces 50% of the maximum effect).
Expected Outcome: A significant and dose-dependent reduction in paw edema compared to the control group would confirm the in vivo anti-inflammatory efficacy of the compound.
Preliminary Anticancer Screening
Objective: To assess the cytotoxic effects of this compound against various cancer cell lines.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture relevant cancer cell lines (e.g., HT-29 for colorectal cancer, PC-3 for prostate cancer) in appropriate media.[8]
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Expected Outcome: A low IC₅₀ value against cancer cell lines with minimal effect on normal cell lines would indicate potential as a selective anticancer agent.
Conclusion and Future Directions
This compound represents a compelling lead compound for the development of novel anti-inflammatory and potentially anticancer therapeutics. Its structural relationship to Etodolac provides a strong rationale for its investigation as a selective COX-2 inhibitor. The synthetic and experimental frameworks detailed in this guide offer a robust starting point for researchers to explore the full therapeutic potential of this promising molecule.
Future research should focus on a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as a more in-depth investigation into its mechanism of action in both inflammatory and oncological contexts. Lead optimization through medicinal chemistry efforts could further enhance its potency, selectivity, and drug-like properties, paving the way for the development of a new generation of safer and more effective therapeutic agents.
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An In-depth Technical Guide to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: Synthesis, Structural Analogs, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indole-3-acetic acid (IAA) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive overview of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a key structural motif found in potent anti-inflammatory agents such as Etodolac. We will delve into the synthetic strategies for this core molecule and its derivatives, explore its structural analogs, and detail the methodologies for evaluating their biological activities, with a particular focus on anti-inflammatory and antioxidant properties. This guide is intended to be a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the indole framework.
Introduction: The Significance of the Indole-3-Acetic Acid Scaffold
The indole ring system is a ubiquitous heterocyclic motif present in a vast array of natural products and synthetic compounds of therapeutic importance. The indole-3-acetic acid (IAA) backbone, in particular, has garnered significant attention due to its role as a key phytohormone and its versatile pharmacological profile. Modifications to the indole core at various positions can profoundly influence the biological activity, leading to the development of compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.
This compound serves as the foundational structure for the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Etodolac is recognized for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, while exhibiting a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] This highlights the therapeutic potential inherent in this specific substitution pattern on the indole-3-acetic acid scaffold. This guide will provide a detailed exploration of the synthesis, derivatization, and biological evaluation of this important class of molecules.
Synthetic Strategies for the this compound Core
The synthesis of the this compound core can be approached through several strategic pathways. A common and versatile method involves the construction of the substituted indole ring followed by the introduction of the acetic acid side chain at the C3 position.
Fischer Indole Synthesis: A Cornerstone for the Indole Core
The Fischer indole synthesis is a classic and widely employed method for the construction of the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form the indole ring.
For the synthesis of the 7-ethyl-2-methylindole core, the Fischer indole synthesis would involve the reaction of 2-ethylphenylhydrazine with a suitable ketone, such as acetone or a related carbonyl compound, to introduce the methyl group at the C2 position. A patent for the preparation of an Etodolac intermediate describes a similar approach for creating the 7-ethyl indole moiety.[5]
Diagram: Fischer Indole Synthesis for 7-Ethyl-2-methylindole
Caption: Fischer indole synthesis of the 7-ethyl-2-methylindole core.
Introduction of the Acetic Acid Side Chain
Once the 7-ethyl-2-methylindole core is synthesized, the acetic acid moiety can be introduced at the C3 position. A common strategy involves the synthesis of the corresponding indole-3-acetonitrile, followed by hydrolysis to the carboxylic acid.
2.2.1. Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetonitrile
The nitrile group can be introduced through various methods. One approach is the reaction of the indole with formaldehyde and a cyanide source, such as sodium cyanide, in a one-pot reaction. This method provides a direct route to the indole-3-acetonitrile derivative.[6]
2.2.2. Hydrolysis to this compound
The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance, using sodium hydroxide in an ethanol/water mixture followed by acidification, is a common and effective method.[7]
Diagram: Synthesis of the Acetic Acid Side Chain
Caption: Introduction of the acetic acid side chain at the C3 position.
Structural Analogs and Derivatives
The this compound scaffold provides a versatile template for the generation of a diverse library of structural analogs and derivatives. Modifications can be made at several key positions to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Modifications at the C7-Position
The ethyl group at the C7-position can be replaced with other alkyl or aryl groups to investigate the impact of steric and electronic factors on activity. For instance, varying the length of the alkyl chain or introducing different substituents on an aromatic ring at this position can modulate lipophilicity and binding interactions with target proteins.
Modifications at the C2-Position
The methyl group at the C2-position is another site for modification. Replacing it with other small alkyl groups, or even aryl substituents, can influence the overall shape and electronic distribution of the molecule, potentially leading to altered biological activity.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety of the acetic acid side chain is a prime site for derivatization. Esterification, amidation, or conversion to other functional groups can impact the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Table 1: Potential Modifications for SAR Studies
| Position of Modification | Example of Modification | Potential Impact |
| C7-Position | - n-Propyl, Isopropyl - Phenyl, Substituted Phenyl | - Altered lipophilicity - Modified steric interactions |
| C2-Position | - Ethyl, Propyl - Phenyl | - Changes in molecular shape - Influence on electronic properties |
| Acetic Acid Side Chain | - Methyl ester, Ethyl ester - Amides with various amines | - Prodrug strategies - Modified solubility and bioavailability |
Biological Evaluation: Assessing Anti-inflammatory and Antioxidant Potential
A crucial aspect of developing novel therapeutics based on the this compound scaffold is the robust evaluation of their biological activities. The primary focus for this class of compounds is often their anti-inflammatory and antioxidant properties.
In Vitro Anti-inflammatory Assays
4.1.1. Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory activity of many indole-3-acetic acid derivatives, including Etodolac, is attributed to their ability to inhibit COX enzymes.[2][8] Assaying the inhibitory activity against both COX-1 and COX-2 isoforms is essential to determine the compound's potency and selectivity.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Indomethacin, Celecoxib) in a suitable buffer (e.g., Tris-HCl) for a defined period.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.
-
Product Quantification: Measure the production of prostaglandin E2 (PGE2), a major product of the COX pathway, using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
In Vitro Antioxidant Assays
Indole derivatives are known to possess antioxidant properties, which can contribute to their overall therapeutic effects by mitigating oxidative stress.[3][4]
4.2.1. DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: To a solution of DPPH, add various concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 or EC50 value.
Diagram: DPPH Radical Scavenging Assay Principle
Caption: Principle of the DPPH radical scavenging assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold and subsequent biological evaluation can provide valuable insights into the structure-activity relationships governing the anti-inflammatory and antioxidant activities.
-
Influence of C7-Substitution: Studies on related indole derivatives have shown that the nature of the substituent at the C7 position can significantly impact COX inhibitory activity. Lipophilic groups may enhance binding to the hydrophobic active site of the enzyme.
-
Role of the C2-Methyl Group: The presence of a small alkyl group at the C2 position is often crucial for potent anti-inflammatory activity in this class of compounds.
-
Importance of the Acetic Acid Side Chain: The carboxylic acid group is generally essential for activity, likely due to its ability to form key interactions with amino acid residues in the active site of target enzymes.
Conclusion and Future Directions
This compound represents a valuable and privileged scaffold in the pursuit of novel anti-inflammatory and antioxidant agents. The synthetic routes outlined in this guide, particularly leveraging the Fischer indole synthesis, provide a robust platform for the generation of diverse analogs. The detailed protocols for biological evaluation will enable researchers to effectively screen and characterize the pharmacological properties of these compounds.
Future research in this area should focus on the synthesis and evaluation of novel derivatives with diverse substitutions at the C2, C7, and acetic acid side chain positions to further elucidate the structure-activity relationships. Moreover, exploring alternative biological targets beyond COX enzymes could unveil new therapeutic applications for this versatile class of indole derivatives. The integration of computational modeling and in silico screening can further aid in the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
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In silico modeling of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
An In-Depth Technical Guide: In Silico Modeling of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: A Workflow for Modern Drug Discovery
Abstract
The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, high costs, and significant attrition rates. In silico modeling has emerged as an indispensable tool to navigate this complex landscape, offering a rational, cost-effective approach to de-risk and accelerate drug discovery programs. This whitepaper provides a comprehensive technical guide to the computational evaluation of this compound, an indole-based small molecule. We present a holistic in silico workflow, commencing with fundamental physicochemical and druglikeness assessments, progressing through predictive target identification, and culminating in sophisticated molecular docking and dynamics simulations to elucidate binding interactions. The guide concludes with a critical evaluation of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Each stage is detailed with the underlying scientific rationale, step-by-step protocols, and illustrative data, providing researchers and drug development professionals with a robust framework for the computational screening of novel chemical matter.
Introduction: The Rationale for a Computational-First Approach
This compound belongs to the indole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry renowned for its presence in numerous natural products and FDA-approved drugs.[1] The indole ring system is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules.[2] However, synthesizing and screening derivatives without a clear biological hypothesis is inefficient. Computational, or in silico, methods allow us to build a comprehensive profile of a molecule's potential before significant resources are committed to laboratory synthesis and testing.[3]
This guide is structured to mirror a logical drug discovery cascade, demonstrating how computational tools can be layered to build a compelling, data-driven hypothesis for a novel compound's therapeutic potential.
Foundational Analysis: Physicochemical Properties and Druglikeness
Before embarking on complex simulations, a fundamental understanding of the molecule's intrinsic properties is essential. These properties govern its behavior in biological systems and provide the first filter for its potential as an orally bioavailable drug. The well-established Lipinski's Rule of Five provides a set of guidelines for evaluating druglikeness.
Key Physicochemical Descriptors
The chemical structure of this compound was obtained and its key properties were calculated and collated from authoritative databases like PubChem.[4]
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 217.26 g/mol | ≤ 500 g/mol | Yes |
| LogP (XLogP3-AA) | 2.7 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 4 | Yes |
| Rotatable Bond Count | 3 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 53.1 Ų | ≤ 140 Ų | Yes |
Causality Behind the Analysis: The parameters in the table are not arbitrary; they are causally linked to a drug's pharmacokinetics. For instance, a low molecular weight and a moderate LogP are critical for passive diffusion across cell membranes, a primary mechanism of absorption for many oral drugs. The TPSA is a strong predictor of oral bioavailability; a value below 140 Ų is associated with good cell permeability.[5] This initial screen confirms that our molecule possesses a physicochemical profile consistent with a potentially successful oral drug candidate.
In Silico Target Identification: Unveiling the Mechanism of Action
Identifying the specific biological target of a small molecule is a cornerstone of drug discovery.[6][7] For a novel compound like this compound, where the target is unknown, computational methods provide a powerful starting point. We employ a strategy of "reverse pharmacology," using the ligand's structure to query the proteome for potential binding partners.
Reverse Docking and Pharmacophore Screening Workflow
The primary in silico approach for target identification involves screening the compound against a large library of protein structures with known binding sites.
Experimental Protocol: Target Identification
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).
-
Target Library Selection: A curated library of human protein structures, often derived from the Protein Data Bank (PDB), is selected. This library should represent diverse protein families implicated in various diseases.
-
High-Throughput Docking: The prepared ligand is docked against every target in the library using a rapid docking algorithm.
-
Scoring and Ranking: The results are scored based on the predicted binding affinity (e.g., kcal/mol). Targets are ranked, and the top hits are selected for further analysis.
-
Hit Curation and Biological Plausibility: The top-ranked targets are manually inspected. We prioritize targets where related indole-containing molecules have shown activity. For instance, indole derivatives are known inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology, and Aldose Reductase, implicated in diabetic complications.[3][8]
-
Self-Validation: The process is repeated using a different target prediction server or algorithm (e.g., SwissTargetPrediction, PharmMapper) to see if there is a consensus in the predicted target classes.
For the purpose of this guide, based on structural similarity to known inhibitors, we hypothesize that Indoleamine 2,3-dioxygenase 1 (IDO1) is a plausible high-priority target for further investigation.
Molecular Docking: Predicting the Binding Pose and Affinity
Once a putative target is identified, molecular docking predicts the preferred orientation of our ligand within the protein's binding site and estimates the strength of the interaction.[9][10] This provides a structural hypothesis for the mechanism of inhibition.
General In Silico Workflow
The following diagram illustrates the standard workflow for molecular docking.
Caption: A generalized workflow for molecular docking simulations.
Experimental Protocol: Molecular Docking with IDO1
-
Receptor Preparation: The crystal structure of human IDO1 (PDB ID: 2D0T) is downloaded from the RCSB PDB. Using software like AutoDock Tools or Schrödinger Maestro, water molecules and co-crystallized ligands are removed.[11][12] Polar hydrogens and Gasteiger charges are added to the protein.
-
Ligand Preparation: The 3D structure of this compound is prepared, ensuring correct bond orders and protonation states at physiological pH. Rotatable bonds are defined.
-
Grid Box Generation: A grid box is defined to encompass the active site of IDO1. The dimensions are typically set to be large enough to allow the ligand to rotate and translate freely, centered on the known binding location of the native ligand.
-
Docking Execution: A docking algorithm, such as AutoDock Vina, is used. The program systematically samples different conformations (poses) of the ligand within the binding site and scores them.
-
Results Analysis: The output provides a set of binding poses ranked by their predicted binding affinity. The top-ranked pose is visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.
Illustrative Docking Results
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | IDO1 (2D0T) | -8.5 | Arg231, Ser167, Tyr126, Phe163 |
Causality Behind the Analysis: A lower binding energy score suggests a more stable protein-ligand complex.[9] The analysis of interacting residues is crucial; interactions with amino acids known to be critical for catalytic activity or binding of the native substrate (heme in IDO1) provide a strong rationale for the predicted inhibitory mechanism. For example, a hydrogen bond with Ser167 and a salt bridge with Arg231 would strongly anchor the ligand in the active site.
Molecular Dynamics (MD) Simulation: Assessing Binding Stability
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability of the docked pose in a more realistic, solvated environment.[13][14][15] A stable interaction throughout an MD simulation lends higher confidence to the docking prediction.
MD Simulation Workflow
Caption: Key stages of a protein-ligand MD simulation workflow.
Experimental Protocol: MD Simulation
-
System Preparation: The best-ranked pose from molecular docking is used as the starting structure.
-
Force Field Application: A suitable force field (e.g., AMBER, CHARMM) is applied to both the protein and the ligand. Ligand parameters may need to be generated using tools like Antechamber.
-
Solvation and Ionization: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.
-
Minimization and Equilibration: The system undergoes energy minimization to relax any steric clashes. This is followed by a two-step equilibration process: first under constant volume and temperature (NVT ensemble) to stabilize the system's temperature, then under constant pressure and temperature (NPT ensemble) to adjust the density.
-
Production Run: The production simulation is run for a significant timescale (e.g., 50-200 nanoseconds), during which atomic coordinates are saved at regular intervals, creating a trajectory file.
-
Analysis: The trajectory is analyzed to calculate metrics of stability.
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their starting positions. A stable, plateauing RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions identified in docking.
-
Trustworthiness Through Validation: An MD simulation serves as a critical validation step for the docking results.[10] If the ligand remains stably bound in its initial pose throughout the simulation, it significantly increases our confidence in the proposed binding mode. Conversely, if the ligand diffuses away from the binding site, the initial docking result is likely a false positive.
ADMET Profiling: Predicting Safety and Pharmacokinetics
A compound can have excellent potency against its target but fail in clinical trials due to poor pharmacokinetic properties or toxicity.[16] Predicting ADMET properties early in the discovery process is crucial for avoiding late-stage failures.[17][18] Numerous open-access web servers and software can predict these properties based on the molecule's structure.[5][19]
Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: Utilize multiple, well-validated web-based tools such as SwissADME and pkCSM. Using multiple tools provides a consensus and helps mitigate the limitations of any single algorithm.[18]
-
Input: The simplified molecular-input line-entry system (SMILES) string for this compound is submitted to the selected servers.
-
Data Collation: The predicted parameters for absorption, distribution, metabolism, excretion, and toxicity are collected and summarized.
Predicted ADMET Profile (Illustrative)
| Parameter | Category | Predicted Value/Classification | Implication |
| Absorption | Human Intestinal Absorption | High | Good absorption from the gut is likely. |
| Caco-2 Permeability | High | Likely to cross the intestinal barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to active efflux. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. | |
| Excretion | Total Clearance | 0.5 log(ml/min/kg) | Moderate clearance rate predicted. |
| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Yes (Low Probability) | Potential for liver toxicity should be monitored. |
Expertise in Interpretation: The ADMET profile presents a balanced picture. While the compound shows excellent absorption and a low risk of cardiotoxicity, the predicted inhibition of the CYP2D6 enzyme and a potential for hepatotoxicity are identified as key risks. This insight is invaluable; it does not necessarily terminate the project but directs future medicinal chemistry efforts to modify the structure to mitigate these specific liabilities while preserving potency.
Conclusion and Future Directions
This in silico investigation of this compound provides a comprehensive, multi-faceted computational assessment. The analysis demonstrates that the compound possesses a favorable druglike profile. A plausible therapeutic target, IDO1, was identified, and molecular docking and dynamics simulations provided a detailed, stable binding hypothesis at the atomic level. The ADMET profiling delivered actionable insights into the compound's potential pharmacokinetic and safety liabilities.
The collective evidence from this workflow establishes a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery process: in vitro validation. The immediate next steps would be to:
-
Synthesize the compound.
-
Perform an in vitro enzymatic assay to confirm its inhibitory activity against IDO1.
-
Conduct cell-based assays to assess its efficacy in a more complex biological system.
-
Initiate preliminary in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) to confirm the computational predictions.
By front-loading the discovery process with this rigorous in silico evaluation, we have minimized risk, conserved resources, and generated a clear, testable biological hypothesis, thereby embodying the principles of modern, efficient drug development.
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An In-depth Technical Guide to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: Synthesis, History, and Biological Potential
Abstract
This technical guide provides a comprehensive overview of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a heterocyclic compound belonging to the indole-3-acetic acid class. While not a widely commercialized molecule itself, its structural motifs are of significant interest in medicinal chemistry, particularly in the development of anti-inflammatory agents. This document will delve into the probable synthetic routes for this compound, placing it within the historical context of indole chemistry and the discovery of related non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, we will explore its potential biological activities by drawing parallels with structurally similar and well-characterized indole derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and therapeutic potential of novel indole-based compounds.
Introduction: The Indole Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological significance. The journey of indole chemistry began with the investigation of the natural dye indigo over 150 years ago.[1] A pivotal moment came in 1866 when Adolf von Baeyer first synthesized the indole nucleus by reducing oxindole.[1] The subsequent discovery in the 1930s that the indole moiety is central to many important alkaloids propelled this field of research forward, leading to the development of numerous therapeutic agents.[1]
Among the vast family of indole derivatives, indole-3-acetic acids have carved out a significant niche, most notably with the development of Indomethacin, a potent NSAID. This class of compounds typically exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[2] The subject of this guide, this compound, fits squarely within this chemical class, and its structure suggests a potential for similar biological activity.
Unraveling the History: A Case of Mistaken Identity and Structural Analogy
A noteworthy point of clarification is its relationship to the well-known NSAID, Etodolac. The chemical name of Etodolac is (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. While both molecules share a 7-ethylindole core, the direct precursor for Etodolac is 7-ethyltryptophol , not this compound.[3][4] Patents for the synthesis of Etodolac consistently describe the reaction of 7-ethyltryptophol with a keto ester, followed by hydrolysis to yield the final drug.[5][6]
The interest in this compound likely stems from structure-activity relationship (SAR) studies aimed at optimizing the anti-inflammatory properties of indole-3-acetic acid derivatives. By systematically modifying the substituents on the indole ring and the acetic acid side chain, medicinal chemists can fine-tune the potency and selectivity of these compounds as, for example, COX inhibitors.[7][8]
Synthetic Pathways: A Probable Route via Fischer Indole Synthesis
The most established and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis, first reported by Emil Fischer in 1883.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][9] A plausible and efficient synthesis of this compound would employ this classic reaction.
A key step in this proposed synthesis is the preparation of the necessary arylhydrazone intermediate. The Japp-Klingemann reaction provides an elegant method for synthesizing arylhydrazones from β-keto-esters and aryl diazonium salts.[6][10] This reaction is often used as a precursor to the Fischer indole synthesis.[6]
Below is a detailed, step-by-step protocol for the probable synthesis of this compound, integrating the Japp-Klingemann and Fischer indole synthesis methodologies.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-((2-ethylphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
-
Diazotization of 2-Ethylaniline: To a stirred solution of 2-ethylaniline (1.0 eq) in 2M hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Azo Coupling: In a separate flask, ethyl 2-methylacetoacetate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate (3.0 eq) in water is added. The mixture is cooled to 0-5 °C.
-
Reaction: The freshly prepared diazonium salt solution is added slowly to the stirred solution of the β-keto-ester, maintaining the temperature below 10 °C. The reaction is stirred for 2-3 hours at room temperature.
-
Work-up: The reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude hydrazone.
Step 2: Synthesis of Ethyl (7-Ethyl-2-methyl-1H-indol-3-yl)acetate (Fischer Indole Synthesis)
-
Cyclization: The crude hydrazone from Step 1 is dissolved in a suitable solvent such as ethanol or glacial acetic acid. A strong acid catalyst, for example, polyphosphoric acid or a mixture of sulfuric acid in ethanol, is added.[4]
-
Heating: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Saponification: The ethyl ester from Step 2 is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heating: The mixture is heated to reflux for 2-4 hours.
-
Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., 2M HCl) to a pH of 2-3.
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water until neutral, and dried under vacuum to afford the final product, this compound.
Synthetic Workflow Diagram
Caption: Probable synthetic workflow for this compound.
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is scarce in public databases, its structural features allow for a well-grounded prediction of its potential as an anti-inflammatory agent. The indole-3-acetic acid scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes.[2]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of indole-3-acetic acid derivatives is highly dependent on the nature and position of substituents on the indole ring.[7][8]
-
Substitution at the 2-position: A methyl group at the 2-position, as present in the target molecule, is often associated with enhanced anti-inflammatory activity compared to analogues with an aryl group at this position.[8]
-
Substitution at the 7-position: The ethyl group at the 7-position is a lipophilic substituent that can influence the compound's pharmacokinetic properties and its binding to the active site of target enzymes.
-
The Acetic Acid Moiety: The carboxylic acid group is crucial for the anti-inflammatory activity of this class of compounds. Ester or amide derivatives are generally less active or inactive.[8]
Predicted Mechanism of Action: COX Inhibition
It is highly probable that this compound would function as an inhibitor of both COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, the compound would prevent prostaglandin synthesis, thereby exerting its anti-inflammatory effects.
Inhibition of Pro-inflammatory Cytokines
Beyond COX inhibition, many indole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells like macrophages.[6][7] This suggests that this compound could have a multi-faceted anti-inflammatory profile.
Comparative Biological Activity of Related Indole Derivatives
To provide a quantitative perspective, the following table summarizes the reported anti-inflammatory activities of several indole derivatives. This data, while not directly pertaining to the title compound, offers a valuable benchmark for its potential efficacy.
| Compound | Biological Activity | IC50 Value | Reference |
| Indomethacin | COX-1 Inhibition | 0.1 µM | [11] |
| Indomethacin | COX-2 Inhibition | 0.9 µM | [11] |
| 6-Bromoindole | Inhibition of NO production in RAW264.7 cells | >50 µg/mL | [5] |
| 5-Bromoisatin | Inhibition of TNF-α production in RAW264.7 cells | 38.05 µM | [5] |
| UA-1 (Ursolic acid-indole derivative) | Inhibition of NO production in RAW264.7 cells | 2.2 µM | [6] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Potential Signaling Pathway
Caption: Potential anti-inflammatory signaling pathway and points of inhibition.
Conclusion and Future Perspectives
This compound represents an intriguing, albeit under-researched, member of the indole-3-acetic acid family. While its direct historical discovery remains obscure and it does not serve as a primary intermediate for major drugs like Etodolac, its structural characteristics strongly suggest a potential for anti-inflammatory activity. The well-established Fischer indole synthesis provides a reliable and scalable route for its production, making it accessible for further investigation.
Future research should focus on the definitive synthesis and biological evaluation of this compound. Key studies would include in vitro assays to determine its inhibitory potency and selectivity against COX-1 and COX-2, as well as its effects on the production of pro-inflammatory cytokines in relevant cell models. In vivo studies in animal models of inflammation would be crucial to assess its therapeutic potential and pharmacokinetic profile. Such research would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships within the valuable class of indole-based anti-inflammatory agents.
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An In-Depth Technical Guide to Investigating the Therapeutic Targets of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic auxin derivative belonging to the indole-3-acetic acid (IAA) class of compounds. While its parent molecule, IAA, is primarily known as a plant phytohormone, a growing body of evidence reveals that indole derivatives possess significant pharmacological activity in mammalian systems. This guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of this specific molecule. Drawing upon the known biological activities of structurally similar indole compounds, we hypothesize that the primary therapeutic targets for this compound likely include nuclear receptors, key metabolic enzymes involved in immunomodulation, and other signaling proteins. This document outlines a logical, multi-phase experimental strategy, from initial in silico screening to biochemical and cell-based validation, to systematically uncover and confirm the mechanism of action and therapeutic potential of this compound.
Introduction to this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound (Figure 1) is a derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants.[1] While extensive research has focused on the role of IAA in plant physiology, its effects and the effects of its derivatives in mammalian cells are an emerging area of significant therapeutic interest.[2]
The specific substitutions on the indole ring—a methyl group at position 2 and an ethyl group at position 7—are critical for defining its pharmacological profile. These modifications can significantly alter the molecule's steric and electronic properties compared to the parent IAA, potentially enhancing its binding affinity, selectivity, and metabolic stability for mammalian protein targets. The objective of this guide is to provide a structured, evidence-based approach to elucidate these potential targets.
Rationale for Target Exploration: Insights from Indole Acetic Acid Analogs
Direct experimental data on this compound is limited. Therefore, our initial hypotheses are formulated based on the established activities of other indole derivatives. This structure-activity relationship (SAR) approach is a cornerstone of medicinal chemistry.
-
The Indole Scaffold: This heterocyclic aromatic system is a known pharmacophore that interacts with a wide range of biological targets. It is present in endogenous molecules like tryptophan and serotonin, as well as numerous approved drugs.[3][4]
-
The Acetic Acid Moiety: The carboxylic acid group is a key feature, often serving as a critical hydrogen bond donor/acceptor or a charged anchor within a receptor's binding pocket. This is particularly true for nuclear receptors like PPARs, where the acidic "head group" is essential for activity.[5][6][7]
-
Ring Substitutions: Methyl and ethyl groups at various positions on the indole ring have been shown to modulate the activity of indole compounds on targets such as the Aryl Hydrocarbon Receptor (AhR) and various enzymes.[8]
Based on these principles, we can infer a high probability of interaction with specific families of proteins known to bind other indole acetic acid derivatives.
Primary Hypothesized Therapeutic Targets
Our investigation prioritizes three well-validated target classes where indole derivatives have demonstrated significant and reproducible activity.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs (α, γ, and δ) are ligand-activated transcription factors that function as master regulators of lipid and glucose metabolism, as well as inflammation.[9] Synthetic PPAR agonists are used clinically to treat type 2 diabetes and dyslipidemia. Several studies have explicitly identified indole acetic acid derivatives as potent PPAR agonists.[5][6][7][10]
-
Mechanistic Rationale: The general structure of a PPAR agonist consists of an acidic head group (like the acetic acid moiety) connected via a linker to a hydrophobic tail. The substituted indole ring of this compound can effectively serve as this hydrophobic tail, fitting into the large, hydrophobic ligand-binding pocket of PPARs.[5] The ethyl and methyl groups could enhance hydrophobic interactions within this pocket, potentially leading to potent agonism.
-
Therapeutic Implications: If the compound is a PPAR agonist (particularly PPARγ or a pan-agonist), it could have therapeutic potential in metabolic diseases (e.g., diabetes, obesity) and inflammatory conditions (e.g., inflammatory bowel disease, neuroinflammation).
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[11][12] In the context of oncology, IDO1 is a critical immune checkpoint protein. Its overexpression by tumor cells leads to depletion of tryptophan in the local microenvironment, which suppresses T-cell function and allows the tumor to evade immune surveillance.[13][14]
-
Mechanistic Rationale: As a tryptophan derivative, this compound is structurally analogous to the natural substrate of IDO1. Many of the first-generation IDO1 inhibitors were tryptophan or indole derivatives.[15] The compound could act as a competitive inhibitor, binding to the active site and preventing the breakdown of tryptophan.
-
Therapeutic Implications: A potent and selective IDO1 inhibitor would be a highly valuable candidate for cancer immunotherapy, potentially working in synergy with other checkpoint inhibitors to enhance anti-tumor immune responses.
Aryl Hydrocarbon Receptor (AhR)
AhR is another ligand-activated transcription factor that plays a complex role in regulating xenobiotic metabolism, immune responses, and epithelial barrier function.[16] A vast number of indole compounds, including metabolites of tryptophan from the gut microbiota, are known endogenous and exogenous ligands for AhR.[8][17][18]
-
Mechanistic Rationale: The planar indole ring is a classic scaffold for AhR ligands. Subtle changes, such as the position of methyl groups, can dramatically alter whether an indole derivative acts as an agonist or an antagonist.[8] For instance, some methylindoles are potent agonists, while others are effective antagonists.[8] The specific substitution pattern of this compound will determine its mode of interaction with AhR.
-
Therapeutic Implications: The therapeutic application depends on whether the compound is an agonist or antagonist. AhR agonists have shown potential in treating inflammatory conditions like cystic fibrosis and inflammatory bowel disease by enhancing epithelial barrier function.[16] Conversely, AhR antagonists could be beneficial in certain cancers where AhR activation promotes proliferation.[19]
Experimental Workflow for Target Identification and Validation
A phased, systematic approach is essential to efficiently identify and validate the therapeutic targets of this compound.
Phase 1: In Silico Screening and Prioritization
The first step involves using computational methods to predict the binding affinity of the compound to our hypothesized targets. This is a cost-effective method to prioritize experimental resources.
Protocol: Molecular Docking
-
Protein Preparation: Obtain the crystal structures of the ligand-binding domains of human PPARγ (e.g., PDB ID: 2PRG), IDO1 (e.g., PDB ID: 5WMU), and AhR (a homology model may be required). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign charges and minimize its energy.
-
Docking Simulation: Use software such as AutoDock Vina or Schrödinger Glide to dock the ligand into the defined binding site of each target protein.
-
Analysis: Analyze the results based on the predicted binding energy (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). Compare the predicted binding pose to that of known co-crystallized ligands to assess feasibility.
Phase 2: In Vitro Biochemical Confirmation
Based on the docking results, proceed with biochemical assays to confirm direct interaction between the compound and the prioritized protein targets.
Protocol: PPARγ Ligand Binding Assay (Time-Resolved FRET)
-
Principle: This assay measures the ability of the test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).
-
Reagents: GST-tagged PPARγ-LBD, terbium-labeled anti-GST antibody, a fluorescent PPARγ agonist (tracer).
-
Procedure: a. To a 384-well plate, add PPARγ-LBD, anti-GST antibody, and the fluorescent tracer. b. Add serial dilutions of this compound or a known agonist (e.g., Rosiglitazone) as a positive control. c. Incubate for 2 hours at room temperature. d. Read the plate on a TR-FRET enabled plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Protocol: IDO1 Enzyme Inhibition Assay
-
Principle: This assay measures the production of N-formylkynurenine from tryptophan by recombinant human IDO1 enzyme.
-
Reagents: Recombinant human IDO1, L-Tryptophan (substrate), ascorbic acid, methylene blue, catalase.
-
Procedure: a. Pre-incubate the IDO1 enzyme with serial dilutions of the test compound or a known inhibitor (e.g., Epacadostat) for 15 minutes. b. Initiate the reaction by adding L-Tryptophan and cofactors. c. Incubate for 30-60 minutes at 37°C. d. Stop the reaction with trichloroacetic acid. e. Heat the mixture at 65°C for 30 minutes to convert N-formylkynurenine to kynurenine. f. Measure the kynurenine concentration by absorbance at 480 nm after adding Ehrlich's reagent.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
| Assay Type | Target | Metric | Example Positive Control |
| TR-FRET Ligand Binding | PPARγ | IC₅₀ | Rosiglitazone |
| Enzymatic Inhibition | IDO1 | IC₅₀ | Epacadostat |
| Reporter Gene Assay | AhR | EC₅₀ / IC₅₀ | TCDD (agonist) |
Phase 3: Cell-Based Functional Assays
After confirming direct binding or inhibition, the next critical step is to determine if the compound elicits a functional response in a cellular context.
Protocol: PPARγ Reporter Gene Assay
-
Principle: Use a cell line (e.g., HEK293T) co-transfected with a full-length human PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving luciferase expression.
-
Procedure: a. Plate the transfected cells in a 96-well plate. b. Treat the cells with serial dilutions of this compound for 18-24 hours. c. Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the relative luciferase units against the log of the compound concentration to determine the EC₅₀ for agonism. To test for antagonism, co-treat with a known agonist and look for a decrease in signal.
Protocol: Cellular IDO1 Activity Assay
-
Principle: Measure the inhibition of IDO1 activity in human cancer cells (e.g., HeLa or SK-OV-3) that are stimulated to express the enzyme.
-
Procedure: a. Plate cells and treat with interferon-gamma (IFNγ) for 24 hours to induce IDO1 expression. b. Remove the IFNγ-containing media and add fresh media with serial dilutions of the test compound. c. Incubate for another 24-48 hours. d. Collect the supernatant and measure the concentration of kynurenine using the same colorimetric method described in the biochemical assay or by LC-MS for higher sensitivity.
-
Data Analysis: Determine the cellular IC₅₀ value. It is also crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed effect is due to IDO1 inhibition and not cell death.
Summary and Forward Outlook
This guide outlines a robust, hypothesis-driven strategy for the comprehensive evaluation of this compound. By leveraging existing knowledge of the indole pharmacophore, we have prioritized three high-probability therapeutic targets: the nuclear receptor PPARγ , the immuno-oncology enzyme IDO1 , and the environmental sensor AhR .
The proposed workflow, progressing from in silico predictions to direct biochemical assays and finally to functional cellular validation, provides a rigorous and efficient path to deconvolve the compound's mechanism of action. Positive results in these assays would provide a strong foundation for advancing this molecule into more complex preclinical studies, including pharmacokinetic profiling and in vivo efficacy models for metabolic disease, cancer, or inflammatory disorders. The unique substitution pattern of this molecule suggests it may possess a novel profile of potency and selectivity, making this investigation a worthwhile endeavor in the pursuit of new therapeutics.
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Chen, Y., Liu, H., & Liu, J. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1026365. [Link]
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Aissaoui, H., Holdener, M., Gnerre, C., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007. [Link]
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Mahindroo, N., et al. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies. Taipei Medical University. [Link]
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Scott, J. S., et al. (2011). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 2(12), 923-928. [Link]
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Methodological & Application
Synthesis of Etodolac from (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Application Notes and Protocols for the Synthesis of Etodolac
Abstract
This document provides a comprehensive guide for the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). We first analyze the proposed synthesis from (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid and elucidate the chemical rationale for why this is not a viable precursor. Subsequently, we present a detailed, field-proven protocol for the established and scalable synthesis of Etodolac, commencing from the key intermediate, 7-ethyltryptophol. This guide is intended for researchers in medicinal chemistry and process development, offering in-depth mechanistic insights, step-by-step procedures, safety protocols, and data presentation to ensure reproducibility and safety.
Introduction to Etodolac
Etodolac is a non-steroidal anti-inflammatory drug belonging to the pyranocarboxylic acid class.[1][2] It is widely prescribed for managing inflammation and pain associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] The mechanism of action involves the inhibition of prostaglandin synthesis by selectively targeting the cyclooxygenase-2 (COX-2) enzyme over COX-1, which theoretically contributes to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][3] Chemically, Etodolac is (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid.[1][4] The molecule is a racemic mixture, with the (S)-(+)-enantiomer being the biologically active form.[4][5]
Analysis of the Proposed Synthetic Route
A synthesis of Etodolac commencing from This compound presents significant chemical challenges that render it an impractical pathway. A structural comparison reveals the core discrepancy:
| Compound | Indole Core Substituents |
| Proposed Starting Material | 7-Ethyl, 2-Methyl , 3-Acetic Acid |
| Etodolac Core | 8-Ethyl, 1-Ethyl (on pyrano ring) |
The critical issue is the presence of a methyl group at the C2 position of the indole ring in the proposed starting material. The final Etodolac structure does not contain this substituent. The C-C bond of a methyl group on an aromatic heterocycle like indole is highly stable, and there are no straightforward, high-yielding reactions for its selective removal under conditions that would preserve the rest of the complex molecule. Therefore, this document will focus on the industrially accepted and chemically validated synthetic route.
Established and Validated Synthesis of Etodolac
The most common and efficient synthesis of Etodolac proceeds through the key intermediate 7-ethyltryptophol . This route is logical and scalable, involving the construction of the indole core via a Fischer indole synthesis, followed by the formation of the pyran ring.
Overall Synthetic Workflow
The synthesis is a two-stage process. First, the key intermediate, 7-ethyltryptophol, is synthesized. Second, this intermediate is condensed with a β-keto ester to form the pyran ring and complete the Etodolac structure.
Caption: Overall workflow for the established synthesis of Etodolac.
Experimental Protocols
Stage 1: Synthesis of 7-Ethyltryptophol
This stage utilizes the Fischer indole synthesis, a robust reaction for creating indole rings. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which in this case is generated in situ from 2,3-dihydrofuran.[6]
Reaction: 2-Ethylphenylhydrazine hydrochloride + 2,3-Dihydrofuran → 7-Ethyltryptophol
Mechanism Insight: In an acidic aqueous medium, 2,3-dihydrofuran undergoes hydrolysis to form 4-hydroxybutanal. This aldehyde then condenses with 2-ethylphenylhydrazine to form a hydrazone, which subsequently undergoes a[7][7]-sigmatropic rearrangement (the Fischer indole synthesis) to yield 7-ethyltryptophol.
Table 1: Reagents and Materials for 7-Ethyltryptophol Synthesis
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 2-Ethylphenylhydrazine HCl | C₈H₁₃ClN₂ | 172.66 | 100 g | 0.58 |
| 2,3-Dihydrofuran | C₄H₆O | 70.09 | 40.7 g | 0.58 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 39.8 g | 0.41 |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 1000 mL | - |
| Water (Deionized) | H₂O | 18.02 | 1000 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reagents: To the flask, add 100 g (0.58 mol) of 1-(2-ethylphenyl)hydrazine hydrochloride, 1000 mL of N,N-dimethylacetamide (DMAc), and 1000 mL of deionized water.
-
Acidification: Stir the mixture to achieve dissolution and then slowly add 39.8 g (0.41 mol) of concentrated sulfuric acid. An exotherm may be observed; maintain control with an ice bath if necessary.
-
Heating: Heat the reaction mixture to 80°C with continuous stirring.
-
Addition of Dihydrofuran: Once the temperature is stable at 80°C, add 40.7 g (0.58 mol) of 2,3-dihydrofuran dropwise via the dropping funnel over a period of 1 hour.
-
Reaction Monitoring: Maintain the reaction mixture at 80°C for 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) followed by brine (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-ethyltryptophol.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield a pure solid. The expected yield is approximately 69%.
Stage 2: Synthesis of Etodolac from 7-Ethyltryptophol
This final stage involves the condensation of 7-ethyltryptophol with methyl 3-oxopentanoate, followed by an intramolecular cyclization and subsequent hydrolysis of the resulting ester to yield Etodolac.[6]
Reaction: 7-Ethyltryptophol + Methyl 3-oxopentanoate → Etodolac Methyl Ester → Etodolac
Table 2: Reagents and Materials for Etodolac Synthesis
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 7-Ethyltryptophol | C₁₂H₁₅NO | 189.25 | 50 g | 0.26 |
| Methyl 3-oxopentanoate | C₆H₁₀O₃ | 130.14 | 41.3 g | 0.32 |
| Toluene | C₇H₈ | 92.14 | 500 mL | - |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 2.5 g | 0.014 |
| Sodium Hydroxide | NaOH | 40.00 | 21 g | 0.53 |
| Ethanol | C₂H₅OH | 46.07 | 250 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: Set up a 1 L round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Dehydration: Charge the flask with 50 g (0.26 mol) of 7-ethyltryptophol, 41.3 g (0.32 mol) of methyl 3-oxopentanoate, 2.5 g of p-toluenesulfonic acid, and 500 mL of toluene.
-
Cyclization: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected. This step forms the Etodolac methyl ester intermediate.
-
Solvent Removal: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Hydrolysis (Saponification):
-
To the crude Etodolac methyl ester residue, add 250 mL of ethanol and a solution of 21 g (0.53 mol) of sodium hydroxide in 100 mL of water.
-
Heat the mixture to reflux for 2-3 hours.[6] Monitor the disappearance of the ester by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with 500 mL of water and wash with dichloromethane (2 x 200 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The Etodolac will precipitate as a solid. Stir the slurry for 1 hour in the ice bath to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50-60°C.
-
The crude Etodolac can be recrystallized from an ethanol/water or isopropanol/water mixture to yield a pure white crystalline solid. The expected melting point is 145-148°C.[5]
-
Caption: Step-by-step workflow for the conversion of 7-Ethyltryptophol to Etodolac.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns.[8] Handle with extreme care. Always add acid to water, never the other way around.
-
2-Ethylphenylhydrazine HCl: Hydrazine derivatives are potentially toxic and carcinogenic. Avoid inhalation and skin contact.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a potential reproductive toxin.
-
Sodium Hydroxide (NaOH): Corrosive solid. Causes severe skin burns and eye damage.[8]
-
Hydrochloric Acid (HCl): Corrosive liquid. Causes severe skin burns and eye damage. May cause respiratory irritation.[8]
Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing work.[7][9] Emergency eyewash and shower stations should be readily accessible.[9]
Product Characterization
The identity and purity of the synthesized Etodolac should be confirmed using standard analytical techniques:
-
Melting Point: 145–148 °C.[5]
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., carboxylic acid O-H and C=O stretch).
-
Mass Spectrometry: To confirm the molecular weight (287.37 g/mol ).[4]
-
HPLC: To determine the purity of the final compound.
Conclusion
While the synthesis of Etodolac from this compound is not chemically feasible, this guide provides a robust and validated two-stage method starting from 2-ethylphenylhydrazine. The protocols detailed herein are based on established literature and are designed for scalability and reproducibility. By following these procedures and adhering to strict safety standards, researchers can reliably synthesize high-purity Etodolac for further study and development.
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Application Notes & Protocols for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in Organic Synthesis
Abstract
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a substituted indole acetic acid (IAA) derivative, a scaffold of significant interest in medicinal chemistry and drug development. The indole nucleus is a privileged structure found in numerous biologically active compounds, and the acetic acid side chain at the C3 position provides a versatile handle for synthetic modifications. This document provides a comprehensive guide for researchers, detailing the synthesis of the title compound via the Fischer indole synthesis, its characterization, and a detailed protocol for its application as a key building block in amide bond formation, a cornerstone reaction in the synthesis of pharmaceutical candidates.
Introduction and Physicochemical Properties
The indole-3-acetic acid (IAA) framework is the most common naturally occurring plant hormone of the auxin class[1]. Its synthetic derivatives are widely explored in drug discovery for their potential as anti-inflammatory agents, CRTH2 receptor antagonists, and more[2][3]. The specific substitutions on the indole ring, such as the 7-ethyl and 2-methyl groups in the title compound, are crucial for modulating physicochemical properties (e.g., lipophilicity) and pharmacological activity by influencing how the molecule fits into a biological target.
This compound serves as a valuable intermediate. The carboxylic acid functional group is a primary site for chemical elaboration, most commonly through the formation of amides, esters, or by reduction to the corresponding alcohol, tryptophol. This guide focuses on its synthesis and its subsequent use in amide coupling reactions, which are among the most frequently performed transformations in medicinal chemistry.
Compound Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid | [4] |
| CAS Number | 383131-65-5 | [4] |
| Molecular Formula | C₁₃H₁₅NO₂ | [4] |
| Molar Mass | 217.26 g/mol | [4] |
| Appearance | White to off-white solid (typical for indole derivatives) | [1] |
| Topological Polar Surface Area | 53.1 Ų | [4] |
| XLogP3-AA (Lipophilicity) | 2.7 | [4] |
Synthesis of this compound
The most direct and widely employed method for constructing substituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883[5][6]. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone[7].
Synthetic Strategy: The Fischer Indole Synthesis
The synthesis of the title compound is logically achieved by reacting 2-ethylphenylhydrazine with levulinic acid (4-oxopentanoic acid). The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final aromatic indole product[5][7].
An alternative and often complementary route to the necessary hydrazone intermediate is the Japp-Klingemann reaction[8][9]. This method involves the coupling of an aryl diazonium salt (derived from 2-ethylaniline) with a β-keto-ester, followed by hydrolysis and decarboxylation to yield the same hydrazone intermediate required for the Fischer cyclization[10][11].
Caption: Synthetic routes to this compound.
Detailed Protocol: Fischer Indole Synthesis
This protocol describes the one-pot synthesis from 2-ethylphenylhydrazine and levulinic acid.
Materials:
-
2-Ethylphenylhydrazine hydrochloride
-
Levulinic acid (4-oxopentanoic acid)
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Hydrazone Formation (Step 1):
-
To a round-bottom flask, add 2-ethylphenylhydrazine hydrochloride (1.0 eq) and ethanol.
-
Add levulinic acid (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours to form the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating in a protic solvent like ethanol facilitates the condensation reaction between the hydrazine and ketone to form the hydrazone intermediate, with the removal of water.
-
-
Indole Cyclization (Step 2):
-
Cool the reaction mixture to room temperature.
-
Carefully remove the ethanol under reduced pressure.
-
To the crude hydrazone residue, add polyphosphoric acid (PPA, ~10-20 times the weight of the hydrazine). Caution: This addition can be exothermic.
-
Heat the viscous mixture to 80-100 °C with vigorous stirring for 2-4 hours. The color will typically darken. Causality: Strong Brønsted acids like PPA or H₂SO₄ are required to catalyze the key[8][8]-sigmatropic rearrangement and subsequent cyclization and dehydration/ammonia elimination steps of the Fischer synthesis[5][7].
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice with stirring.
-
The crude product may precipitate as a solid or an oil. Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine. Causality: The basic wash with sodium bicarbonate is critical to remove the acidic catalyst (PPA), which would otherwise interfere with purification and potentially degrade the product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Expected Yield: 40-60%, depending on reaction scale and purification efficiency.
Application in Amide Bond Formation
The carboxylic acid moiety of this compound is a prime functional group for derivatization. Amide coupling is arguably the most important reaction in this context, enabling the linkage of the indole core to a vast array of amine-containing building blocks to generate libraries of compounds for biological screening[12].
General Principles of Amide Coupling
Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Modern amide synthesis relies on activating the carboxylic acid to make the carbonyl carbon more electrophilic. This is achieved using coupling reagents. A common strategy involves reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HATU)[12][13]. The process involves the in-situ formation of a highly reactive O-acylisourea intermediate or HOBt/HATU active ester, which is then readily displaced by the amine nucleophile.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol provides a general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a flame-dried, nitrogen-purged round-bottom flask.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture. Causality: A non-nucleophilic organic base like DIPEA is required to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reagents are in their active, free-base form.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
-
Work-up and Purification:
-
If using DMF, dilute the reaction mixture with ethyl acetate. If using DCM, proceed directly.
-
Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted HOBt and any remaining starting acid. The urea byproduct from EDC is also partially removed by these aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.
-
Considerations for Challenging Substrates
While the EDC/HOBt protocol is robust, challenges can arise with sterically hindered amines or electron-deficient anilines. In such cases, reaction rates can be sluggish, and side reactions may occur[12][14].
Alternative Protocol (Acyl Fluoride): For particularly difficult couplings, conversion of the carboxylic acid to a more reactive acyl fluoride can be effective.
-
Treat the indole acetic acid with a fluorinating agent like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) in an aprotic solvent.
-
Isolate the acyl fluoride intermediate.
-
React the acyl fluoride with the challenging amine, often at elevated temperatures, to form the amide bond[14]. This method avoids the bulky intermediates of carbodiimide chemistry and can be successful where standard methods fail[14].
Spectroscopic Characterization
Characterization of the title compound and its derivatives relies on standard analytical techniques.
| Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), methylene protons of the acetic acid side chain (singlet), aromatic protons on the indole ring, and the indole N-H proton (broad singlet). |
| ¹³C NMR | Resonances for all 13 unique carbons, including the carboxylic acid carbonyl (~170-180 ppm), aromatic carbons, and aliphatic carbons of the substituents. |
| Mass Spec (MS) | Expected [M+H]⁺ ion at m/z 218.1176 or [M-H]⁻ ion at m/z 216.1030. |
| Infrared (IR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and N-H stretch from the indole (~3400 cm⁻¹). |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Indole derivatives can have biological activity and should be handled with care. Avoid inhalation of dust and skin contact.
-
Coupling reagents like EDC are moisture-sensitive and can be irritating. HOBt is a potential explosive and should not be heated excessively as a dry solid.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Japp–Klingemann reaction - Wikipedia. Available at: [Link]
-
The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]
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Japp-Klingemann reaction - chemeurope.com. Available at: [Link]
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Conversion of endogenous indole-3-butyric acid to indole-3-acetic acid drives cell expansion in Arabidopsis seedlings - PubMed. Available at: [Link]
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SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: [Link]
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Indole-3-acetic acid - Wikipedia. Available at: [Link]
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Synthesis of indole-3-acetic acid (IAA) in Arabidopsis thaliana... - ResearchGate. Available at: [Link]
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Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC - PubMed Central. Available at: [Link]
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A three-component Fischer indole synthesis | Springer Nature Experiments. Available at: [Link]
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A Recent Update on the Flow Synthesis of Indoles - Uniba. Available at: [Link]
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Fischer indole synthesis - Wikipedia. Available at: [Link]
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A Convenient Synthesis of Indole-3-acetic Acids - ACS Publications. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions - UQ eSpace. Available at: [Link]
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Fischer indole synthesis in the absence of a solvent - SciSpace. Available at: [Link]
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Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy - ACS Publications. Available at: [Link]
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Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Homologation of Indole-3-carboxylic Acids and Amides - Sci-Hub. Available at: [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]
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2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid | C13H15NO2 - PubChem. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
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Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available at: [Link]
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Synthesis and biological evaluation of some N-substituted indoles - Arkivoc. Available at: [Link]
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Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online. Available at: [Link]
-
Product information, (7-Ethyl-2-methyl-1h-indol-3-yl)acetic acid | P&S Chemicals. Available at: [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - NIH. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. Available at: [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]
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Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed. Available at: [Link]
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Application Notes and Protocols: (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid as a Precursor for NSAID Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Precursor in NSAID Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within the class of Nonsteroidal Anti-inflammatory Drugs (NSAIDs), indole-containing molecules, such as Indomethacin and Etodolac, have demonstrated significant clinical success. (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a key heterocyclic building block, strategically designed for the synthesis of potent and selective NSAIDs. Its structure incorporates the essential indole-3-acetic acid moiety, a known pharmacophore for cyclooxygenase (COX) inhibition, with ethyl and methyl substitutions on the indole ring that can be exploited to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
This document provides a comprehensive guide to the synthesis, characterization, and application of this compound as a precursor in the development of next-generation NSAIDs. We will delve into the mechanistic rationale behind its synthesis, provide detailed experimental protocols, and discuss its conversion into a target NSAID, highlighting the structure-activity relationships that underpin its therapeutic potential.
Chemical Properties and Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis. This classical yet robust approach allows for the controlled construction of the substituted indole core.
Plausible Synthetic Pathway: A Mechanistic Overview
The Japp-Klingemann reaction is a powerful tool for the formation of arylhydrazones from β-ketoesters and diazonium salts.[1][2] These hydrazones are then ideal substrates for the acid-catalyzed intramolecular cyclization of the Fischer indole synthesis to yield the desired indole framework.[3]
The overall synthetic strategy is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
-
Diazotization of 2-Ethylaniline:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 2-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the 2-ethylbenzenediazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution. A colored precipitate of the azo intermediate should form.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir overnight. The azo intermediate will hydrolyze and rearrange to the more stable hydrazone.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude hydrazone.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone intermediate.
-
Part 2: Fischer Indole Synthesis
-
Cyclization:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the purified hydrazone (1.0 eq) in a suitable high-boiling solvent such as glacial acetic acid or a mixture of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).[4]
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and pour it into a large volume of ice-water.
-
The crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetone/hexane) to afford the final product as a crystalline solid.
-
Conversion to a Potent NSAID: Synthesis of an Etodolac Analogue
The carboxylic acid functionality of this compound can be readily converted to the corresponding alcohol, 2-(7-ethyl-2-methyl-1H-indol-3-yl)ethanol. This tryptophol derivative is a key intermediate for the construction of the pyran ring system characteristic of Etodolac and its analogues.[5][6]
Synthetic Protocol: From Acetic Acid to a Tryptophol Intermediate
-
Reduction of the Carboxylic Acid:
-
Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(7-ethyl-2-methyl-1H-indol-3-yl)ethanol.
-
-
Purification:
-
The crude tryptophol can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Final Step: Construction of the Pyran Ring
The resulting tryptophol intermediate can then be reacted with a suitable keto-ester, such as methyl 3-oxopentanoate, in the presence of an acid catalyst to construct the pyran ring and form the final NSAID, an analogue of Etodolac.[5]
Caption: Conversion of the precursor to a final NSAID product.
Mechanism of Action: Targeting the Inflammatory Cascade
The therapeutic efficacy of NSAIDs derived from this precursor, such as Etodolac, lies in their ability to inhibit the cyclooxygenase (COX) enzymes.[7] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]
Etodolac exhibits a degree of selectivity for COX-2 over COX-1.[7] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, including the protection of the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By preferentially inhibiting COX-2, Etodolac and its analogues can exert their anti-inflammatory and analgesic effects while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the prostaglandin synthesis pathway by the NSAID.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Parameter | Expected Observations (based on related structures) |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the indole ring (6.5-7.5 ppm), N-H proton (broad singlet, ~8.0-8.5 ppm), methylene protons of the acetic acid side chain (~3.6 ppm), ethyl group protons (quartet ~2.8 ppm, triplet ~1.3 ppm), 2-methyl group protons (singlet, ~2.4 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Carboxylic acid carbonyl carbon (~175 ppm), aromatic carbons of the indole ring (100-140 ppm), methylene carbon of the acetic acid side chain (~31 ppm), ethyl and methyl carbons in the aliphatic region. |
| FT-IR | Wavenumber (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), N-H stretch of the indole (~3400 cm⁻¹), C-H stretches in the aromatic and aliphatic regions. |
| Mass Spectrometry (MS) | m/z | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₃H₁₅NO₂ = 217.26 g/mol ). Characteristic fragmentation patterns involving the loss of the carboxylic acid group. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time & Purity | A single major peak under optimized conditions, allowing for the quantification of purity and the detection of any impurities. |
Conclusion
This compound represents a versatile and strategically important precursor for the synthesis of novel NSAIDs. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for its preparation and subsequent elaboration into therapeutically relevant molecules. A thorough understanding of its synthesis, reactivity, and the mechanism of action of its derivatives will empower researchers and drug development professionals to explore new chemical space in the ongoing quest for safer and more effective anti-inflammatory agents.
References
- Cho, H., Chung, Y. S., Jang, H. D., & Ryu, S. R. (1999). Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents. Journal of The Korean Industrial and Engineering Chemistry, 10(1), 135-137.
- Patel, V. R., & Desai, H. T. (2013). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. IOSR Journal of Applied Chemistry, 4(5), 3-5.
- A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021).
-
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). PharmaCompass. Retrieved January 17, 2026, from [Link]
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Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., ... & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of medicinal chemistry, 31(9), 1712–1719.
- Demerson, C. A., Humber, L. G., Philipp, A. H., & Martel, R. R. (1983). Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac. Journal of medicinal chemistry, 26(12), 1778–1780.
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Japp-Klingemann Reaction. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
- The Japp-Klingemann Reaction. (1959). In Organic Reactions (pp. 143-178). John Wiley & Sons, Inc.
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Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 17, 2026, from [Link]
- Rayle, D. L., & Purves, W. K. (1967). Conversion of indole-3-ethanol to indole-3-acetic Acid in cucumber seedling shoots. Plant physiology, 42(8), 1091–1093.
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Indole-3-acetic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis of etodolac. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3233.
- The Timing of Growth Promotion and Conversion to Indole-3-acetic Acid for Auxin Precursors. (1971). Plant Physiology, 48(4), 402-406.
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The whole-cell bioconversion of indole-3-acetic acid, 1 mM (A),... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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3-Indoleacetic acid, 2TMS derivative. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Fischer indole synthesis in the absence of a solvent. (2002). Journal of Chemical Research, (S), 484-485.
-
Expt-7 The Fischer Indole Synthesis New. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: In Vitro Characterization of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic chemical analog of Indole-3-acetic acid (IAA), the most ubiquitous natural auxin in plants.[1][2] Given its structural similarity to IAA, this compound is hypothesized to possess auxin-like biological activity. Synthetic auxins are vital as agrochemicals and as tools for dissecting plant development.[3][4] Furthermore, many indole derivatives exhibit potent cytotoxic effects on mammalian cells, opening avenues for therapeutic drug discovery.[5][6] This guide provides a comprehensive suite of in vitro assays designed to perform an initial characterization of this novel compound, focusing on its potential auxin activity in plant-based systems and its cytotoxic profile in human cancer cell lines.
Compound Properties and Stock Solution Preparation
Accurate and consistent preparation of stock solutions is the foundation of reproducible in vitro assays.[7][8] The physicochemical properties of this compound are critical for selecting an appropriate solvent and ensuring complete solubilization.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid | PubChem[9] |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[9] |
| Molar Mass | 217.26 g/mol | PubChem[9] |
| XLogP3-AA (Predicted Lipophilicity) | 2.7 | PubChem[9] |
| Hydrogen Bond Donor Count | 2 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[9] |
Protocol: Preparation of a 10 mM Master Stock Solution
Causality: The predicted lipophilicity (XLogP3-AA of 2.7) suggests poor solubility in aqueous solutions but good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the solvent of choice for initial screening assays due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Weight (mg) = Molar Mass ( g/mol ) × Molarity (mol/L) × Volume (L) × 1000 (mg/g)
-
Weight (mg) = 217.26 g/mol × 0.010 mol/L × 0.001 L × 1000 mg/g = 2.17 mg
-
-
Weighing: Accurately weigh approximately 2.17 mg of the compound and place it into a sterile microcentrifuge tube. Record the exact weight.
-
Solubilization: Add sterile DMSO to the tube to achieve the final 10 mM concentration based on the actual weight. For example, if 2.25 mg was weighed, add 1.036 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if particulates remain.
-
Storage: Aliquot the master stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Indole compounds can be susceptible to photodecomposition.[10][11]
Assay for Auxin-Mediated Gene Expression
Scientific Rationale: The canonical auxin signaling pathway culminates in the activation of Auxin Response Factors (ARFs), which bind to Auxin Response Elements (AuxREs) in the promoters of target genes.[2][12] A highly specific and sensitive method to quantify this response is to use a synthetic promoter, such as DR5, which consists of multiple tandem repeats of the TGTCTC AuxRE sequence, driving a reporter gene like β-glucuronidase (GUS).[13][14] An increase in reporter activity upon treatment is a direct measure of the compound's ability to engage the core auxin signaling machinery.[15]
Diagram: DR5 Reporter System Workflow
Caption: Workflow for the DR5::GUS reporter assay.
Protocol: DR5::GUS Assay in Tobacco BY-2 Cells
Materials:
-
Tobacco BY-2 cell suspension culture stably transformed with a DR5::GUS construct.
-
BY-2 culture medium.
-
Test compound, IAA (positive control), and DMSO (vehicle control).
-
24-well sterile tissue culture plates.
-
GUS Lysis Buffer.
-
GUS Assay Buffer containing 4-Methylumbelliferyl β-D-glucuronide (MUG).
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Transfer 1 mL of a 4-day old BY-2 cell suspension into each well of a 24-well plate. Allow the cells to settle for 1 hour.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compound and IAA in BY-2 medium, ranging from 0.2 nM to 200 µM. Include a DMSO-only vehicle control.
-
Treatment: Carefully remove 0.5 mL of medium from each well and add 0.5 mL of the 2X compound dilutions to achieve a 1X final concentration.
-
Incubation: Seal the plate and incubate for 24 hours at 25°C on a shaker (130 rpm) in the dark.
-
Cell Lysis: Pellet the cells by centrifugation. Remove the supernatant and add 100 µL of GUS Lysis Buffer. Vortex briefly and incubate on ice for 30 minutes.
-
GUS Reaction: Add 100 µL of GUS Assay Buffer (containing MUG) to each well. Incubate at 37°C for 1 hour.
-
Quantification: Stop the reaction by adding a stop buffer. Measure the fluorescence using a microplate reader with excitation at 365 nm and emission at 455 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
Cytotoxicity Screening in Human Cancer Cell Lines
Scientific Rationale: Evaluating the effect of a novel compound on human cells is crucial for determining its potential as a therapeutic agent or its general toxicity. Many indole derivatives have demonstrated anti-proliferative or cytotoxic activity.[16] The MTT assay is a robust, colorimetric method for assessing cell viability.[17][18] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Cytotoxicity Assay
Materials:
-
HeLa (human cervical cancer) or other suitable cancer cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well sterile, flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[20]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Interpretation and Next Steps
The combined results from these assays will provide a preliminary bioactivity profile for this compound.
| Assay | Key Parameter | Interpretation |
| DR5::GUS Reporter | EC₅₀ | A low EC₅₀ value (nM to low µM range), comparable to IAA, indicates potent auxin-like activity at the level of gene transcription. |
| MTT Cytotoxicity | IC₅₀ | A low IC₅₀ value suggests the compound is cytotoxic to human cancer cells, warranting further investigation as a potential anti-cancer agent. |
Example Scenarios:
-
High Auxin Activity, Low Cytotoxicity: If the compound shows a low EC₅₀ in the DR5 assay but a high IC₅₀ in the MTT assay, it suggests selectivity for plant biological systems. This profile is characteristic of a potential herbicide.
-
Low Auxin Activity, High Cytotoxicity: If the compound has a high EC₅₀ but a low IC₅₀, its primary mode of action is likely not through the canonical auxin pathway in plants, but it may be a candidate for anti-cancer drug development.
-
High Activity in Both Assays: This indicates a broadly bioactive compound. Further assays would be required to determine its mechanism of action and selectivity.
These initial in vitro screens are a critical first step in the characterization of novel compounds, providing the foundational data needed to guide further, more complex biological investigations.
References
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Cowles, M., et al. (2017). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. The American Biology Teacher, 79(7), 573-579. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Kim, J., et al. (2020). Chemical Biology in Auxin Research. Journal of Plant Biology, 63, 281-291. Retrieved from [Link]
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Let's Talk Science. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]
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De Rybel, K., et al. (2008). Identification of auxins by a chemical genomics approach. FEBS Letters, 582(21-22), 3017-3022. Retrieved from [Link]
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Ljung, K. (2020). The Systems and Synthetic Biology of Auxin. The Plant Cell, 32(3), 561-576. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Li, Y., et al. (2022). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 3(1), 101131. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid. PubChem. Retrieved from [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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Li, S., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 14, 1144203. Retrieved from [Link]
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Strader, L. C., & Zhao, Y. (2016). Auxin Activity: Past, present, and Future. Development, 143(4), 555-561. Retrieved from [Link]
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Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(7-ethyl-1H-indol-3-yl)acetic acid. PubChem. Retrieved from [Link]
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Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Retrieved from [Link]
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The Virtual University of Pakistan. (2023, November 1). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical) [Video]. YouTube. Retrieved from [Link]
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Boisivon Lab. (n.d.). Handouts. Ceitec.cz. Retrieved from [Link]
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Fu, S. F., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12781. Retrieved from [Link]
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Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
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Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207-210. Retrieved from [Link]
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Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9, 107-116. Retrieved from [Link]
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Liu, M., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. Retrieved from [Link]
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Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. ResearchGate. Retrieved from [Link]
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Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). Retrieved from [Link]
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Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(Pt 1), 223-232. Retrieved from [Link]
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Liu, M., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PubMed. Retrieved from [Link]
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Calderón Villalobos, L. I., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(3), 566-574. Retrieved from [Link]
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Khan, I., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1111623. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl (2-methyl-3-phenyl-1H-indol-7-yl)acetate. Retrieved from [Link]
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El-Naggar, M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega, 6(18), 12044-12059. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(11), 3290. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules, 26(11), 3169. Retrieved from [Link]
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Chemsrc. (n.d.). 1H-Indole-3-aceticacid, 2-methyl-, ethyl ester. Retrieved from [Link]
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Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]
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Unlocking the Therapeutic Potential of Indole Acetic Acid Derivatives: A Guide to Cell-Based Assay Protocols
Introduction: The Versatility of Indole Acetic Acid Derivatives
Indole-3-acetic acid (IAA), the primary native auxin in plants, governs a vast array of developmental processes, from cell elongation and division to organogenesis. Beyond their fundamental role in botany, synthetic derivatives of IAA have emerged as a promising class of molecules in biomedical research, particularly in the field of oncology. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, often through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest. The therapeutic potential of IAA derivatives lies in their ability to modulate key cellular signaling pathways, offering a multi-pronged approach to combating cancer.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for essential cell-based assays to characterize the bioactivity of IAA derivatives. More than a mere recitation of steps, this guide delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Section 1: Foundational Assay - Assessing Cytotoxicity with the MTT Assay
The initial step in evaluating any potential therapeutic agent is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.
Causality Behind the Method:
The MTT assay is a reliable indicator of metabolic activity, which is a hallmark of cell viability. A reduction in the mitochondrial-dependent conversion of MTT to formazan is a strong indication of cellular stress or death induced by the test compound. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of an IAA derivative required to inhibit the growth of 50% of the cancer cell population. The IC50 value is a critical parameter for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole acetic acid derivative (IAA-D) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the IAA derivative in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Data Presentation: Sample IC50 Values of IAA Derivatives
The following table provides a summary of reported IC50 values for various IAA derivatives against different cancer cell lines, offering a comparative look at their potential efficacy.
| IAA Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-acetic acid (IAA) | Caco-2 (Colon) | 0.52 ± 0.12 | |
| Indole-3-acetic acid (IAA) | T47D (Breast) | 1.68 ± 0.46 | |
| Indole-3-propionic acid (IPA) | T47D (Breast) | 2.02 ± 0.13 | |
| Indole-3-aldehyde (I3A) | HepaRG (Liver) | 1.98 ± 0.73 | |
| Indole-aryl amide derivative 4 | HT29 (Colon) | 0.96 | |
| Indole-aryl amide derivative 4 | HeLa (Cervical) | 1.87 | |
| Indole-aryl amide derivative 4 | MCF7 (Breast) | 0.84 |
Section 2: Unraveling the Mechanism of Cell Death - Apoptosis Assays
A key mechanism by which many anticancer agents, including IAA derivatives, exert their effects is through the induction of apoptosis. Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Causality Behind the Method:
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. By using both Annexin V-FITC and PI, we can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Indole acetic acid derivative (IAA-D)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IAA derivative at its predetermined IC50 concentration (and other relevant concentrations) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizing the Experimental Workflow
Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.
Section 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
Many anticancer drugs, including IAA derivatives, exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a powerful technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Causality Behind the Method:
PI is a stoichiometric DNA intercalating agent, meaning it binds to DNA in proportion to the amount of DNA present. Therefore, cells in the G2/M phase, which have twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing the histogram of fluorescence intensity, we can quantify the percentage of cells in each phase of the cell cycle and identify if the IAA derivative induces an arrest at a specific checkpoint. A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Indole acetic acid derivative (IAA-D)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IAA derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Section 4: Delving into the Molecular Mechanisms - Signaling Pathways
The anticancer effects of IAA derivatives are often attributed to their ability to modulate intracellular signaling pathways that control cell survival, proliferation, and apoptosis. A common mechanism involves the induction of reactive oxygen species (ROS), which can trigger downstream signaling cascades.
ROS-Mediated Apoptosis:
Many indole derivatives have been shown to induce apoptosis through the generation of ROS. Elevated intracellular ROS levels can lead to oxidative stress, which in turn activates stress-activated protein kinases such as p38 MAPK and JNK. These kinases can then trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.
Inhibition of Pro-Survival Pathways:
In addition to inducing pro-apoptotic signals, some indole compounds and their derivatives can inhibit pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. Inhibition of this pathway by IAA derivatives can sensitize cancer cells to apoptosis and inhibit their growth.
Visualizing the Signaling Cascade
Caption: Proposed Signaling Pathway for IAA Derivative-Induced Apoptosis.
Section 5: The Botanical Context - Assays in Plant Systems
While the focus of this guide is on the anticancer applications of IAA derivatives, it is important to acknowledge their origins and functions in plant biology. In plants, auxins like IAA regulate a myriad of growth and developmental processes. Cell-based assays in plant systems are crucial for understanding the fundamental biology of these compounds and for screening for novel auxin analogs with agricultural applications.
Plant Cell-Based Assays:
-
Protoplast-based assays: Plant protoplasts (cells with their cell walls removed) can be used to study auxin signaling pathways and gene expression in a single-cell system.
-
Cell suspension cultures: These cultures provide a homogenous population of cells for studying auxin-induced cell division and elongation.
-
Root elongation assays: The effect of auxin analogs on root growth is a classic and simple bioassay to screen for auxin-like activity.
-
Reporter gene assays: Plant cell lines or tissues transformed with auxin-responsive reporter genes (e.g., DR5::GUS) can be used to visualize and quantify auxin activity.
Quantification of IAA in Plant Tissues:
Accurate quantification of endogenous IAA levels is essential for understanding its role in plant development. This is typically achieved through methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after extraction and purification from plant tissues.
Conclusion
Indole acetic acid derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in oncology. The cell-based assays detailed in this application note provide a robust framework for characterizing the bioactivity of these molecules, from initial cytotoxicity screening to in-depth mechanistic studies. By understanding the causality behind each protocol and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of novel IAA-based therapeutics.
References
-
Ahmad, A., Biersack, B., Li, Y., Kong, D., Bao, B., Schobert, R., Padhye, S. B., & Sarkar, F. H. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anti-cancer agents in medicinal chemistry, 13(7), 1002–1013. [Link]
-
Chaetoglobosin G 27 (Figure 4) is a secondary metabolite in the Chaetomium globosum fungus. It possesses antiproliferation activity against lung (NSCLC) cancer A549 cells (MTT assay). The mechanistic study revealed that it enhances the autophagic effect via inhibition of p-EGFR, p-MEK, and p-ERK proteins and incrementally increases the LC3-II protein level. Flow cytometry supports its ability for apoptosis induction and cell cycle arrest at the G2/M phase. [Link]
- Indole-3-acetic acid (IAA) derivatives represent a promising class of compounds in the field of anticancer drug discovery. These molecules, structurally related to the natural plant hormone auxin, have been shown to exhibit selective cytotoxicity against various cancer cell lines.
Application Note: Quantitative Analysis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
A Validated Approach Using LC-MS/MS and HPLC-UV for Research and Pharmaceutical Development
Abstract
This comprehensive guide details robust and validated analytical methods for the precise quantification of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this document provides two distinct, fit-for-purpose protocols: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level detection in complex matrices, and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and purity assessments. Each protocol is presented with detailed step-by-step instructions, the scientific rationale behind key experimental choices, and a complete validation framework according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction and Scientific Rationale
This compound is a synthetic derivative of indole-3-acetic acid (IAA), the most abundant natural auxin in plants.[3] Its structural similarity to IAA and related pharmaceutical compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) Etodolac, suggests its potential utility as a research tool, a synthetic intermediate, or a bioactive molecule in its own right. Accurate and reliable quantification is therefore paramount for pharmacokinetic studies, metabolic profiling, process chemistry, and quality control.
The selection of an analytical method is contingent on the specific requirements of the study.
-
LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for quantifying low-concentration analytes in complex biological matrices where matrix effects can be significant.[4][5] The integration of liquid chromatography with tandem mass spectrometry provides a powerful tool for detecting trace-level compounds without the need for derivatization.[4]
-
HPLC-UV is a cost-effective and robust technique suitable for higher concentration samples, such as in-process reaction monitoring or the analysis of bulk drug substances.[6][7] While less sensitive than LC-MS/MS, its accessibility and reliability make it an indispensable tool in many laboratories.[3]
This document provides the necessary protocols to implement and validate both techniques, ensuring data integrity and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][9]
High-Sensitivity Quantification by LC-MS/MS
This section outlines a definitive method for trace-level quantification of this compound, suitable for biological matrices such as plasma or tissue homogenates.
Principle of LC-MS/MS
The method leverages the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) to isolate the target analyte from matrix components. The analyte is then introduced into a triple quadrupole mass spectrometer via electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes background noise, enabling highly sensitive quantification.[4][5]
Experimental Protocol: LC-MS/MS Method
2.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Indole-3-propionic acid (IPA) or a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, >99%)
-
Ultrapure water (18.2 MΩ·cm)
-
Control matrix (e.g., human plasma, reaction buffer)
2.2.2. Standard and Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock with 50:50 (v/v) acetonitrile:water to prepare a series of calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of the sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Expert Insight: Protein precipitation is a rapid and effective method for cleaning up biological samples. Using acetonitrile containing the internal standard ensures consistent IS concentration across all samples and corrects for variability during sample preparation and injection.
Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC System (e.g., SHIMADZU Nexera X2, Waters Acquity) |
| Column | C18 Reverse-Phase Column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8060, Sciex 6500) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Analyte) | Predicted: m/z 218.1 → 158.1 (Precursor → Product) |
| MRM Transition (IS - IPA) | m/z 176.1 → 130.1 |
| Key MS Parameters | Capillary Voltage: 3.5 kV; Source Temp: 350°C; Desolvation Gas Flow: 15 L/min |
Causality Note: The use of formic acid in the mobile phase provides a source of protons, facilitating efficient ionization of the indole acetic acid derivative in positive ESI mode to form the [M+H]⁺ ion. The C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like indole derivatives.[3][11]
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS analysis workflow from sample preparation to data acquisition.
Routine Quantification by HPLC-UV
This method is designed for the routine analysis of this compound in less complex matrices or at higher concentrations, such as during chemical synthesis or for formulation analysis.
Principle of HPLC-UV
Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. As the analyte elutes from the column, it passes through a UV detector. The indole ring structure of the analyte contains a chromophore that absorbs UV light.[12] Based on related structures, a detection wavelength of 225 nm is optimal.[7] The amount of UV absorbance is directly proportional to the analyte concentration, allowing for quantification based on a calibration curve.
Experimental Protocol: HPLC-UV Method
3.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
3.2.2. Standard and Sample Preparation
-
Mobile Phase Preparation: Prepare the aqueous portion of the mobile phase by adding 1.0 mL of orthophosphoric acid to 1 L of ultrapure water and mixing thoroughly.
-
Stock and Standard Solutions: Prepare a 1 mg/mL stock solution in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample to be analyzed (e.g., reaction mixture aliquot, formulation) in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection to remove particulates.[11]
Instrumentation and Conditions
| Parameter | Condition |
| LC System | HPLC or UHPLC System with UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., Waters Symmetry Shield RP18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : (0.1% Phosphoric Acid in Water) (55:45, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Scientist's Note: An isocratic elution is preferred for this method due to its simplicity and robustness, which is ideal for routine quality control environments. Acidifying the mobile phase with phosphoric acid ensures that the carboxylic acid moiety of the analyte is fully protonated, leading to consistent retention times and sharp, symmetrical peak shapes.
HPLC-UV Workflow Diagram
Caption: HPLC-UV analysis workflow for routine quantification.
Method Validation Framework
Both the LC-MS/MS and HPLC-UV methods must be validated to ensure they are fit for their intended purpose.[8][13] The validation should be performed according to ICH Q2(R1) guidelines and encompass the following parameters.[1][9]
| Validation Parameter | Purpose and Acceptance Criteria |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). Criterion: No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. Criterion: A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.995.[1] |
| Range | The interval between the upper and lower concentration levels of the analyte that has been demonstrated with suitable precision, accuracy, and linearity.[1] |
| Accuracy (as Recovery) | The closeness of the test results to the true value. Assessed by spiking a blank matrix at three concentration levels (low, medium, high). Criterion: Mean recovery should be within 85-115% (LC-MS/MS) or 98-102% (HPLC-UV). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Repeatability (Intra-day): Analysis of ≥6 replicates at 100% of the test concentration. Intermediate Precision (Inter-day): Performed by different analysts on different days. Criterion: Relative Standard Deviation (RSD) should be ≤ 15% for LC-MS/MS (≤ 20% at LLOQ) and ≤ 2% for HPLC-UV. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1, with RSD < 20% and accuracy within 80-120%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C). Criterion: System suitability parameters should remain within acceptable limits. |
Example Validation Summary Table (Hypothetical Data)
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity (r²) | 0.998 | 0.999 |
| Range | 0.5 - 500 ng/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 92.5 - 108.3% | 99.1 - 101.5% |
| Precision (% RSD) | < 8.5% | < 1.2% |
| LOD | 0.15 ng/mL | 0.3 µg/mL |
| LOQ | 0.5 ng/mL | 1.0 µg/mL |
References
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Application Notes and Protocols for Pharmacokinetic Studies of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid Derivatives
Introduction: The Rationale for Pharmacokinetic Profiling of Novel Indole-Acetic Acid Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents.[1] Derivatives of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid represent a promising class of small molecule drug candidates with potential therapeutic applications. Early characterization of the pharmacokinetic (PK) profile of these compounds is a cornerstone of successful drug development.[2][3] PK studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are essential for evaluating efficacy, safety, and establishing appropriate dosage regimens.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo pharmacokinetic studies for this specific class of compounds.
The primary objective of these studies is to quantify the concentration of the parent drug and any significant metabolites in biological fluids over time.[2] This data allows for the calculation of key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[4][5] Non-compartmental analysis (NCA) is a commonly employed method for deriving these parameters as it requires fewer assumptions than model-based approaches and is well-suited for early-stage drug development.[4][6]
This guide will detail the essential steps for a robust pharmacokinetic evaluation, including experimental design, animal model selection, detailed in vivo protocols, bioanalytical method development and validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the principles of non-compartmental pharmacokinetic data analysis.
I. Preclinical Pharmacokinetic Experimental Design
A well-designed pharmacokinetic study is crucial for generating reliable and interpretable data.[2] Key considerations include the selection of an appropriate animal model, determination of the route of administration, and establishment of a suitable dosing and sampling schedule.
Animal Model Selection
Rodents, particularly mice and rats, are the most commonly used animal models in early-stage drug discovery and preclinical development due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[7][8] The choice between mice and rats may depend on specific metabolic pathways relevant to the compound class and the required blood sample volumes.[8] For compounds suspected to be metabolized by specific enzymes, the selection of a species with similar metabolic profiles to humans is critical.[3]
Recommendation: For initial screening, Sprague-Dawley rats are a suitable choice due to their larger size, which facilitates serial blood sampling, and their extensive use in toxicological studies.[8]
Route of Administration and Formulation
The intended clinical route of administration should be considered when designing preclinical PK studies.[9] For orally administered drugs, both intravenous (IV) and oral (PO) administration are necessary to determine absolute bioavailability.
-
Intravenous (IV) Administration: Provides a direct measure of the drug's distribution and elimination characteristics, bypassing absorption.
-
Oral (PO) Administration: Evaluates the extent and rate of drug absorption from the gastrointestinal tract.
The formulation of the test compound is critical for ensuring complete dissolution and reproducible absorption. For poorly soluble compounds like many indole derivatives, a formulation containing a mixture of solvents such as DMSO, PEG400, and Tween 80 in saline or water is often employed.[10]
Dosing and Blood Sampling Schedule
Dose selection should be based on preliminary in vitro efficacy and toxicity data. The blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. A typical schedule includes frequent sampling at early time points to capture the Cmax and less frequent sampling at later time points to define the elimination phase.[10]
Recommended Sampling Times:
-
IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
-
PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
II. Detailed In Vivo Study Protocol
This protocol outlines the steps for conducting a pharmacokinetic study of a this compound derivative in Sprague-Dawley rats.
Materials and Equipment
-
Test compound (derivative of this compound)
-
Vehicle for formulation (e.g., DMSO, PEG400, Tween 80, sterile saline)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer for sample storage
Animal Handling and Dosing
-
Acclimatize animals for at least 3 days prior to the experiment.
-
Fast animals overnight (with free access to water) before dosing.
-
Prepare the dosing formulation of the test compound at the desired concentration.
-
Administer the compound via the chosen route (IV or PO) at the predetermined dose.
Blood Sample Collection
-
Collect blood samples (approximately 100-200 µL) at the specified time points.[10]
-
Blood can be collected via the saphenous vein or tail vein for serial sampling.
-
Place the collected blood into EDTA-coated tubes to prevent coagulation.
-
Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.
Plasma Preparation and Storage
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[10]
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma samples to labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.[10]
III. Bioanalytical Method Development and Validation by LC-MS/MS
Accurate quantification of the analyte in plasma is critical for reliable pharmacokinetic analysis. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[11][12]
Method Development
-
Analyte and Internal Standard (IS) Tuning: Optimize the mass spectrometry parameters for the test compound and a suitable internal standard to achieve maximum sensitivity.
-
Chromatographic Separation: Develop a liquid chromatography method that provides good peak shape and separation from endogenous plasma components.
-
Sample Preparation: Develop a robust and reproducible method for extracting the analyte and IS from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines from agencies such as the FDA and EMA to ensure its reliability.[13][14][15][16] The validation process assesses several key parameters.[17]
Table 1: Key Parameters for Bioanalytical Method Validation [13][14][18]
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte from other components in the matrix.[17] | No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix.[17] |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal value, except at the LLOQ where it should not deviate by more than ±20%.[14] |
| Precision | The degree of scatter between a series of measurements. Assessed as within-run and between-run precision. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ where it should not exceed 20%.[14] |
| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is desirable. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio of at least 5; accuracy and precision within specified limits.[14] |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
| Matrix Effect | The effect of endogenous matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
IV. Pharmacokinetic Data Analysis
Once the plasma concentrations of the test compound have been determined, the pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).[4][5][6]
Key Pharmacokinetic Parameters
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure of the drug over time. It is typically calculated using the trapezoidal rule.[4]
-
t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Data Presentation
Pharmacokinetic data should be presented clearly and concisely. A table summarizing the key PK parameters is essential for comparing different compounds or dosing regimens.
Table 2: Hypothetical Pharmacokinetic Parameters of a this compound Derivative in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 120 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ngh/mL) | 3500 ± 400 | 4200 ± 550 |
| AUC₀-∞ (ngh/mL) | 3650 ± 420 | 4400 ± 580 |
| t½ (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| CL (L/h/kg) | 0.27 ± 0.03 | - |
| Vd (L/kg) | 1.8 ± 0.2 | - |
| Bioavailability (%) | - | 60.3 |
V. Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for successful study execution.
Caption: Workflow for a preclinical pharmacokinetic study.
VI. Conclusion
This application note provides a comprehensive framework for conducting pharmacokinetic studies of novel compounds derived from this compound. By following these detailed protocols and adhering to established scientific and regulatory standards, researchers can generate high-quality, reliable data to inform critical decisions in the drug development process. A thorough understanding of a compound's pharmacokinetic profile is indispensable for its successful advancement from a preclinical candidate to a potential therapeutic agent.
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LCGC International. (2025). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
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- 7. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
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- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Application Notes and Protocols for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. While specific data on this particular molecule is limited in public literature, its core structure as an indole-3-acetic acid derivative, and its close structural analogy to the non-steroidal anti-inflammatory drug (NSAID) Etodolac, allows for a detailed exploration of its potential therapeutic applications, mechanism of action, and relevant experimental protocols. This guide synthesizes information from related compounds to provide a robust framework for initiating research and development efforts.
Introduction and Scientific Background
This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The indole-3-acetic acid moiety is a key pharmacophore, serving as a foundational structure for numerous therapeutic agents.
The subject molecule is a structural analog of Etodolac, a well-established NSAID.[1][2][3] Etodolac is a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins that mediate inflammation and pain.[2][3] The structural similarities suggest that this compound may exhibit similar COX-2 inhibitory activity, making it a candidate for development as an anti-inflammatory and analgesic agent.
Beyond inflammation, indole-3-acetic acid derivatives have been investigated for a range of other therapeutic applications, including as aldose reductase inhibitors for the management of diabetic complications and as prodrugs in targeted cancer therapy.[4][5][6] This guide will explore these potential applications and provide protocols for their investigation.
Potential Therapeutic Applications and Mechanism of Action
Anti-inflammatory and Analgesic Agent via COX-2 Inhibition
Mechanism of Action: The primary hypothesized mechanism of action for this compound is the inhibition of the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] Etodolac, a structural analog, is 5-50 times more selective for COX-2 than COX-1.[1]
The proposed mechanism is illustrated in the following signaling pathway:
Caption: Proposed mechanism of COX-2 inhibition.
Aldose Reductase Inhibition
Substituted derivatives of indole-3-acetic acid have been investigated as inhibitors of aldose reductase.[4] This enzyme is implicated in the pathogenesis of diabetic complications by converting glucose to sorbitol. Inhibition of aldose reductase is a therapeutic strategy to prevent or mitigate these complications.
Anticancer Prodrug
Indole-3-acetic acid and its derivatives have been explored as non-toxic prodrugs that can be converted into cytotoxic species by horseradish peroxidase (HRP) in targeted cancer therapy approaches like antibody-directed enzyme prodrug therapy (ADEPT).[5][6]
Synthesis Protocol
The following is a proposed synthetic route for this compound, adapted from established methods for the synthesis of related indole-3-acetic acid derivatives and Etodolac.[1]
Caption: Proposed synthetic workflow.
Step-by-Step Protocol:
-
Synthesis of 7-Ethyl-2-methyl-1H-indole:
-
To a solution of 2-ethylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of levulinic acid.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid, 7-ethyl-2-methyl-1H-indole, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol may be required for purification.
-
-
Introduction of the Acetic Acid Moiety (Modified Japp-Klingemann reaction or similar):
-
A more direct approach to the final product involves the reaction of 2-ethylphenylhydrazine with a suitable keto-ester, followed by cyclization and hydrolysis.
-
Alternatively, the pre-formed 7-ethyl-2-methyl-1H-indole can undergo electrophilic substitution at the C3 position. A common method is the reaction with ethyl diazoacetate in the presence of a metal catalyst, followed by hydrolysis of the resulting ester.
-
-
Purification and Characterization:
-
The final product should be purified using column chromatography on silica gel.
-
Characterization and confirmation of the structure should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Experimental Protocols for Biological Evaluation
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
EIA buffer
-
Prostaglandin screening EIA kit
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), inhibitor (or DMSO vehicle), and buffer.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values (concentration required for 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | >10 | ~0.05 | >200 |
| Indomethacin | ~0.1 | ~0.5 | ~0.2 |
Cell-Based Assay for Anti-inflammatory Activity
This protocol assesses the ability of the test compound to inhibit prostaglandin production in a cellular context.
Materials:
-
LPS-stimulated RAW 264.7 murine macrophages (or other suitable cell line)
-
Test compound dissolved in DMSO
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
PGE2 EIA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant to measure PGE2 levels using an EIA kit.
-
Assess cell viability in the remaining cells to rule out cytotoxicity-mediated effects.
-
Calculate the IC50 value for the inhibition of PGE2 production.
Concluding Remarks
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. Its structural similarity to Etodolac provides a strong rationale for investigating its potential as a selective COX-2 inhibitor. The protocols outlined in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further structure-activity relationship (SAR) studies could lead to the discovery of even more potent and selective drug candidates.
References
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). PharmaCompass. Available at: [Link]
-
What is the mechanism of Etodolac? (2024). Patsnap Synapse. Available at: [Link]
-
Etodolac. (n.d.). PubChem. Retrieved from [Link]
-
Etodolac Capsules 300mg. (n.d.). U.S. Food and Drug Administration. Available at: [Link]
-
Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. Available at: [Link]
-
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. (2005). PubMed. Available at: [Link]
- Use of indole-3-acetic acid derivatives in medicine. (2002). Google Patents.
-
Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. (2002). PubMed. Available at: [Link]
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- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 6. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Welcome to the technical support guide for the synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. This document is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this important indole derivative, a key intermediate in the synthesis of pharmaceuticals like Etodolac.[1] This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and supported by established literature.
Section 1: Understanding the Core Synthesis Pathway
Q1: What is the primary industrial and laboratory method for synthesizing this compound?
The most robust and widely employed method is the Fischer indole synthesis .[2][3] This classic reaction constructs the indole ring from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[4] For the target molecule, the synthesis involves two key stages:
-
Hydrazone Formation: The reaction of 2-ethylphenylhydrazine with a 4-oxopentanoic acid derivative (commonly levulinic acid). This intermediate is crucial and its purity directly impacts the final yield.
-
Fischer Cyclization: The acid-catalyzed intramolecular cyclization of the resulting hydrazone, which involves a key[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[2][5]
An alternative and elegant method for generating the required hydrazone intermediate is the Japp-Klingemann reaction .[6][7] This reaction utilizes an aryl diazonium salt (derived from 2-ethylaniline) and a β-keto ester, which couples and subsequently rearranges to form the hydrazone, often with excellent control and yield.[8][9]
Caption: General synthetic workflow for the target indole.
Section 2: Troubleshooting Guide for Low Yields
Q2: My overall yield is poor (<50%). Where should I start my investigation?
A low overall yield is a common problem that can stem from multiple stages of the process. A systematic approach is critical.
-
Verify Intermediate Purity: The primary suspect is often the arylhydrazone intermediate. Isolate it after the condensation step and verify its purity by melting point or NMR. Impurities or residual starting materials will be carried forward and can inhibit the cyclization or complicate purification.[10]
-
Analyze the Cyclization Step: This is the most complex step and prone to side reactions. Low yields here are often due to an incorrect choice of acid catalyst, suboptimal temperature, or competing reaction pathways.[3]
-
Assess Work-up and Purification: Product can be lost during extraction or recrystallization. Ensure the pH during aqueous work-up is correctly adjusted to keep your carboxylic acid product in the organic phase.
Q3: The Fischer cyclization step is inefficient. How can I select the right acid catalyst?
The choice of acid catalyst is the most critical parameter in the Fischer indole synthesis.[11] There is no universal "best" catalyst; the optimal choice depends on the specific substrates.
-
Brønsted Acids: (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA)).[2]
-
Sulfuric Acid (H₂SO₄): Often effective and used in improved protocols for related structures.[12] However, it can be aggressive, leading to charring or sulfonation at high temperatures. Dropwise addition is recommended to control the exotherm.[13]
-
Polyphosphoric Acid (PPA): An excellent dehydrating agent and catalyst that often gives clean reactions and high yields, but can result in a viscous reaction mixture that is difficult to stir and work up.
-
-
Lewis Acids: (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[5][11]
-
Zinc Chloride (ZnCl₂): A classic and very common catalyst for this reaction. It is less corrosive than strong Brønsted acids but requires anhydrous conditions for optimal performance.
-
Recommendation: Start with sulfuric acid in a suitable solvent like a DMAc/water mixture, as this has been shown to be effective for the synthesis of the closely related 7-ethyltryptophol.[14] If side reactions predominate, consider switching to a milder Lewis acid like ZnCl₂ or using a solid acid catalyst like Amberlyst-15.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Yield Range (Related Syntheses) |
| H₂SO₄ | DMAc/H₂O (1:1), 80-100°C | Inexpensive, potent, high conversion | Can cause charring/side reactions | 60-75%[1] |
| ZnCl₂ | Acetic Acid or neat, 100-140°C | Milder, good for sensitive substrates | Requires anhydrous conditions, can be hygroscopic | 50-70%[5] |
| PPA | Neat, 80-120°C | Excellent dehydrating agent, often clean | Viscous, difficult work-up | Can be >80% |
| Amberlyst-15 | 1,4-Dioxane/H₂O, 80°C | Reusable, simple filtration work-up | Lower activity, may require longer times | ~45% |
Q4: I'm observing a lot of dark, tarry material and several spots on my TLC. What are the likely side reactions and how can they be minimized?
Side reactions are a major cause of yield loss. The key is to understand their origin to effectively suppress them.
-
N-N Bond Cleavage: Under harsh acidic conditions, the protonated ene-hydrazine intermediate can undergo cleavage of the weak N-N bond.[15] This is a significant competing pathway that leads to the formation of 2-ethylaniline and other degradation products instead of the desired indole.
-
Mitigation: Avoid excessively high temperatures or overly strong acid concentrations. A gradual increase in temperature after cyclization has initiated can be beneficial. Using a milder Lewis acid can also disfavor this pathway.[10]
-
-
Formation of Dimeric/Polymeric Impurities: The indole product itself can be reactive under acidic conditions. A major impurity identified in related syntheses is a dimeric byproduct formed from the reaction of the product with unreacted starting material or intermediates.[12]
-
Mitigation: Use a solvent system like N,N-dimethylacetamide (DMAc)-H₂O, which can improve solubility and reduce the concentration of reactive intermediates, thereby minimizing intermolecular side reactions. Maintaining a controlled reaction temperature is also crucial.
-
-
Incomplete Reaction: The reaction can stall at the hydrazone stage if the activation energy for the[2][2]-sigmatropic rearrangement is not met.[10]
-
Mitigation: Ensure the temperature is adequate for the chosen catalyst system. If the reaction is sluggish at a given temperature, a stronger acid catalyst may be required.[10]
-
Caption: Desired vs. side reaction pathways in the Fischer synthesis.
Section 3: Optimized Experimental Protocol
This protocol is a synthesized and optimized procedure based on literature reports for analogous structures, aiming for improved yield and purity.[1][13]
Part A: Arylhydrazone Formation
-
To a solution of 2-ethylphenylhydrazine hydrochloride (1.0 eq) in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, add levulinic acid (1.05 eq).
-
Adjust the pH to 4.5-5.0 using a suitable base (e.g., sodium acetate). Maintaining a weakly acidic pH is crucial for efficient hydrazone formation while minimizing side reactions.[13]
-
Heat the mixture to 45-50°C and stir for 2-3 hours, monitoring the reaction by TLC until the 2-ethylphenylhydrazine is consumed.
-
Cool the reaction mixture. The hydrazone may be used directly in the next step or isolated by filtration if desired for purity analysis.
Part B: Fischer Indole Cyclization
-
Cool the vessel containing the hydrazone mixture to 0-5°C in an ice bath.
-
Slowly, and in a dropwise manner, add concentrated sulfuric acid (2.0-3.0 eq). Caution: This is a highly exothermic addition. Maintain strict temperature control.
-
After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 80-90°C for 2-4 hours. Monitor the disappearance of the hydrazone intermediate by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Part C: Work-up and Purification
-
Carefully pour the reaction mixture into a larger volume of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound. Purification can also be achieved via column chromatography on silica gel.[16]
References
-
Wikipedia. (2023, December 2). Japp–Klingemann reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2024, January 5). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Skoog, S. J., & Wennerberg, J. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
-
Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53436-53464. DOI:10.1039/C7RA10716A. Retrieved from [Link]
- ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
-
Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1987). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 83(4), 859–862. Retrieved from [Link]
-
Yousuf, S., Vasilevsky, V. V., & Tantillo, D. J. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(13), 4436–4441. Retrieved from [Link]
- J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific.
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
- IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry.
- Chandra Sekharayya, M., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, Section B, 51B, 1763-1766.
-
E. Kvasnička, F. (1998). Purification of 3-indolylacetic acid by solid phase extraction. Journal of Chromatography A, 807(2), 195-199. Retrieved from [Link]
- Lü, Y. W., Lu, Z. X., & Su, W. K. (2010). Novel synthesis technology of 7-ethyltryptophol. Article.
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
- Podányi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Arkivoc.
- Google Patents. (n.d.). CN113929612A - Preparation method of etodolac intermediate.
- Chen, Y., et al. (2007). Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters, 48(13), 2353–2356.
- JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac.
- Google Patents. (n.d.). US6066741A - Process for the preparation of etodolac.
- Pharmapproach. (2020, July 2). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction. BenchChem.
- BenchChem. (2025). Overcoming side reactions in Japp-Klingemann reaction. BenchChem.
- Scribd. (n.d.).
- Cagliani, L. R., et al. (2020). A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3249.
- NCERT. (n.d.). Plant Growth and Development.
- ResearchGate. (2025). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism.
- BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
- ResearchGate. (n.d.).
- University of California Riverside. (n.d.).
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction?.
- Royal Society of Chemistry. (2018, May 10).
- NIH. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis.
- Springer. (n.d.).
- NIH. (n.d.).
- CHIRALEN. (n.d.). Ethyl 2-(7-methyl-1H-indol-3-yl)
- Huateng Pharma. (n.d.). This compound.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Welcome to the technical support center for the purification of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My crude this compound has a pink or brownish hue. What causes this and how can I remove the colored impurities?
Answer:
The pinkish or brownish discoloration in crude indole derivatives is a common issue, often arising from the oxidation of the indole ring.[1] The indole nucleus is susceptible to air oxidation, particularly in the presence of light and trace acid or metal impurities, leading to the formation of colored polymeric byproducts.[1]
Troubleshooting Protocol: Decolorization and Recrystallization
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol/water mixture, ethyl acetate).[2]
-
Add a small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Adding too much charcoal can lead to significant product loss due to adsorption of the desired compound.[3]
-
Heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent premature crystallization of your product in the filter funnel.
-
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical. For indole-3-acetic acid and its derivatives, recrystallization from water or ethanol/water mixtures has been reported to be effective.[2][4]
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure:
-
Dissolve the decolorized crude product in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the newly formed crystals.[3]
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Diagram of the Decolorization and Recrystallization Workflow:
Caption: Workflow for Decolorization and Recrystallization.
Issue 2: I am struggling to separate my target compound from unreacted starting materials or side-products with similar polarity.
Answer:
When dealing with impurities of similar polarity, standard crystallization or simple extraction may not be sufficient. In such cases, leveraging the acidic nature of the carboxylic acid group in this compound through acid-base extraction is a highly effective strategy.[5][6] Alternatively, chromatographic techniques offer higher resolution for challenging separations.
Troubleshooting Protocol 1: Acid-Base Extraction
This technique separates compounds based on their different acid-base properties.
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH).[7] The acidic this compound will react with the base to form its water-soluble carboxylate salt, which will move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., 5% HCl) until the solution is acidic (test with pH paper).[8] This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Troubleshooting Protocol 2: Column Chromatography
For very challenging separations, column chromatography provides superior resolving power.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of indole derivatives.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the specific impurities. Start with a low polarity mixture and gradually increase the polarity (gradient elution) to elute your target compound.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[9]
Data Summary for Method Selection:
| Purification Technique | Best For | Key Considerations |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. | Solvent selection is crucial; slow cooling is necessary for high purity. |
| Acid-Base Extraction | Separating acidic compounds from neutral or basic impurities. | Compound must be stable to pH changes; efficient for large-scale purification.[5][6] |
| Column Chromatography | Separating complex mixtures and compounds with very similar polarities. | Can be time-consuming and requires larger volumes of solvent. |
Issue 3: My purified this compound shows a low melting point and broad peak in HPLC analysis, suggesting residual impurities. What are the likely culprits?
Answer:
A low and broad melting point, along with broad or shouldered peaks in HPLC, are classic indicators of impurities. For indole syntheses, common impurities can include:
-
Starting Materials: Incomplete reaction can leave unreacted starting materials in your product.
-
Positional Isomers: During the synthesis of substituted indoles, the formation of positional isomers is a possibility.
-
Dehalogenated Byproducts: If your synthesis involves catalytic hydrogenation of a halogenated precursor, dehalogenation can occur, leading to impurities that are difficult to remove.[10]
-
Solvent Adducts: Residual solvents from the reaction or purification can become trapped in the crystal lattice.
Troubleshooting Protocol: Advanced Purification and Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating and quantifying components of a mixture.
-
Method Development: For indole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.[11]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and gives sharp peaks.[12]
-
Detection: UV detection is suitable for indole-containing compounds, which typically have strong absorbance in the 220-280 nm range.
-
-
Preparative HPLC: If analytical HPLC shows the presence of closely eluting impurities, preparative HPLC can be used to isolate the pure compound on a larger scale.
-
Re-crystallization with a Different Solvent System: If the initial recrystallization was not effective, trying a different solvent or a mixture of solvents may improve the purification by altering the solubility characteristics of the compound and its impurities.
Diagram of the Purification Strategy Decision Tree:
Caption: Decision Tree for Purification Strategy.
References
-
Baden, R., et al. (1995). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 692(1-2), 3-11. [Link]
-
Wegman, M. A., et al. (1988). Chromatography of urinary indole derivatives. Journal of Chromatography, 429, 59-94. [Link]
-
Organic Syntheses Procedure. Indole-3-acetic Acid. [Link]
-
Singh, S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. Journal of Chromatographic Science, 59(8), 711-721. [Link]
-
Stahl, E. (1968). Separation of simple indole derivatives by thin layer chromatography. Journal of Chromatography A, 32(3), 592-595. [Link]
- Google Patents. US2701250A - Process of producing indole-3-acetic acids.
-
Wikipedia. Indole-3-acetic acid. [Link]
-
ResearchGate. What do common indole impurities look like? [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Varsity Tutors. How to Purify Compounds. [Link]
-
University of California, Irvine. Isolation and Purification of Organic Compounds Extraction. [Link]
-
TIFR. Separation and purification of organic compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. varsitytutors.com [varsitytutors.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 9. Separation of simple indole derivatives by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Profiling and Troubleshooting in the Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a key raw material and related compound in the manufacturing of the nonsteroidal anti-inflammatory drug (NSAID), Etodolac.[1][2][3] Controlling impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification, control, and troubleshooting of process-related impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities expected in the synthesis of this compound?
A1: Impurities in the synthesis of this indole derivative can be broadly categorized into four main types:
-
Process-Related Impurities: These are by-products formed from side reactions occurring during the main synthetic steps, such as the Fischer indole synthesis.[1] This category includes isomers, dimers, and products of incomplete or alternative cyclization pathways.
-
Starting Material-Related Impurities: Impurities present in the initial raw materials (e.g., 2-ethylphenylhydrazine, methyl 4-oxopentanoate) or unreacted starting materials that carry through the process.
-
Degradation Products: These impurities arise from the decomposition of the desired product or intermediates under harsh reaction conditions like high temperatures or strong acids.[1]
-
Residual Solvents: Trace amounts of solvents used during the reaction and purification steps that are not completely removed from the final product.[1]
Q2: How does the Fischer Indole Synthesis route contribute to the impurity profile?
A2: The Fischer indole synthesis is a cornerstone method for producing the indole core of the target molecule.[4][5][6] It involves the acid-catalyzed cyclization of an arylhydrazone. While powerful, this reaction is sensitive to conditions and can generate several characteristic impurities.[4]
The key step is a[7][7]-sigmatropic rearrangement.[5] If this rearrangement is inefficient or if alternative pathways become competitive, by-products can form. For example, cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline and other undesired products.[8] The choice of acid catalyst (Brønsted vs. Lewis acids like ZnCl₂, PPA) and reaction temperature significantly influences the regioselectivity and can lead to the formation of isomeric indole impurities if the ketone starting material is unsymmetrical.[4][5]
Q3: What are the most effective analytical techniques for identifying and quantifying these impurities?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most widely used and effective technique for impurity profiling of Etodolac and its intermediates.[1][9][10] UV detection is typically performed around 221-225 nm, where both the parent molecule and many related impurities show significant absorbance.[9][11] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1] Capillary electrophoresis has also been successfully employed to separate enantiomeric impurities.[11]
Section 2: Troubleshooting Guide for Common Synthetic Issues
This section addresses specific problems observed during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: High Levels of Unreacted 2-Ethylphenylhydrazine Detected in Crude Product.
-
Probable Cause: This issue typically points to an incomplete initial condensation reaction to form the hydrazone intermediate or poor quality of the ketone reactant. The hydrazone formation is a reversible equilibrium reaction, and if conditions are not optimized, it may not proceed to completion.
-
Causality & Solution:
-
Verify Ketone Quality: Ensure the ketone starting material (e.g., methyl 4-oxopentanoate) is free of significant impurities and has not degraded.
-
Optimize Condensation: The formation of the phenylhydrazone is the first step.[5] This reaction is often catalyzed by a small amount of acid (e.g., acetic acid). Ensure adequate reaction time and temperature. Consider removing water as it forms to drive the equilibrium towards the product.
-
Reaction Monitoring: Implement in-process monitoring via Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the starting hydrazine before proceeding to the cyclization step.
-
Problem 2: Presence of an Unexpected Isomeric Impurity.
-
Probable Cause: The Fischer indole synthesis can lack regioselectivity if the ketone precursor is not symmetrical, potentially leading to cyclization at an unintended position. While the typical precursor for the 2-methyl group is a 4-oxopentanoate, variations in the synthetic route could introduce this issue. Another cause could be rearrangement under harsh acidic conditions.
-
Causality & Solution:
-
Catalyst Selection: The choice of acid catalyst is crucial. Polyphosphoric acid (PPA) or strong Brønsted acids may promote undesired rearrangements.[4] Experiment with milder Lewis acids like zinc chloride (ZnCl₂) which can offer better control.[5]
-
Temperature Control: Run the cyclization at the lowest effective temperature. High temperatures can provide the activation energy for alternative, less favorable cyclization pathways.
-
Purification: Develop a robust purification method. Isomers can sometimes be separated by careful column chromatography or by recrystallization from a solvent system that selectively precipitates the desired product.
-
Problem 3: Formation of Dimeric Impurities (e.g., Etodolac EP Impurity I).
-
Probable Cause: Dimerization can occur when a reactive intermediate or the product itself attacks another molecule of the starting material or product. This is often promoted by high concentrations and/or strong acidic conditions that can activate the indole ring for electrophilic substitution. Etodolac EP Impurity I is a known dimer.[12]
-
Causality & Solution:
-
Control Concentration: Run the reaction at a higher dilution to reduce the probability of intermolecular reactions.
-
Staged Reagent Addition: Add the acid catalyst slowly and in a controlled manner to avoid localized high concentrations and exotherms.
-
Optimize pH during Work-up: During extraction and isolation, ensure the pH is controlled to prevent acid-catalyzed degradation or dimerization of the final product.
-
Section 3: Key Impurity Profile
The following table summarizes common impurities that have been identified in the synthesis of Etodolac and its precursors. Understanding their origin is key to prevention.
| Impurity Name/Type | Likely Origin & Structure Description | Mitigation Strategy |
| Etodolac Impurity H | Synthesis-related impurity identified as 2-(7-ethylindol-3-yl)ethanol.[9] Likely arises from an alternative reaction pathway or a different starting material. | Strict control over starting material identity and purity. |
| Etodolac Impurity B | A process-related impurity.[12][] | Optimization of reaction conditions (temperature, catalyst) during indole formation. |
| Etodolac Dimer (Impurity I) | Dimer formed via intermolecular reaction.[12] | Reduce reactant concentration, control acid addition, and optimize temperature. |
| Isomeric Indoles | Non-regioselective cyclization during the Fischer indole synthesis.[4] | Use of milder/more selective acid catalysts, temperature control. |
| Oxidation Products | Air oxidation of the electron-rich indole ring, especially under acidic conditions or elevated temperatures. | Perform reaction under an inert atmosphere (N₂, Ar); use of antioxidants during work-up. |
Section 4: Analytical Protocols & Methodologies
Protocol 4.1: General RP-HPLC Method for Impurity Profiling
This protocol is a representative method for the routine analysis of this compound and its impurities, based on common practices in the field.[9][14]
-
Objective: To separate the main component from its potential process-related impurities.
-
Methodology:
-
Column: Kromasil C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[9]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 55:45 (A:B) to a higher organic ratio over 20-30 minutes to elute more retained impurities.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection: UV detector at 221 nm.[9]
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, inject a standard solution to verify system performance. Parameters like theoretical plates (>2000) and tailing factor (<1.5) for the main peak should be met.[9]
-
Protocol 4.2: Sample Preparation for HPLC Analysis
-
Objective: To prepare a clear, particle-free solution suitable for HPLC injection.
-
Methodology:
-
Diluent: A mixture of the mobile phase, typically 50:50 Acetonitrile:Water, is a good starting point.
-
Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in the diluent and make up to volume. This creates a 100 µg/mL stock solution.
-
Sample Preparation: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.
-
Section 5: Visual Guides & Workflows
Diagram 5.1: Fischer Indole Synthesis & Potential Impurity Junctions
Caption: Fischer Indole Synthesis pathway and key impurity formation points.
Diagram 5.2: General Troubleshooting Workflow for Impurity Investigation
Caption: A systematic workflow for troubleshooting and mitigating impurities.
References
-
Veeprho. (n.d.). Etodolac Impurities and Related Compound. Retrieved from [Link]
-
PubMed. (2008). Determination of enantiomeric impurity of etodolac by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]
-
ScienceDirect. (2014). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. Retrieved from [Link]
-
Veeprho. (n.d.). Etodolac EP Impurity I. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etodolac-Impurities. (Secondary link for specific impurities). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
ResearchGate. (2015). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Pharmatutor. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
PubChem. (n.d.). 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid. Retrieved from [Link]
-
IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. jetir.org [jetir.org]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. ijpsr.info [ijpsr.info]
- 11. Determination of enantiomeric impurity of etodolac by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 14. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]
Technical Support Center: Stability of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and stabilizing this compound. Given the specific nature of this molecule, we will leverage established principles from the well-studied parent compound, Indole-3-acetic acid (IAA), to inform our recommendations.[1] The indole ring system is susceptible to environmental factors, and understanding these vulnerabilities is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
The stability of your compound is primarily threatened by three factors inherent to the indole acetic acid structure: light, oxidation, and pH extremes.
-
Light (Photodegradation): The indole ring is a chromophore that absorbs UV light, leading to the formation of reactive radical species.[2][3] This process, known as photodegradation, can occur rapidly, especially under direct laboratory lighting or when exposed to light from fluorescent bulbs.[2][4] The presence of salts and mineral nutrients in media can also hasten this process.[4]
-
Oxidation: The electron-rich indole ring is highly susceptible to oxidation.[5] Dissolved oxygen in solvents, atmospheric oxygen, or the presence of oxidizing agents can lead to the formation of various degradation products, such as oxindoles. This process can sometimes be visually indicated by a slow development of color (e.g., pinkish) in solutions over time.[6]
-
pH and Solvent Choice: The stability of the carboxylic acid group and the indole ring itself is influenced by the pH of the solution. While generally stable, extreme pH conditions (strong acids or bases) can catalyze degradation.[7][8] The choice of solvent also plays a crucial role, affecting both solubility and the rate of degradation pathways.[9]
Q2: I'm dissolving my compound in a common organic solvent for my experiments. Which one offers the best stability?
The choice of solvent is a critical decision that balances solubility and stability. For short-term use, several common solvents are acceptable, but for long-term storage, specific choices are better.
-
Recommended for Storage: Dimethyl sulfoxide (DMSO) is often a preferred solvent for long-term storage of indole derivatives. It offers good solubilizing power and, when stored properly (at -20°C or -80°C, protected from light), can maintain compound integrity for extended periods.
-
Acceptable for Short-Term Use: Ethanol and methanol are also effective solvents.[1][10] They are polar organic solvents that readily dissolve indole-3-acetic acid and its derivatives.[1] However, ensure they are high-purity and degassed if possible to minimize dissolved oxygen.
-
Use with Caution: Chloroform should be used with caution. While some indole alkaloids have shown stability in chloroform for up to 24 hours, it can be problematic for longer-term storage.[11][12] Some studies have noted coloration developing in chloroform solutions of indole-based polyesters over several days, suggesting potential reactivity or degradation.[6] Acetonitrile is another solvent where solubility might be lower compared to others like ethyl acetate or DMSO.[9]
The following table summarizes the solubility of the parent compound, Indole-3-acetic acid, in various solvents, which serves as a useful guide.
| Solvent | Solubility Profile | Key Considerations |
| DMSO | High | Excellent for long-term storage at low temperatures. |
| DMF | High | Good solubilizing power. |
| Ethanol / Methanol | Good | Suitable for stock solutions and short-term use.[10] |
| Ethyl Acetate | Very High | Highest reported solubility for IAA among common solvents.[9] |
| Acetonitrile | Moderate | Lower solubility compared to alcohols or DMSO.[9] |
| Chloroform | Sparingly Soluble[10] | Use with caution; potential for long-term instability.[6] |
| Water | Insoluble[10] | The compound is not soluble in pure water; requires a co-solvent or pH adjustment. |
Data compiled from studies on Indole-3-acetic acid.[9][10]
Troubleshooting Guide
Problem 1: I see unexpected peaks in my HPLC/LC-MS analysis after preparing my sample.
Cause: This is a classic sign of rapid degradation. The most likely culprits are oxidation or photodegradation occurring during sample preparation and handling. The primary degradation pathway for indole acetic acids involves oxidation of the indole ring, leading to intermediates like 2-hydroxyindole-3-acetic acid and dioxindole-3-acetic acid.[13][14]
Solutions:
-
Minimize Light Exposure: Prepare samples under yellow light or in amber-colored vials.[2][4] Standard laboratory fluorescent lighting emits wavelengths that can degrade indole compounds.
-
Use Fresh, High-Purity Solvents: Use freshly opened, HPLC-grade solvents to minimize contaminants and dissolved oxygen.
-
Work Quickly and on Ice: Keep your sample and solutions cold to slow the rate of any potential degradation reactions.
-
Check for Autoxidation: If you are not using an inert atmosphere, dissolved oxygen in your solvent can cause autoxidation. If the problem persists, consider sparging your solvents with nitrogen or argon before use.
Problem 2: The biological activity of my compound is inconsistent between experiments.
Cause: Inconsistent results often point to variable concentrations of the active compound due to degradation in the stock solution or the final assay medium. A stock solution left on the benchtop for even a few hours can undergo significant photodegradation.[4]
Solutions:
-
Implement Strict Aliquoting and Storage Protocols: Prepare a concentrated stock solution in a recommended solvent like DMSO. Aliquot this stock into single-use volumes in amber vials and store them at -20°C or -80°C.
-
Perform a "Time-Zero" Control: Always prepare the final dilution in your assay medium immediately before adding it to your cells or experiment. Compare its activity against a sample that was prepared and incubated under assay conditions for the full duration of the experiment to assess stability in the final medium.
-
Validate Stock Solution Integrity: If you suspect your main stock has degraded, you can run a quick stability check using the HPLC protocol provided below to compare it against a freshly prepared standard.
Experimental Protocols & Methodologies
Protocol 1: General Stability Assessment Workflow
This workflow provides a systematic approach to evaluating the stability of this compound under various conditions.
Caption: Workflow for assessing compound stability.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of stability over time.[7][8]
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 10-20% B gradient, increasing to 90-95% B over 15-20 minutes. This ensures the elution of both polar degradants and the more non-polar parent compound.
-
Flow Rate: 1.0 mL/min.
3. Detection:
-
Wavelength: Monitor at the λmax of the indole ring, typically around 280 nm.[15] A photodiode array (PDA) detector is recommended to assess peak purity and identify spectra of potential degradants.
4. Sample Preparation:
-
Dilute the sample from your stability study with the initial mobile phase composition to a final concentration within the linear range of your calibration curve (e.g., 5-100 µg/mL).
5. Validation Steps (as per ICH guidelines):
-
Specificity: Forcibly degrade the compound (e.g., with H₂O₂, strong acid/base, heat, or intense light) to ensure the method can resolve the parent peak from degradation products.[8]
-
Linearity: Prepare a calibration curve from a fresh, verified standard to ensure a linear detector response.
-
Accuracy & Precision: Analyze samples of known concentration to confirm the method's accuracy and repeatability.
Understanding Degradation Pathways
Understanding how the molecule breaks down is key to preventing it. The primary pathway involves oxidation at the C2-C3 double bond of the indole ring.
Caption: Simplified oxidative degradation pathway.
This pathway highlights the transformation from the parent indole to various oxindole species.[13][16] The formation of these products is what leads to the loss of desired biological activity and the appearance of extraneous peaks in analytical runs. By controlling exposure to oxygen and light, you directly inhibit the initial and rate-limiting steps of this cascade.
References
-
Leveau, J. H., & Lindow, S. E. (2001). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology. Available from: [Link]
-
Leveau, J. H. J. (2015). Indole-3-acetic acid (IAA) degradation pathways and gene clusters... ResearchGate. Available from: [Link]
-
Laird, M., et al. (2020). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available from: [Link]
-
Arora, P. K., et al. (2015). Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp. ResearchGate. Available from: [Link]
-
Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. PMC - NIH. Available from: [Link]
-
Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. Oxford Academic. Available from: [Link]
-
Sun, Y., & Song, P. (1995). Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate. Available from: [Link]
-
Dunlap, J. R., & Robacker, K. M. (1988). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. ResearchGate. Available from: [Link]
-
El-Gindy, A., et al. (2008). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. ResearchGate. Available from: [Link]
-
Leasure, C. D., et al. (2013). Enhancement of indole-3-acetic acid photodegradation by vitamin B6. PubMed - NIH. Available from: [Link]
-
Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. Available from: [Link]
-
El Gindy, A., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Available from: [Link]
-
LookChem. (n.d.). Cas 87-51-4,Indole-3-acetic acid. LookChem. Available from: [Link]
-
Catalán, J. (2009). First reported evidence that solvent polarity induces an 1 L b ↔ 1 L a inversion in the indole chromophore. ResearchGate. Available from: [Link]
-
Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. Available from: [Link]
-
Petrich, J. W., et al. (1981). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
van der Ende, M. Y., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega - ACS Publications. Available from: [Link]
-
Lee, D. H., et al. (2011). Indole-3-acetic acid: a potential new photosensitizer for photodynamic therapy of acne vulgaris. PubMed. Available from: [Link]
-
Thongkitti, N., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available from: [Link]
-
Li, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available from: [Link]
-
Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Available from: [Link]
-
Li, R., et al. (2020). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Available from: [Link]
-
Liu, X., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. ResearchGate. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available from: [Link]
-
PubChem - NIH. (n.d.). Indole. PubChem. Available from: [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
-
Al-Zahrani, A. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. PMC - NIH. Available from: [Link]
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Sharma, M., et al. (2021). Solvent Polarity and Its Influence on Bioactive Compound Extraction from Himalayan Medicinal Plants. Kurdish Studies. Available from: [Link]
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Overcoming challenges in the scale-up of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid production
Technical Support Center: Scale-Up of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid Production
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important indole derivative. Our goal is to provide practical, experience-driven insights and actionable solutions to ensure a robust, scalable, and efficient manufacturing process.
The synthesis of substituted indole acetic acids, while rooted in classic organic chemistry, presents unique challenges during scale-up, from controlling reaction energetics to ensuring final product purity. This guide is structured as a dynamic troubleshooting resource, addressing specific issues in a direct question-and-answer format.
Part 1: Synthesis Pathway Overview & Core Chemistry
The most robust and widely applicable method for constructing the indole core of the target molecule is the Fischer Indole Synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For producing a multi-substituted indole like this compound, a common and effective strategy involves a two-stage process:
-
Japp-Klingemann Reaction: Formation of a key hydrazone intermediate from a diazonium salt and a β-keto-ester. This reaction offers excellent control for installing the required substituents that will ultimately form the indole ring.[3][4][5]
-
Fischer Indole Cyclization: The hydrazone intermediate is then cyclized under acidic conditions to form the indole ring system.[1] Subsequent hydrolysis of the resulting ester yields the final acetic acid product.
General Synthesis Workflow
The diagram below outlines the critical steps from starting materials to the final active pharmaceutical ingredient (API).
Caption: General Synthesis Workflow
Part 2: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis and scale-up.
| Problem ID | Issue Description | Probable Causes | Recommended Solutions & Scientific Rationale |
| P-01 | Low or No Yield of Hydrazone Intermediate | 1. Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. 2. Incorrect pH for Coupling: The Japp-Klingemann reaction is highly pH-sensitive. The β-keto-ester requires a basic environment to form the reactive enolate, but a highly basic solution can degrade the diazonium salt. 3. Side Reactions: The diazonium salt can react with water or other nucleophiles if the primary coupling reaction is too slow. | 1. Strict Temperature Control: Maintain the diazotization reaction at 0-5 °C. Use a jacketed reactor with a reliable cooling system. Prepare the diazonium salt and use it immediately in the subsequent step. 2. Optimize pH: Add the diazonium salt solution to the β-keto-ester solution while maintaining the pH in the weakly basic range (typically pH 8-10) using a suitable buffer or controlled addition of base (e.g., sodium acetate). This ensures sufficient enolate concentration without rapidly destroying the electrophile.[6] 3. Stochiometry and Addition Rate: Ensure the β-keto-ester is present in slight excess. Control the addition rate of the diazonium salt to allow the coupling reaction to compete effectively against decomposition pathways. |
| P-02 | Incomplete Fischer Indole Cyclization / High Levels of Starting Hydrazone | 1. Insufficient Acid Strength/Concentration: The cyclization requires a strong acid catalyst to protonate the hydrazone and facilitate the key[5][5]-sigmatropic rearrangement.[1][2] 2. Low Reaction Temperature: The rearrangement and subsequent steps are often thermally demanding. 3. Presence of Water: Water can interfere with strong Lewis acid catalysts and may not be a suitable solvent for some Brønsted acids at high temperatures. | 1. Catalyst Screening: While sulfuric acid or hydrochloric acid can be effective, polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) often provide better results by promoting the reaction under anhydrous conditions.[1][7] 2. Temperature Optimization: The optimal temperature can range from 80 °C to over 150 °C depending on the substrate and catalyst. Perform small-scale trials to determine the ideal temperature profile that maximizes conversion without excessive degradation. 3. Solvent Choice: Consider using a high-boiling aprotic solvent like toluene, xylene, or N,N-dimethylacetamide (DMAc) to achieve the required temperatures and maintain anhydrous conditions.[8][9] |
| P-03 | Formation of Dark Tars or Polymeric Byproducts | 1. Excessive Heat or "Hot Spots": Indoles and their precursors can polymerize under harsh acidic conditions, a common issue during scale-up where heat dissipation is less efficient.[10] 2. Air Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which is often catalyzed by acid and heat, leading to colored, high-molecular-weight impurities.[11] | 1. Controlled Heating & Agitation: Use a reactor with good heat transfer capabilities and ensure vigorous agitation to prevent localized overheating. A programmed, gradual temperature ramp is preferable to rapid heating. 2. Inert Atmosphere: Blanket the reaction vessel with an inert gas like nitrogen or argon throughout the process, especially during heating. This minimizes oxidation and subsequent polymerization. |
| P-04 | Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can act as crystal growth inhibitors, resulting in the product "oiling out." 2. Incorrect Solvent System: The chosen solvent may be too good a solvent for the product, preventing supersaturation and crystallization. 3. Residual Acid/Base: Catalysts or reagents from the work-up can contaminate the final product. | 1. Thorough Work-up: After the reaction, perform a robust aqueous wash sequence. Use a dilute base (e.g., NaHCO₃ solution) to neutralize the acid catalyst, followed by a brine wash to remove water-soluble species. 2. Solvent Screening for Recrystallization: The ideal system is a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices include toluene, ethyl acetate/heptane mixtures, or isopropanol/water.[12] 3. Anti-Solvent Addition: If the product is soluble in a solvent like dichloromethane or ethyl acetate, crystallization can often be induced by the slow addition of a non-polar anti-solvent like hexanes or heptane. |
| P-05 | Final Product is Off-Color (Pink, Tan, or Brown) | 1. Air Oxidation: As mentioned (P-03), indoles are sensitive to air and light.[11] 2. Residual Acidic Impurities: Traces of acid can promote degradation over time. | 1. Inert Atmosphere During Isolation: Filter and dry the final product under a stream of nitrogen. 2. Activated Carbon Treatment: If the color is due to minor, highly colored impurities, a charcoal (activated carbon) treatment of the product solution before the final crystallization can be very effective. 3. Proper Storage: Store the final, dried product in an airtight, opaque container, preferably under an inert atmosphere and refrigerated.[13] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Fischer indole cyclization scale-up? A: The three most critical parameters are:
-
Temperature Control: The reaction is often exothermic and has a high activation energy. Preventing runaway reactions and minimizing byproduct formation requires precise temperature management.
-
Acid Catalyst Concentration: The molar ratio of the acid catalyst to the hydrazone substrate must be carefully optimized. Too little acid results in an incomplete reaction, while too much can lead to excessive charring and polymerization.[10]
-
Agitation: Efficient mixing is crucial to ensure uniform heat distribution and prevent localized "hot spots" at the reactor walls, which are a primary source of tar formation.
Q2: How can I effectively monitor the reaction's progress? A: For both the Japp-Klingemann and Fischer indole steps, Thin Layer Chromatography (TLC) is a rapid and effective tool for at-line monitoring of the disappearance of starting material. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for accurate measurement of the starting material, intermediate, final product, and any major impurities.
Q3: What are the primary safety hazards associated with this process? A: Key safety considerations include:
-
Handling of Corrosive Acids: Strong acids like H₂SO₄, PPA, and HCl are used. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory.[14]
-
Diazonium Salt Instability: Although used in solution, solid diazonium salts can be explosive. Never isolate the diazonium salt intermediate. Ensure the reaction is kept cold and that there is no buildup of the intermediate.
-
Exothermic Reactions: Both the diazotization and cyclization steps can be exothermic. Scale-up must be performed with adequate cooling capacity and a plan for emergency quenching if necessary.
-
Solvent Handling: Use of flammable organic solvents requires proper grounding of equipment to prevent static discharge and adequate ventilation to avoid accumulation of vapors.[13]
Q4: My final product shows an extra peak in the HPLC analysis. What could it be? A: A common impurity in Fischer indole syntheses involving unsymmetrical ketones is a regioisomer . During the[5][5]-sigmatropic rearrangement, the cyclization can occur in two different directions, leading to an isomeric indole. Another possibility is an impurity from the starting materials carrying through the process or a dehalogenated product if halogenated precursors are used.[15] Mass spectrometry (LC-MS) is the best tool to identify the mass of the impurity, which will provide clues to its structure.
Troubleshooting Logic Flow
Caption: Troubleshooting Decision Tree
Part 4: Key Experimental Protocols
Note: These are generalized protocols and must be adapted and optimized for specific equipment and scales. All work should be performed in a well-ventilated fume hood with appropriate PPE.
Protocol 1: Synthesis of Hydrazone Intermediate via Japp-Klingemann Reaction
-
Diazotization:
-
Charge a jacketed reactor with 2-ethylaniline (1.0 eq) and dilute hydrochloric acid (3.0 eq).
-
Cool the reactor to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C. The resulting solution of 2-ethylphenyl diazonium chloride is used immediately.
-
-
Coupling:
-
In a separate reactor, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 eq) in ethanol and water. Add sodium acetate (3.0 eq) to act as a buffer.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the β-keto-ester solution, maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC until the diazonium salt is consumed.
-
The hydrazone product often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Fischer Indole Cyclization and Saponification
-
Cyclization:
-
Charge a clean, dry reactor with the hydrazone intermediate (1.0 eq) and a suitable solvent (e.g., toluene).
-
Blanket the reactor with nitrogen.
-
Add the acid catalyst (e.g., polyphosphoric acid, 10% w/w, or a catalytic amount of H₂SO₄).
-
Heat the mixture to the optimized temperature (e.g., 110-120 °C) with vigorous stirring.
-
Monitor the reaction by HPLC or TLC for the disappearance of the hydrazone.
-
Once complete, cool the reaction mixture to room temperature.
-
-
Work-up and Saponification:
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with sodium bicarbonate solution to neutralize the acid, then with brine.[16]
-
To the organic layer containing the ethyl ester, add a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of water and methanol.
-
Heat the mixture to reflux (approx. 60-70 °C) until the saponification is complete (monitor by TLC/HPLC).
-
Cool the mixture, separate the aqueous layer, and wash the organic layer with water.
-
Combine the aqueous layers and acidify with cold dilute HCl to a pH of ~2-3. The final this compound product will precipitate.
-
-
Purification:
-
Collect the crude solid by filtration.
-
Perform a recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to achieve the desired purity.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
References
-
Wikipedia. Japp–Klingemann reaction.
-
ResearchGate. The Japp‐Klingemann Reaction.
-
chemeurope.com. Japp-Klingemann reaction.
-
P., Béla. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
-
Crestchem. Safe Handling and Storage of Indole-3-acetic Acid (IAA).
-
Springer Nature Experiments. A three-component Fischer indole synthesis.
-
MDPI. A Recent Update on the Flow Synthesis of Indoles.
-
ResearchGate. What do common indole impurities look like?
-
PMC. Identification and synthesis of impurities formed during sertindole preparation.
-
Wikipedia. Fischer indole synthesis.
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.
-
Organic Chemistry Portal. Fischer Indole Synthesis.
-
PMC. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
-
University of Groningen. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
-
PMC. New 3H-Indole Synthesis by Fischer's Method. Part I.
-
SciSpace. Fischer indole synthesis in the absence of a solvent.
-
Organic Syntheses. Organic Syntheses Procedure.
-
ResearchGate. Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth.
-
SlideShare. Synthesis and Chemistry of Indole.
-
PubMed. Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth.
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print.
-
Regulations.gov. Indole-3-Acetic Acid PC Code 128915 Proposed Interim Registration Review Decision Case Number 6205.
-
PMC. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
-
Google Patents. WO 2015/128088 A1.
-
PubMed. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312.
-
CHIRALEN. Ethyl 2-(7-methyl-1H-indol-3-yl)acetate.
-
Huateng Pharma. This compound.
-
IOSR Journal. An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug.
-
ResearchGate. Optimization of Indole acetic acid produced by plant growth promoting fungus, aided by Response surface methodology.
-
Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
-
IChemE. The influence of safety considerations on the design of an acetic acid plant.
-
NIH. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis.
-
Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. icheme.org [icheme.org]
- 15. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID), Etodolac. The predominant synthetic route is the Fischer indole synthesis, a robust but often challenging reaction. This document provides in-depth troubleshooting for common side reactions and purification issues encountered during this process.
Core Synthesis Overview: The Fischer Indole Pathway
The synthesis of this compound is typically achieved via the acid-catalyzed condensation of (2-ethylphenyl)hydrazine with levulinic acid (4-oxopentanoic acid). The reaction proceeds through the formation of a hydrazone, which, upon heating in the presence of an acid catalyst, undergoes a[1][1]-sigmatropic rearrangement to form the indole ring system after the elimination of ammonia.[2][3][4]
Caption: The critical branching point determining reaction success or failure.
Mitigation Protocol:
-
Lower the Reaction Temperature: This is the most crucial parameter. Operate at the lowest temperature that still affords a reasonable reaction rate to disfavor the higher activation energy cleavage pathway.
-
Use a Lewis Acid Catalyst: Lewis acids like ZnCl₂ may coordinate differently with the hydrazine nitrogens compared to Brønsted acids, potentially altering the balance between rearrangement and cleavage.
-
Control Acid Stoichiometry: Use the minimum amount of acid required to catalyze the reaction. An excess of strong acid can promote the cleavage pathway.
Q3: The final product is a dark, oily substance that is very difficult to purify and crystallize. What causes this and what is an effective purification strategy?
A3: Dark coloration is typically due to the formation of oxidized or polymerized indole species. Indoles are electron-rich aromatic compounds and can be susceptible to oxidation, especially under acidic conditions at high temperatures. The crude product is often an oil, which requires a specific purification protocol to yield a solid. [5] Purification Workflow:
A multi-step liquid-liquid extraction and crystallization process is highly effective for removing both polar and non-polar impurities.
Caption: A robust extraction and crystallization protocol for purification.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or toluene.
-
Base Extraction: Extract the organic solution with an aqueous base (e.g., 1M sodium carbonate or sodium hydroxide). The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer, leaving many non-acidic impurities (like residual 2-ethylaniline and polymeric material) behind in the organic layer.
-
Phase Separation: Carefully separate the aqueous layer. Discard the organic layer which contains the bulk of the impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) until the pH is acidic (~2-3). The product will precipitate or oil out.
-
Re-extraction: Extract the product back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization: The resulting solid or oil can be recrystallized. A common solvent system is toluene/hexane or ethyl acetate/hexane. [5][6]Dissolve the product in a minimum amount of the more polar solvent (toluene) at an elevated temperature and slowly add the anti-solvent (hexane) until turbidity is observed. Cool slowly to promote crystal growth.
References
- Nigam, S. & Madhusudhan, G. (2012). An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. Indian Journal of Chemistry, Vol. 51B, pp 1763-1766.
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
- IOSR Journal. A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry.
-
Cantillo, D., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development. [Link]
- BenchChem. Common side reactions in indole-pyrrole synthesis. BenchChem.
-
Kwon, O., et al. (2009). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2007). Synthesis of etodolac. ResearchGate. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]
- Google Patents. (2022). Preparation method of etodolac intermediate.
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. [Link]
-
Salimon, J., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
Indian Journal of Chemistry. (2012). Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry. [Link]
- Google Patents. (2007). Purifying process of 7-ethyl tryptol.
-
Indian Patent Office. (2006). Process For Preparing Highly Pure And Free Flowing Solid Of 7 Ethyltryptophol. Indian Patent Office. [Link]
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- 1. iosrjournals.org [iosrjournals.org]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process For Preparing Highly Pure And Free Flowing Solid Of 7 [quickcompany.in]
- 6. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Etodolac Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Etodolac. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis process. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying chemistry and make informed decisions to optimize your reaction conditions for improved yield and purity.
I. Overview of Etodolac Synthesis
The synthesis of Etodolac is a multi-step process that requires careful control of reaction conditions at each stage. The most common synthetic route involves the preparation of the key intermediate, 7-ethyltryptophol, followed by its condensation with methyl 3-oxopentanoate and subsequent hydrolysis to yield Etodolac. This guide will break down each of these critical steps, providing a detailed protocol and a robust troubleshooting section in a question-and-answer format.
Overall Synthetic Workflow
The synthesis can be visualized as a three-stage process:
IV. Stage 3: Synthesis of Etodolac
This final stage involves the condensation of 7-ethyltryptophol with methyl 3-oxopentanoate to form the methyl ester of Etodolac, followed by hydrolysis to the final active pharmaceutical ingredient.
Experimental Protocol
The synthesis of Etodolac methyl ester is an Oxa-Pictet-Spengler reaction. 7-Ethyltryptophol is reacted with methyl 3-oxopentanoate in an apolar solvent like toluene, with an acid catalyst such as sulfuric acid, typically at low temperatures (e.g., 0 °C). [1]The resulting ester is then hydrolyzed, for example, using aqueous potassium hydroxide in methanol. [1]
Troubleshooting Guide: Etodolac Synthesis
Q1: The conversion of 7-ethyltryptophol to Etodolac methyl ester is incomplete. How can I drive the reaction to completion?
A1: Incomplete conversion in the Oxa-Pictet-Spengler reaction can be addressed by:
-
Purity of 7-Ethyltryptophol: The presence of impurities in the 7-ethyltryptophol can inhibit the reaction. Ensure you are starting with a high-purity, free-flowing solid as described in the previous section.
-
Catalyst Amount: The amount of acid catalyst can be critical. The molar ratio of the acid to the starting material may need to be optimized. Studies have investigated molar equivalents of acid from 1 to 5 with respect to the β-ketoester. [2]* Anhydrous Conditions: While the previous step may use an aqueous system, this condensation reaction often benefits from anhydrous conditions to prevent side reactions. Ensure your solvent and glassware are dry.
-
Reaction Time: Monitor the reaction progress by HPLC to determine the optimal reaction time. Kinetic profiles can be generated to understand when the reaction has reached its maximum conversion. [2] Q2: The hydrolysis of the Etodolac methyl ester is not proceeding to completion, or I am observing side products. What are the best practices for this step?
A2: Ester hydrolysis is generally a straightforward reaction, but issues can arise:
-
Insufficient Base: Ensure that at least a stoichiometric amount of base (e.g., KOH or NaOH) is used. An excess is often employed to ensure complete hydrolysis.
-
Transesterification: If using an alcohol other than methanol as a co-solvent with a methyl ester, there is a risk of transesterification. It is best to use methanol as the solvent for the hydrolysis of the methyl ester.
-
Reaction Time and Temperature: While heating can accelerate the hydrolysis, excessive heat or prolonged reaction times can lead to degradation of the final product. The reaction should be monitored by TLC or HPLC until the starting ester is no longer detected. A typical condition is refluxing for a few hours. [3] Q3: My final Etodolac product does not meet the required purity specifications. What are the common impurities and how can they be removed?
A3: Common impurities in the final product can be unreacted starting materials, the Etodolac methyl ester, or side products from the synthesis.
-
Known Impurities: A number of process-related impurities and degradation products of Etodolac are known, such as 8-desethyl Etodolac and 1-methyl Etodolac. [4][][6]* Purification: The final product is typically purified by recrystallization. A suitable solvent system needs to be chosen to effectively remove the specific impurities present. The work-up after hydrolysis is also critical. Acidification of the reaction mixture will precipitate the carboxylic acid (Etodolac), which can then be filtered and washed. Careful control of the pH during precipitation can help to minimize the inclusion of acidic or basic impurities.
V. General FAQs
Q: What are the key safety precautions to consider during Etodolac synthesis?
A: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and being cautious when handling corrosive reagents like strong acids and bases. The use of toxic catalysts like boron trifluoride etherate should be avoided in favor of safer alternatives like sulfuric acid. [1] Q: Which analytical techniques are most important for monitoring the synthesis of Etodolac?
A: High-Performance Liquid Chromatography (HPLC) is the most valuable technique for monitoring the progress of each reaction step, assessing the purity of intermediates and the final product, and quantifying impurities. [2]Thin-Layer Chromatography (TLC) is also useful for quick, qualitative reaction monitoring. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.
VI. References
-
Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 294-303. [Link]
-
WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol.
-
Kappe, C. O., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. ResearchGate. [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. [Link]
-
Patel, V. R., & Desai, H. T. (2013). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry, 4(5), 01-04. [Link]
-
Lü, Y. W., et al. (2010). Novel synthesis technology of 7-ethyltryptophol. ResearchGate. [Link]
-
CN100999489A - Purifying process of 7-ethyl tryptol.
-
Synthesis of etodolac. (2010). ResearchGate. [Link]
-
Su, W., et al. (2012). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development, 16(11), 1801-1804. [Link]
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Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Semantic Scholar. [Link]
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Etodolac-Impurities. Pharmaffiliates. [Link]
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Etodolac Impurities and Related Compound. Veeprho. [Link]
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WO/2005/002523 PROCESS FOR PREPARING HIGHLY PURE AND FREE-FLOWING SOLID OF 7-ETHYLTRYPTOPHOL. WIPO Patentscope. [Link]
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Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (2012). Indian Journal of Chemistry, Sec B, 51B(12), 1763-1767. [Link]
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A Recent Update on the Flow Synthesis of Indoles. (2020). MDPI. [Link]
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A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). JETIR. [Link]
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CN115232054A - 7-ethyl tryptophol intermediate compound.
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Etodolac Impurity L. Axios Research. [Link]
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Etodolac-Impurities. Pharmaffiliates. [Link]
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Prepn process of 7-ethyl tryptophol. Patsnap Eureka. [Link]
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A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. ResearchGate. [Link]
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HPLC Monitoring of Acid Catalyzed Conversion of 7-Ethyltryptophol to Methyl Ester of Etodolac. (2017). Journal of the Serbian Chemical Society. [Link]
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A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. ProQuest. [Link]
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7-Ethyltryptophol. PubChem. [Link]
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A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. (2013). Scribd. [Link]
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WO 2015/128088 A1. Googleapis. [Link]
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Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. (2007). Chemistry Central Journal. [Link]
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US11046705B1 - Method for preparing etodolac methyl ester.
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CN111303172A - Method for preparing etodolac methyl ester.
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Why are my ester hydrolysis not working. Reddit. [Link]
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Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. (2021). International Journal of Chemistry Studies. [Link]
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A Continuous Kilogram-Scale Process for the Manufacture of 7-Ethyltryptophol. ACS Publications. [Link]
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New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. (2015). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Determination of Etodolac in Commercial Formulations by HPLC-UV Method. Slideshare. [Link]
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US6066741A - Process for the preparation of etodolac.
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Help with Low Yield Synthesis. Reddit. [Link]
-
(PDF) DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. ResearchGate. [Link]
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Troubleshooting analytical detection of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Welcome to the technical support center for the analytical detection of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for common challenges encountered during the quantitative and qualitative analysis of this indole acetic acid derivative.
Introduction to this compound Analysis
This compound is a derivative of indole-3-acetic acid (IAA), a well-known auxin phytohormone. The ethyl and methyl substitutions on the indole ring introduce increased lipophilicity compared to the parent compound, which influences its analytical behavior. This guide will provide a structured approach to method development and troubleshooting for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
A key physicochemical property for this molecule is its calculated XLogP3-AA of 2.7, indicating moderate lipophilicity.[1] This property is fundamental in selecting appropriate chromatographic conditions and sample preparation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound?
A1: The primary challenges include:
-
Analyte Stability: Indole derivatives can be susceptible to oxidation and light degradation.[2] Proper sample handling and storage are critical to prevent the formation of degradation products that can interfere with analysis.
-
Matrix Effects: When analyzing samples from complex biological or environmental matrices, co-eluting endogenous components can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[3]
-
Chromatographic Resolution: Achieving baseline separation from other closely related indole compounds or matrix components can be challenging.
-
Low Concentrations: In many biological samples, the concentration of the analyte may be very low, requiring sensitive detection methods and efficient sample enrichment.
Q2: What are the recommended initial HPLC conditions for method development?
A2: For initial method development, a reversed-phase HPLC approach is recommended. Based on methods for similar indole acetic acid derivatives, the following starting conditions are suggested:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | The moderate lipophilicity of the analyte makes it well-suited for reversed-phase chromatography. C18 provides higher retention, while C8 may offer different selectivity. |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid | Acidification of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on reversed-phase columns.[4][5] |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak shapes for indole compounds. |
| Gradient | Start with a low percentage of organic phase (e.g., 10-20% B) and ramp up to a high percentage (e.g., 90-95% B) over 10-20 minutes. | A gradient elution is recommended to effectively elute the analyte while separating it from potential interferences.[4] |
| Flow Rate | 0.2-1.0 mL/min (depending on column ID) | Standard flow rates for analytical HPLC. |
| Column Temperature | 25-40 °C | Maintaining a consistent column temperature improves retention time reproducibility. |
| Detection | UV at 280 nm or Fluorescence (Excitation: ~280 nm, Emission: ~350 nm) | Indole compounds exhibit strong UV absorbance and native fluorescence, providing sensitive detection options.[4] |
Q3: How can I improve the sensitivity of my LC-MS/MS analysis?
A3: To enhance sensitivity in LC-MS/MS analysis:
-
Optimize Ionization Source Parameters: Adjust the spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the ionization efficiency of the analyte.
-
Select Appropriate MRM Transitions: Identify the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM). For indole-3-acetic acid, a common transition is the loss of the carboxylic acid group.[3]
-
Sample Preparation: Implement a sample clean-up and concentration step, such as solid-phase extraction (SPE), to remove interfering matrix components and increase the analyte concentration.[6][7][8]
-
Mobile Phase Additives: The use of formic acid in the mobile phase can aid in the protonation of the analyte in positive ion mode electrospray ionization (ESI).[6]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Mobile phase pH is too close to the analyte's pKa. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For carboxylic acids, a pH of 2.5-3.5 is generally effective.[4] 2. Reduce the injection volume or sample concentration. 3. Use a different column chemistry (e.g., C8 instead of C18) or a column with end-capping. 4. Replace the column. |
| Low Retention | 1. Mobile phase is too strong (too much organic solvent). 2. Incorrect mobile phase pH. | 1. Decrease the initial percentage of the organic solvent in your gradient or use a weaker organic solvent (methanol instead of acetonitrile). 2. Ensure the mobile phase is sufficiently acidic to suppress ionization. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or HPLC system. | 1. Inject a blank solvent after a high-concentration sample to check for carryover. Implement a needle wash step. 2. Prepare fresh mobile phase and flush the system. |
| Baseline Noise or Drift | 1. Mobile phase not properly degassed. 2. Contaminated mobile phase or column. 3. Detector lamp aging (for UV detectors). | 1. Degas the mobile phase using an online degasser or by sonication. 2. Use fresh, HPLC-grade solvents and flush the column. 3. Replace the detector lamp if necessary. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Ion Suppression | 1. Matrix effects from co-eluting compounds.[3] 2. Suboptimal ionization source parameters. 3. Analyte degradation in the source. | 1. Improve sample preparation with a more rigorous clean-up method (e.g., SPE).[7][8] Dilute the sample if possible. Modify the chromatographic method to separate the analyte from the interfering compounds. 2. Systematically optimize source parameters (voltages, gas flows, temperature). 3. Reduce the source temperature. |
| Poor Reproducibility of Peak Area | 1. Inconsistent sample preparation. 2. Fluctuation in the LC flow rate. 3. Instability of the ESI spray. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard. 2. Check the LC pump for leaks and ensure proper solvent delivery. 3. Check for blockages in the ESI probe and ensure a stable spray. |
| In-source Fragmentation | 1. High cone/fragmentor voltage. | 1. Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source and maximize the precursor ion intensity. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general procedure for the extraction of this compound from an aqueous matrix.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sample adjusted to pH 2.5-3.5 with formic acid
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not let the sorbent go dry.
-
Loading: Load the acidified sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the analyte with 2-5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC analysis.
Protocol 2: General LC-MS/MS Method
LC Conditions:
-
Column: C18, 100 x 2.1 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 10% B
-
10.1-15 min: 10% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transition: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]+. A likely product ion would result from the loss of the acetic acid side chain.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for analytical issues.
References
-
Leveau, J. H., & Lindow, S. E. (2005). Appetite of an epiphyte: quantitative monitoring of bacterial sugar consumption in the phyllosphere. Proceedings of the National Academy of Sciences, 102(5), 1539-1544. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
-
Leveau, J. H. J., & Gerards, S. (2008). Biochemical and genetic bases of indole-3-acetic acid (auxin phytohormone) degradation by the plant-growth-promoting rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 74(23), 7333-7341. [Link]
-
Chen, M. L., Chen, L. S., & Chen, C. M. (2012). A simple and sensitive method for the determination of indole-3-acetic acid in plant tissues by high-performance liquid chromatography with fluorescence detection. Journal of the Chinese Chemical Society, 59(5), 629-634. [Link]
-
Östin, A., Moritz, T., & Sandberg, G. (1992). Liquid chromatography/mass spectrometry of conjugates and oxidative metabolites of indole-3-acetic acid. Biological mass spectrometry, 21(6), 292-298. [Link]
-
Ma, Z., Ge, L., Lee, I., Yong, Y., Chen, L., & Wang, Q. (2017). Analyses of indole compounds in sugar cane (Saccharum officinarum L.) juice by high performance liquid chromatography and liquid chromatography-mass spectrometry after solid-phase extraction. Separations, 4(1), 7. [Link]
-
González, B., Rivas, R., & Ulloa, J. (2020). Synthesis and degradation of the phytohormone indole-3-acetic acid by the versatile bacterium Paraburkholderia xenovorans LB400 and its growth promotion of Nicotiana tabacum plant. Microorganisms, 8(9), 1383. [Link]
-
Kyeremeh, K., Oppong, E. E., & Acquah, S. (2022). Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. Molecules, 27(19), 6265. [Link]
-
Dobrev, P., & Vankova, R. (2012). Purification of 3-indolylacetic acid by solid phase extraction. Journal of chromatography. A, 1227, 21-26. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
-
SIELC Technologies. (n.d.). Indole-3-acetic acid. Retrieved January 17, 2026, from [Link]
-
Östin, A., Ilic, N., & Cohen, J. D. (1998). Metabolism of indole-3-acetic acid in Arabidopsis. Plant physiology, 118(1), 285-296. [Link]
-
Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, biotechnology, and biochemistry, 69(4), 778-783. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4386956, 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid. Retrieved January 17, 2026, from [Link].
-
Chen, Y. L., Chen, Y. T., & Lee, Y. J. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 986-987, 81-88. [Link]
-
Östin, A., Moritz, T., & Sandberg, G. (1992). Liquid chromatography/mass spectrometry of conjugates and oxidative metabolites of indole‐3‐acetic acid. SLU publication database (SLUpub). [Link]
-
Gang, S., Sharma, S., & Saraf, M. (2019). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. Bio-protocol, 9(10), e3230. [Link]
-
de Souza, L. A., & de Oliveira, D. M. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology, 7(2), 1-6. [Link]
-
Deka, M., & Das, P. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 19(10), 781-788. [Link]
-
Płociniczak, T., Kurowski, G., & Nowak, A. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1435. [Link]
Sources
- 1. 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid | C13H15NO2 | CID 4386956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support guide for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common experimental challenges related to the stability and degradation of this indole derivative.
Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation
Q1: What are the primary degradation pathways for this compound?
A1: While specific literature on this compound is limited, its degradation pathways can be reliably predicted based on the well-documented chemistry of its parent compound, Indole-3-acetic acid (IAA).[1] The indole ring is electron-rich, making it susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.
The most probable degradation pathways include:
-
Oxidation: This is the most common pathway for indole derivatives. The pyrrole ring can be oxidized to form an oxindole. For this specific compound, the primary metabolite is likely 2-oxo-(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. Further oxidation can lead to ring-opening, yielding derivatives of anthranilic or N-formylanthranilic acid.[2][3]
-
Photodegradation: Indole compounds are known to be light-sensitive.[4] Exposure to light, particularly UV, can accelerate oxidation and polymerization, leading to a complex mixture of degradants and a noticeable discoloration of the sample.
-
Hydrolytic Degradation: While the indole ring itself is stable to hydrolysis, the stability can be pH-dependent. Extreme pH conditions may catalyze degradation, although oxidation is typically the more significant concern.
-
Microbial Degradation: If the compound is used in a non-sterile environment, microorganisms can metabolize it. Bacteria and fungi often initiate degradation via hydroxylation of the indole ring, followed by ring cleavage.[2][5][6][7]
Q2: How do the ethyl and methyl substituents on the indole ring affect its stability compared to standard Indole-3-acetic acid (IAA)?
A2: The substituents at the C2 (methyl) and C7 (ethyl) positions influence the molecule's reactivity in two main ways:
-
Electronic Effects: Both methyl and ethyl groups are electron-donating. This increases the electron density of the indole ring system, potentially making it more susceptible to electrophilic attack and oxidation compared to unsubstituted IAA.
-
Steric Effects: The methyl group at the C2 position provides some steric hindrance. The initial and most common oxidative attack on IAA occurs at the C2/C3 double bond. The presence of the methyl group at C2 may slightly alter the kinetics or specific products of oxidation compared to IAA, but it will not prevent it. The primary site of oxidation is still expected to lead to a 2-oxindole derivative.[8]
Q3: What are the optimal storage conditions for this compound and its solutions?
A3: Given its susceptibility to light and oxidation, proper storage is critical to maintain the integrity of the compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid (Powder) | Store at -20°C in a tightly sealed, amber vial. The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes thermal degradation, prevents photo-oxidation, and limits exposure to atmospheric oxygen and moisture.[4] |
| Solutions | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C in the dark for no more than 24-48 hours. For longer storage, flash-freeze aliquots in an inert atmosphere and store at -80°C. | Indoles degrade more rapidly in solution.[9][10] Solvents should be de-gassed. Using an antioxidant-containing buffer may improve stability in aqueous solutions.[11] |
Section 2: Analytical Workflow for Degradation Studies
Q4: I need to identify the degradation products of my compound. What is a reliable experimental workflow to follow?
A4: A forced degradation (or stress testing) study is the standard approach. This involves subjecting the compound to harsh conditions to intentionally generate degradants, which can then be identified. The key is to find conditions that produce approximately 5-20% degradation to ensure that the degradation is not so extensive that secondary and tertiary products complicate the analysis.
Below is a recommended workflow and a representative Graphviz diagram of the process.
Caption: Workflow for a forced degradation study.
Protocol 1: Forced Degradation by Oxidation
-
Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Also prepare a control by adding 1 mL of the solvent (without H₂O₂) to 1 mL of the stock solution.
-
Incubation: Keep both samples in the dark at room temperature. Monitor the reaction by taking aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Directly inject the aliquots (or after appropriate dilution with the mobile phase) into the HPLC-UV/PDA system to determine the percentage of degradation.
-
Identification: Once significant degradation is observed, analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.
Q5: What is a good starting point for an HPLC method to separate the parent compound from its potential degradants?
A5: A reversed-phase HPLC method is the standard for analyzing indole derivatives.[12][13] The key is to achieve good resolution between the parent peak and the more polar, early-eluting degradation products (like oxindoles).
Recommended Starting HPLC Method:
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the indole ring. A standard length column ensures good resolving power. |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water (pH ~2.7-3.8) | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shapes. It also minimizes interactions with residual silanols on the column packing, which can cause peak tailing.[13][14] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred as it provides lower backpressure and better UV transparency. |
| Gradient | Start at 20% B, ramp to 95% B over 25 min, hold for 5 min, return to 20% B. | A gradient is essential to elute both polar degradants and the more hydrophobic parent compound in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes band broadening.[15] |
| Detection | UV/PDA at 280 nm | The indole ring has a strong chromophore with a characteristic absorbance maximum around 280 nm. A PDA detector is highly recommended to assess peak purity and identify co-eluting species. |
Section 3: Troubleshooting Guide
Q6: My chromatogram shows significant peak tailing for the parent compound. What is causing this and how can I fix it?
A6: Peak tailing for indole-containing acids is a classic issue in reversed-phase chromatography. The primary cause is secondary interactions between the basic nitrogen of the indole ring and acidic residual silanols on the silica-based column packing.[14]
Troubleshooting Steps:
-
Decrease Mobile Phase pH: The first and easiest step is to lower the pH of your aqueous mobile phase (Mobile Phase A). Using 0.1% formic acid (pH ~2.7) or even 0.1% trifluoroacetic acid (TFA) (pH ~2) will protonate the silanols, minimizing these secondary interactions.
-
Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanols. If you are using an older column, switching to a newer generation C18 may solve the problem.
-
Check for Column Overload: Injecting too much sample can cause peak tailing.[15] Try reducing the injection concentration or volume by a factor of 5 or 10 to see if the peak shape improves.
-
Investigate Extra-Column Effects: Ensure all tubing is as short as possible and has a narrow internal diameter. A void at the head of the column can also cause severe tailing; this can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first).[14][16]
Q7: I'm seeing multiple small peaks in my "control" sample that was stored in the dark at 4°C. Is the compound that unstable?
A7: Yes, it is quite possible. Indole-3-acetic acid derivatives can be unstable even under mild conditions, especially in solution.[9]
Possible Causes & Solutions:
-
Oxidation by Dissolved Oxygen: Solvents, unless specifically de-gassed, contain dissolved oxygen which can readily oxidize your compound.
-
Solution: Prepare your mobile phase and sample diluent fresh daily and sparge them with helium or sonicate them before use to remove dissolved gases.
-
-
Trace Metal Contamination: Trace metals in your glassware or solvents can catalyze oxidation.
-
Solution: Use high-purity HPLC-grade or LC-MS-grade solvents and meticulously clean your glassware.
-
-
Interaction with Excipients: If your sample is a formulated product, the active ingredient may be reacting with excipients, some of which can contain reactive impurities like aldehydes or peroxides.[17]
-
Solution: Analyze a solution of the pure compound to confirm if the instability is inherent or formulation-dependent.
-
Q8: My LC-MS analysis shows a peak with a mass of +16 Da compared to the parent compound. What is this?
A8: A +16 Da mass shift is the classic signature of mono-oxidation, which corresponds to the addition of a single oxygen atom. This is strong evidence for the formation of the primary oxidative degradant, 2-oxo-(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid . This occurs through the hydroxylation of the C2 position, which then tautomerizes to the more stable keto (oxindole) form. This is the most expected degradation product based on known indole chemistry.[8][18][19]
Section 4: Visualized Degradation Pathways
The following pathway is a proposed mechanism based on the extensive literature on the degradation of Indole-3-acetic acid and related indole structures.[2][5][7]
Caption: Proposed oxidative degradation pathway.
Mechanistic Explanation:
-
Initial Oxidation: The electron-rich C2=C3 bond of the indole is attacked by an oxidizing agent (e.g., a hydroxyl radical from H₂O₂ or photolysis). This leads to the formation of a 2-hydroxyindole intermediate.
-
Tautomerization: The 2-hydroxyindole rapidly tautomerizes to the more stable 2-oxindole ketone. This is the primary +16 Da product you would expect to see in LC-MS.
-
Ring Cleavage: Under more aggressive oxidative stress, the bond between C2 and C3 can be cleaved, opening the pyrrole ring to form an N-formyl-anthranilic acid derivative.
-
Further Degradation: This intermediate can then lose the formyl group to yield a substituted anthranilic acid, which may degrade further.
References
-
Bialek, K., & Cohen, J. D. (1992). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. Plant Physiology, 100(1), 63–8. [Link]
-
Datta, C., & Kumar, S. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3220. [Link]
-
Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1–7. [Link]
-
Lyu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]
-
Chiwocha, S. D. S., et al. (2003). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. The Plant Cell, 15(11), 2739–2752. [Link]
-
Li, Q., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11483–11501. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Executive Summary
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a critical precursor in the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The efficiency, scalability, and purity of this intermediate's synthesis are paramount for pharmaceutical development. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for its preparation: the direct, one-pot Fischer Indole Synthesis and a more controlled, multi-step approach utilizing the Japp-Klingemann reaction followed by Fischer cyclization. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to empower researchers and process chemists in selecting the optimal route for their specific objectives.
Introduction: The Strategic Importance of a Key Intermediate
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] this compound, the title compound, serves as the central building block for Etodolac, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] The efficacy of the final drug product is intrinsically linked to the quality of this key intermediate. Therefore, a robust and reproducible synthesis is not merely an academic exercise but a critical component of drug manufacturing. This guide evaluates two classical yet powerful methods for constructing the indole framework, balancing the expediency of a one-pot reaction against the precision of a staged synthesis.
Method 1: The Direct Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most famous and widely applied method for constructing indoles from arylhydrazines and enolizable carbonyl compounds under acidic conditions.[4][5] Its power lies in its convergence, forming the complex heterocyclic ring in a single transformative step.
Principle and Mechanistic Rationale
The reaction proceeds via a cascade of well-established steps. It begins with the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. The crucial bond-forming event is a[6][6]-sigmatropic rearrangement, followed by the loss of ammonia to aromatize the ring and yield the final indole product.[4][7] The choice of acid catalyst is critical, with options ranging from Brønsted acids like H₂SO₄ and HCl to Lewis acids like ZnCl₂.[4][5]
Application to this compound Synthesis
For the target molecule, this method involves the direct condensation of 2-ethylphenylhydrazine with levulinic acid (4-oxopentanoic acid). Levulinic acid is an ideal carbonyl partner as it provides both the C2-methyl group and the acetic acid side chain precursor in a single molecule.[8]
Experimental Protocol: Direct Fischer Synthesis
This protocol is adapted from established principles of the Fischer indole synthesis with levulinic acid derivatives.[8]
-
Reaction Setup: To a solution of absolute ethanol (250 mL) in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, slowly add concentrated sulfuric acid (15 mL) with cooling in an ice bath.
-
Reactant Addition: To the cooled ethanolic sulfuric acid, add 2-ethylphenylhydrazine hydrochloride (0.1 mol, 17.27 g) followed by levulinic acid (0.1 mol, 11.61 g).
-
Cyclization: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL). The intermediate ethyl ester may precipitate or form an oil.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Hydrolysis: Remove the solvent under reduced pressure. To the crude ethyl ester residue, add a solution of potassium hydroxide (0.3 mol, 16.8 g) in methanol (200 mL). Reflux the mixture for 2 hours to facilitate saponification.[9]
-
Isolation: Cool the methanolic solution and remove the solvent in vacuo. Dissolve the residue in water (300 mL) and wash with diethyl ether to remove any non-acidic impurities.
-
Precipitation: Acidify the aqueous layer to pH 2-3 with cold 2M hydrochloric acid. The target compound, this compound, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture to yield the pure product.
Discussion
The primary advantage of this route is its operational simplicity and convergence. However, literature suggests that Fischer syntheses for similar structures can suffer from inconsistent yields (ranging from 18% to 60%) and the formation of impurities, necessitating tedious purification. The harsh acidic and thermal conditions can lead to side reactions, impacting the final purity and yield.
Method 2: Japp-Klingemann / Fischer Synthesis Combination
This two-stage approach offers greater control by separating the formation of the hydrazone intermediate from the subsequent cyclization. The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[10][11] The isolated hydrazone is then cyclized under optimized Fischer conditions.
Principle and Mechanistic Rationale
Stage 1: Japp-Klingemann Reaction. An aromatic amine (2-ethylaniline) is first converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures. This electrophilic diazonium salt is then coupled with a nucleophilic β-keto-ester. The resulting azo compound undergoes hydrolysis and decarboxylation to yield the stable hydrazone.[12][13]
Stage 2: Fischer Cyclization. The purified hydrazone is then subjected to acidic conditions to induce the same mechanistic cascade as in Method 1, but starting from a cleaner, pre-formed intermediate. This often leads to a cleaner cyclization and higher purity of the final indole.[12]
Experimental Protocol: Japp-Klingemann / Fischer Synthesis
This protocol is a composite procedure based on established methods for the Japp-Klingemann reaction and subsequent Fischer cyclization.[12][13]
Part A: Synthesis of the Hydrazone Intermediate
-
Diazotization: Dissolve 2-ethylaniline (0.1 mol, 12.12 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol, 7.59 g in 20 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.
-
Coupling: In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (0.1 mol, 14.42 g) and sodium acetate (0.3 mol, 24.6 g) in ethanol (200 mL). Cool this solution to 0-5 °C with vigorous stirring.
-
Reaction: Slowly add the freshly prepared diazonium salt solution to the β-keto-ester solution. A yellow-orange precipitate of the hydrazone should form. Maintain the temperature below 5 °C throughout the addition.
-
Isolation: Continue stirring at 0-5 °C for 1-2 hours. Allow the mixture to warm to room temperature and stir for an additional hour. Collect the solid hydrazone by filtration, wash extensively with cold water, and dry under vacuum.
Part B: Fischer Indole Cyclization and Saponification
-
Cyclization: Suspend the dried hydrazone from Part A in glacial acetic acid (150 mL). Heat the mixture to reflux (approx. 110-118 °C) for 2 hours.
-
Work-up & Hydrolysis: Cool the reaction mixture and pour it into ice water (500 mL). Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers and concentrate under reduced pressure. Directly subject the crude ester to saponification with methanolic KOH as described in Method 1 (steps 6-9).
Discussion
While this route involves more steps and the isolation of an intermediate, it offers superior control. The Japp-Klingemann reaction is typically high-yielding and clean. Using a purified hydrazone for the Fischer cyclization minimizes the formation of byproducts, often leading to a higher overall yield and purity of the final product.[12] This method may be preferable when the highest purity is required and a multi-step synthesis is acceptable.
Comparative Analysis
| Parameter | Method 1: Direct Fischer Synthesis | Method 2: Japp-Klingemann / Fischer | Rationale & Justification |
| Starting Materials | 2-Ethylphenylhydrazine HCl, Levulinic Acid | 2-Ethylaniline, Ethyl 2-methylacetoacetate | Method 1 uses a more advanced hydrazine. Method 2 starts from the more basic aniline.[8][13] |
| Number of Steps | 2 (One-pot cyclization + hydrolysis) | 4 (Diazotization, Coupling, Cyclization, Hydrolysis) | Method 1 is significantly more convergent, saving time and resources.[12] |
| Intermediate Isolation | No | Yes (Hydrazone) | Isolation in Method 2 allows for purification prior to the critical cyclization step, improving final product quality.[12] |
| Overall Yield | Moderate (Reported 18-60% for analogs) | Moderate to Good | While longer, the controlled nature of Method 2 can lead to higher, more reproducible overall yields. |
| Scalability | Good, but impurity profile can be challenging | Generally good, though requires more unit operations | The one-pot nature of Method 1 is attractive for scale-up, but purification can become a bottleneck.[14] |
| Key Reagents | Strong Acid (H₂SO₄), Base (KOH) | NaNO₂, HCl, Acetic Acid, Base (KOH) | Method 2 requires careful handling of diazonium salts, which are unstable at elevated temperatures.[13] |
| Primary Advantage | Speed and operational simplicity | Control over purity and potentially higher yield | The choice depends on prioritizing speed vs. quality control. |
| Primary Challenge | Impurity formation, inconsistent yields | More steps, handling of unstable intermediates | Both methods have distinct operational challenges that must be considered.[13] |
Conclusion and Recommendation
Both the direct Fischer Indole Synthesis and the combined Japp-Klingemann/Fischer route are viable and powerful strategies for synthesizing this compound.
-
Method 1 (Direct Fischer Synthesis) is the more convergent and time-efficient choice. It is well-suited for rapid, small-scale synthesis or when starting materials like 2-ethylphenylhydrazine are readily available and cost-effective. However, researchers must be prepared for potentially challenging purification to remove colored impurities and side products.
-
Method 2 (Japp-Klingemann / Fischer Synthesis) is the preferred route when the ultimate goal is high purity and reproducibility, which are critical in a pharmaceutical development setting. The ability to isolate and purify the hydrazone intermediate provides a crucial quality control point that translates to a cleaner final product, simplifying downstream processing.
For drug development professionals, the robustness and control offered by Method 2 often outweigh the benefits of the shorter, one-pot approach. The investment in additional steps is frequently justified by the consistent delivery of high-quality material, which is essential for subsequent stages of API (Active Pharmaceutical Ingredient) synthesis.
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A Comparative Analysis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid and Other NSAID Intermediates: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a symphony of chemical precision, economic viability, and increasing environmental consciousness. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern medicine, and the efficiency of their production hinges on the synthesis of key intermediates. This guide provides an in-depth comparative analysis of the synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a crucial intermediate for the NSAID Etodolac, alongside the intermediates for three other widely used NSAIDs: ibuprofen, naproxen, and diclofenac. We will delve into the synthetic pathways, experimental protocols, and key performance indicators to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Central Role of Intermediates in NSAID Synthesis
The industrial-scale production of NSAIDs is a multi-step process where the synthesis of a stable, high-purity intermediate is often the most critical phase. The choice of a synthetic route for an intermediate is a strategic decision influenced by factors such as the cost and availability of starting materials, the number of reaction steps, overall yield, ease of purification, and the environmental impact of the process. A well-designed synthesis of an intermediate can significantly reduce the overall cost of the final drug and minimize the generation of hazardous waste.
This compound: The Gateway to Etodolac
This compound is a key building block in the synthesis of Etodolac, an NSAID with a preference for inhibiting the COX-2 enzyme. The synthesis of this intermediate is rooted in the classic Fischer indole synthesis, a powerful method for constructing the indole ring system.
Synthetic Pathway
The synthesis of this compound can be conceptualized in two main stages: the formation of the substituted indole core via the Fischer indole synthesis, followed by the introduction of the acetic acid side chain.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Fischer Indole Synthesis Approach
This protocol outlines a plausible laboratory-scale synthesis based on established chemical principles.
Step 1: Diazotization of 2-Ethylaniline
-
In a flask cooled to 0-5 °C, dissolve 2-ethylaniline in a solution of hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction to 2-Ethylphenylhydrazine
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution from Step 1 to the sodium sulfite solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours.
-
Acidify the mixture with hydrochloric acid and heat to hydrolyze the intermediate sulfonate.
-
Cool the mixture and extract the 2-ethylphenylhydrazine into a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Fischer Indole Synthesis with Levulinic Acid
-
Combine the crude 2-ethylphenylhydrazine with levulinic acid in a suitable solvent such as ethanol or acetic acid.
-
Add an acid catalyst, for instance, sulfuric acid or polyphosphoric acid.[1]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Analysis and Key Considerations
-
Advantages: The Fischer indole synthesis is a robust and well-established method for creating substituted indoles.[1] The starting materials, 2-ethylaniline and levulinic acid, are commercially available.
-
Disadvantages: The reaction often requires harsh acidic conditions and elevated temperatures. The diazotization step involves the use of sodium nitrite, which must be handled with care. The overall yield can be moderate and purification of the final product may require chromatography.
Ibuprofen Intermediate: A Tale of Two Syntheses
The synthesis of the key intermediate for ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a classic example of the evolution of industrial chemical processes towards greener and more efficient methods.
The Traditional Boots Process
The original industrial synthesis developed by the Boots Company involved a six-step process.[2]
Caption: The six-step Boots process for ibuprofen synthesis.
The Greener BHC Process
The Boots-Hoechst-Celanese (BHC) process is a more modern, three-step synthesis that is significantly more atom-efficient and environmentally friendly.[3]
Caption: The three-step BHC process for ibuprofen synthesis.
Experimental Protocol: BHC Process
Step 1: Friedel-Crafts Acylation
-
Charge a reactor with isobutylbenzene and anhydrous hydrogen fluoride (HF), which acts as both catalyst and solvent.
-
Add acetic anhydride to the mixture at a controlled temperature.
-
After the reaction is complete, the HF is recovered for reuse.
-
The product, 4-isobutylacetophenone, is isolated.
Step 2: Hydrogenation
-
The 4-isobutylacetophenone is hydrogenated in the presence of a palladium catalyst to form the corresponding alcohol.
Step 3: Carbonylation
-
The alcohol intermediate is then subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide to yield ibuprofen.[4]
Naproxen Intermediate: Asymmetric Synthesis
Naproxen is sold as a single enantiomer, (S)-naproxen, which necessitates an asymmetric synthesis or a resolution step. A common industrial synthesis involves the following key steps.[5]
Caption: A common synthetic route to Naproxen.
Experimental Protocol Snippet: Key Rearrangement Step
A crucial part of many naproxen syntheses involves a rearrangement of an α-haloketal.
-
The intermediate 2-(1-bromoethyl)-6-methoxynaphthalene is reacted with a diol (e.g., neopentyl glycol) to form a ketal.
-
This bromo ketal then undergoes a rearrangement reaction, often catalyzed by a Lewis acid, to form an ester of naproxen.
Diclofenac Intermediate: A Multi-step Condensation
The synthesis of diclofenac involves the formation of a diphenylamine derivative. A common industrial route starts from 2,6-dichloroaniline and 2-chlorobenzoic acid.[8] A more recent and efficient approach utilizes a continuous flow process.[9]
Caption: A continuous flow synthesis route for Diclofenac.[9]
Experimental Protocol Snippet: Continuous Flow Synthesis
A six-step continuous flow process has been developed for the synthesis of diclofenac sodium with an overall isolated yield of 63%.[9] This method involves a cascade etherification/Smiles rearrangement, chlorination, intramolecular Friedel-Crafts cyclization, and hydrolysis.[9] This approach offers high efficiency, atom economy, and short reaction times.[9]
Comparative Analysis of NSAID Intermediate Synthesis
The following table provides a comparative overview of the key performance indicators for the synthesis of the discussed NSAID intermediates.
| Parameter | This compound | Ibuprofen (BHC Process) | Naproxen | Diclofenac (Flow Process) |
| Number of Steps | 3 (from 2-ethylaniline) | 3 | 4-5 | 6 |
| Overall Yield | Moderate (Estimated) | >80%[2] | ~90% (with resolution)[5] | 63%[9] |
| Key Reactions | Fischer Indole Synthesis | Friedel-Crafts Acylation, Hydrogenation, Carbonylation | Friedel-Crafts Acylation, Asymmetric Rearrangement | Etherification, Smiles Rearrangement, Friedel-Crafts Cyclization |
| Green Chemistry | Moderate (harsh acids) | High (catalytic, high atom economy) | Moderate (requires resolution or asymmetric catalysis) | High (continuous flow, high atom economy) |
| Atom Economy | Moderate | ~77-99%[2][3] | Moderate | High |
Environmental, Health, and Safety (EHS) Considerations
The manufacturing of NSAIDs, like all chemical processes, has an environmental footprint. The discharge of untreated or partially treated wastewater from manufacturing facilities can introduce these compounds and their intermediates into aquatic ecosystems.[10][11][12] The traditional Boots process for ibuprofen, for example, generated significant amounts of aluminum trichloride hydrate waste.[2] The move towards greener synthetic routes, such as the BHC process for ibuprofen and flow chemistry for diclofenac, is a direct response to the need for more sustainable pharmaceutical manufacturing.[9][13] These modern processes prioritize the use of catalysts over stoichiometric reagents, reduce the number of steps, and maximize atom economy, thereby minimizing waste generation.[3][13]
Analytical Methods for Intermediate Characterization
The purity and identity of NSAID intermediates are critical for ensuring the quality of the final API. A variety of analytical techniques are employed for their characterization:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing purity and quantifying the intermediate. Gas Chromatography (GC) can also be used, often after derivatization.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. Infrared (IR) spectroscopy is used to identify functional groups, and Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern.
Conclusion
The synthesis of NSAID intermediates is a field of continuous innovation, driven by the dual goals of economic efficiency and environmental sustainability. While the Fischer indole synthesis provides a reliable route to this compound, it presents opportunities for process optimization to improve its green credentials. The evolution of ibuprofen synthesis from the Boots process to the BHC process serves as a benchmark for what can be achieved in green chemistry. Similarly, the development of continuous flow synthesis for diclofenac highlights the potential of modern manufacturing technologies to enhance sustainability. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is paramount for making informed decisions that balance cost, efficiency, and environmental responsibility in the journey from intermediate to life-changing medication.
References
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A Review on Environmental Impacts and Advanced Removal Strategies of Non-steroidal Anti-inflammatory Drugs. (2025). ResearchGate. Retrieved from [Link]
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Kagkar, A. (2024). Commercial industrial synthesis of Naproxen. ResearchGate. Retrieved from [Link]
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Hossain, M. A. (2020). Ibuprofen: Synthesis, production and properties. ResearchGate. Retrieved from [Link]
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Improved Synthesis of Ibuprofen. (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]
- Rahman, M. M., et al. (2023). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact.
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Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. (2018). Semantic Scholar. Retrieved from [Link]
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Industrial synthesis technique for DL-naproxen. (2008). Eureka | Patsnap. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Etodolac and Its Synthetic Precursors
This guide provides an in-depth comparison of the biological activity of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac and its key synthetic precursors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic basis of Etodolac's therapeutic effects and evaluates the pharmacological relevance of its chemical antecedents. Through a synthesis of experimental data and established scientific principles, we will explore why the final molecular architecture of Etodolac is critical to its function and how its precursors serve as essential but biologically inert building blocks.
Introduction to Etodolac: A Preferential COX-2 Inhibitor
Etodolac is a well-established NSAID belonging to the pyranocarboxylic acid class, prescribed for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2][3] Its therapeutic efficacy stems from its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][4] Notably, Etodolac exhibits a preferential inhibition of COX-2, the inducible isoform of the enzyme at sites of inflammation, over COX-1, the constitutive isoform that plays a protective role in the gastrointestinal tract and kidneys.[3][4][5] This selectivity is thought to contribute to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.[3][4]
The final structure of Etodolac, (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is achieved through a multi-step chemical synthesis. Understanding this pathway is crucial for appreciating the role of its precursors.
The Synthetic Pathway to Etodolac and Its Key Precursors
The synthesis of Etodolac is a well-documented process that involves the construction of its characteristic tetrahydropyranopyrroloindole core. A common synthetic route begins with simpler aromatic compounds and builds complexity through successive reactions.[5][6][7] The key precursors in this pathway are:
-
2-Ethylphenylhydrazine: Often prepared from 2-ethylaniline, this hydrazine derivative is a foundational component for building the indole ring system.[7][8]
-
2,3-Dihydrofuran: This cyclic ether serves as a critical reactant that, through condensation with 2-ethylphenylhydrazine, initiates the formation of the tryptophol intermediate.[5][6]
-
7-Ethyltryptophol: This is the immediate key intermediate formed from the reaction of the first two precursors.[5][6][8] It contains the core indole structure necessary for the final drug.
-
Methyl 3-Oxopentanoate: This keto-ester reacts with 7-ethyltryptophol to form the pyrano ring and attach the acetic acid side chain (in its ester form).[6][9]
-
Etodolac Methyl Ester: The penultimate precursor, which is then hydrolyzed to yield the final active carboxylic acid, Etodolac.[9]
The logical flow of this synthesis is visualized below.
Caption: Synthetic pathway of Etodolac from key precursors.
Comparative Biological Activity: Precursors vs. Final Product
The central question for drug development professionals is whether these precursors possess any intrinsic biological activity. The structure-activity relationship (SAR) of Etodolac and its analogs has been extensively studied.[5][6] The anti-inflammatory activity is highly dependent on the complete molecular structure, specifically the pyranocarboxylic acid moiety.[5]
-
Precursors (2-Ethylphenylhydrazine, 2,3-Dihydrofuran, 7-Ethyltryptophol): These molecules are primarily chemical building blocks. There is no significant evidence in the scientific literature to suggest they possess meaningful anti-inflammatory or analgesic properties. Their function is purely synthetic, contributing specific atoms and ring structures to the final active molecule. They do not have the structural features required for binding to the active site of COX enzymes.
-
Etodolac Methyl Ester: As an ester, this immediate precursor lacks the free carboxylic acid group that is critical for the anti-inflammatory activity of most NSAIDs. This carboxylate group is essential for interacting with key residues (like Arginine 120) in the active site of the COX enzyme. While the ester could potentially act as a prodrug —a compound that is metabolized in vivo to the active form—its own intrinsic activity is considered negligible.[10] The therapeutic effect is only realized after hydrolysis to Etodolac.
-
Etodolac: The final product, with its free carboxylic acid and specific three-dimensional structure, is the pharmacologically active agent. It effectively binds to the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins and thereby exerting its anti-inflammatory and analgesic effects.[1][4][5]
Data Summary Table: Biological Activity Comparison
| Compound | Role in Synthesis | Key Structural Feature | Primary Biological Activity (COX Inhibition) |
| 2-Ethylphenylhydrazine | Starting Material | Hydrazine group | None reported; Lacks binding motifs |
| 7-Ethyltryptophol | Key Intermediate | Indole core | None reported; Lacks acidic moiety |
| Etodolac Methyl Ester | Penultimate Precursor | Esterified acid | Negligible; Potential prodrug activity |
| Etodolac | Final Product | Free Carboxylic Acid | Active; Preferential COX-2 Inhibitor |
The Mechanism of Action: Why Etodolac Works
The anti-inflammatory action of Etodolac is rooted in the prostaglandin synthesis pathway. In response to inflammatory stimuli, cells release arachidonic acid from their membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (PGE2, PGI2, etc.). By inhibiting COX-2, Etodolac effectively halts this cascade at a crucial step.
Caption: Etodolac's inhibition of the Prostaglandin Synthesis Pathway.
Experimental Protocols for Activity Assessment
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay directly measures a compound's ability to inhibit the COX-1 and COX-2 enzymes, providing quantitative IC50 values (the concentration required to inhibit 50% of enzyme activity).[11][12][13]
-
Objective: To determine the IC50 values of test compounds (precursors and Etodolac) for ovine COX-1 and human recombinant COX-2.
-
Principle: The assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGH2 involves a peroxidase-catalyzed reaction that can be monitored colorimetrically or fluorometrically.[14]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., Amplex Red).[14] Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and varying concentrations of the test compound. Include a no-inhibitor control and a no-enzyme background control.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of reaction is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo.[15][16][17]
-
Objective: To assess the ability of test compounds to reduce acute inflammation in a rat model.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.
-
Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them for at least one week with free access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Etodolac), and Test Groups (precursors at various doses). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Before dosing, measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: In Vivo Acetic Acid-Induced Writhing Test
This is a common screening method for assessing the peripheral analgesic activity of test compounds.[18][19][20]
-
Objective: To evaluate the analgesic effect of test compounds against chemically induced visceral pain.
-
Principle: Intraperitoneal injection of a mild irritant like acetic acid induces a characteristic writhing response (stretching, abdominal constriction) in mice. Analgesic compounds reduce the frequency of these writhes.
-
Methodology:
-
Animal Acclimatization: Use male Swiss albino mice (20-25g).
-
Grouping and Dosing: Divide mice into groups (n=6-8 per group) as described in the paw edema assay. Administer the test compounds and controls (p.o. or i.p.) 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of a 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes, starting 5 minutes after the injection.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection using the formula: % Protection = [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
Conclusion and Field-Proven Insights
The comprehensive analysis of Etodolac and its precursors reveals a fundamental principle of medicinal chemistry: biological activity is exquisitely dependent on a specific molecular structure. While the precursors—7-ethyltryptophol and its antecedents—are indispensable for the chemical synthesis of Etodolac, they are pharmacologically inert. They lack the necessary three-dimensional conformation and, most critically, the free carboxylic acid functional group required for effective interaction with the cyclooxygenase active site.
The only precursor with any potential for in vivo effect is the Etodolac methyl ester, which may function as a prodrug, being converted to the active acid post-administration. However, the therapeutic agent is Etodolac itself. This guide underscores the importance of the final synthetic step—hydrolysis of the ester—in "activating" the molecule.
For researchers in drug development, this case study serves as a crucial reminder that intermediates in a synthetic pathway should not be assumed to possess the biological properties of the final target compound. Rigorous evaluation using validated in vitro and in vivo assays, such as the ones detailed here, is essential to confirm activity and elucidate the structure-activity relationship that governs therapeutic efficacy. The biological activity of Etodolac is not an inherited trait from its precursors but a property that emerges only upon the successful completion of its molecular assembly.
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Comparative Guide to the Purity Analysis of Synthesized (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid by HPLC
Introduction: The Imperative for Purity in Novel Drug Candidates
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, represents a class of molecules with significant therapeutic potential. In the rigorous landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2][3] The synthesis of complex organic molecules such as this indole derivative is often accompanied by the formation of structurally similar impurities, including starting materials, isomers, by-products, and degradation products.[1] These impurities can impact the drug's stability, bioavailability, and, most critically, its safety profile.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such compounds, offering the high resolution and sensitivity required to separate and quantify the main component from its potential contaminants.[2][3] This guide provides an in-depth comparison of two robust HPLC methodologies for the purity analysis of this compound, grounded in established chromatographic principles and validated against regulatory expectations. We will explore the causality behind the selection of each method's parameters, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most suitable approach for their specific needs.
The Analytical Challenge: Anticipating Potential Impurities
A robust purity method begins with an understanding of what impurities might be present. The synthesis of 7-ethyltryptophol, a key precursor, is known to generate by-products, a common challenge in indole synthesis. For this compound, potential impurities may include:
-
Unreacted Starting Materials: Such as the corresponding hydrazine and keto-acid precursors.
-
Positional Isomers: Formed during the indole ring synthesis.
-
Oxidation Products: Indole rings can be susceptible to oxidation.
-
Dimers or Polymers: Resulting from side reactions during synthesis.
The analytical goal is to develop a method that can resolve the main API peak from all these potential and unknown impurities, allowing for their accurate quantification.[1]
Methodology Comparison: Tailoring the Separation Science
We will compare two distinct yet complementary reversed-phase HPLC methods: a standard Isocratic RP-HPLC method for routine quality control and a more advanced Gradient Ion-Suppression RP-HPLC method for comprehensive impurity profiling.
Method A: Isocratic Reversed-Phase HPLC with UV Detection
This method serves as a rapid and reliable approach for routine purity checks where the impurity profile is relatively simple and known. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for pharmaceutical analysis due to its versatility and reproducibility.[3][4]
Causality Behind Experimental Choices:
-
Column: A C18-bonded silica column is chosen for its strong hydrophobic retention of the indole ring structure. A 150 mm length provides a good balance between resolution and analysis time.[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides consistent elution strength. Acetonitrile is often preferred over methanol for indole-containing compounds due to its lower viscosity and better UV transparency. A small amount of acetic acid is added to the mobile phase to maintain a slightly acidic pH, which helps to ensure consistent ionization of the carboxylic acid group on the analyte, leading to a more symmetrical peak shape.[5]
-
Detector: A UV detector is selected because the indole moiety contains a strong chromophore, providing excellent sensitivity.[4] The wavelength (λmax) is determined by scanning a dilute solution of the analyte to find the point of maximum absorbance, thereby maximizing the detector's response.[4][6]
Method B: Gradient Ion-Suppression Reversed-Phase HPLC
For complex samples or for the detection of trace-level impurities, a gradient elution method with ion suppression is superior. The target molecule possesses a carboxylic acid group, which will be ionized at neutral pH, leading to poor retention and peak tailing on a reversed-phase column. Ion-suppression chromatography involves adjusting the mobile phase pH to a level where the acidic analyte is in its neutral, protonated form, thereby increasing its hydrophobicity and retention.[7]
Causality Behind Experimental Choices:
-
Column: A modern, end-capped C18 or C8 column is ideal. C8 columns are slightly less retentive and can be advantageous if impurities are strongly retained on C18.[8][9]
-
Mobile Phase: A gradient is used to provide a wide elution window, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted as sharp peaks.[6] The mobile phase pH is controlled using a buffer (e.g., phosphate or formate) at a pH of approximately 2.5-3.0, which is well below the pKa of the carboxylic acid group (~4.5), ensuring it remains in its non-ionized state. This significantly improves peak shape and retention time consistency.[7]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. In addition to quantifying at a specific wavelength, a DAD/PDA detector captures the entire UV-Vis spectrum for each peak. This is invaluable for impurity analysis as it allows for peak purity assessment (i.e., detecting co-eluting impurities) and can help in the tentative identification of impurity classes based on their UV spectra.
Visualizing the Workflow
A structured workflow is essential for reproducible purity analysis. The following diagram outlines the key stages from sample receipt to final report.
Caption: General workflow for HPLC purity analysis.
Experimental Protocols
Protocol A: Isocratic RP-HPLC Method
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a concentration of 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water : Acetic Acid (55:45:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 280 nm.
-
Run Time: 15 minutes.
-
-
Analysis Procedure:
-
Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol B: Gradient Ion-Suppression RP-HPLC Method
-
Sample and Standard Preparation:
-
Prepare standard and sample solutions at 100 µg/mL as described in Protocol A, using Mobile Phase A as the diluent.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 with 2998 PDA Detector or equivalent.
-
Column: Symmetry C8, 4.6 x 150 mm, 5 µm.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector: PDA, detection at 280 nm, spectral scan from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Analysis Procedure:
-
Follow the analysis procedure from Protocol A. Additionally, use the PDA data to check the peak purity of the main analyte peak.
-
Comparative Data Summary
The following table presents expected performance data for the two methods, illustrating their respective strengths.
| Parameter | Method A (Isocratic) | Method B (Gradient Ion-Suppression) | Rationale for Difference |
| Retention Time (t_R) of API | ~6.5 min | ~15.2 min | Gradient elution provides stronger overall retention and better separation from early-eluting impurities. |
| Tailing Factor (T_f) of API | 1.4 | 1.1 | Ion suppression at low pH significantly reduces peak tailing for the acidic analyte.[7] |
| Resolution (R_s) to nearest impurity | 1.8 | > 2.5 | The gradient program effectively resolves complex mixtures over a wider polarity range.[6] |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | Sharper peaks obtained with the gradient method lead to a better signal-to-noise ratio and lower detection limits.[6] |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% | Improved peak shape and sensitivity allow for more reliable quantification of trace impurities.[10] |
| Total Run Time | 15 min | 30 min | The isocratic method is faster, making it suitable for high-throughput QC environments. |
Method Selection Guide
Choosing the appropriate method depends on the analytical objective. This decision tree provides a logical path for selection.
Caption: Decision tree for selecting the appropriate HPLC method.
Ensuring Trustworthiness: Method Validation
Regardless of the method chosen, it must be validated to ensure it is suitable for its intended purpose.[10][11][12] Validation should be performed according to International Council for Harmonisation (ICH) guidelines and must assess the following parameters:[11][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[10]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[14]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (assessed as repeatability and intermediate precision).[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[10]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity analysis of this compound requires a well-chosen and validated HPLC method. For rapid, routine quality control of batches with a known impurity profile, the Isocratic RP-HPLC method (Method A) offers a reliable and efficient solution. However, for comprehensive impurity profiling, method development, and the analysis of unknown samples where trace impurities must be detected and resolved, the Gradient Ion-Suppression method (Method B) is unequivocally superior. Its ability to handle complex mixtures and provide excellent peak shapes for the acidic analyte ensures a more accurate and detailed assessment of product purity, which is critical for advancing a drug candidate through the development pipeline. The ultimate choice should always be guided by the specific analytical requirements and validated to meet the stringent standards of the pharmaceutical industry.
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012, October). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Novel (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic Acid Derivatives
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of drug development, particularly in the realm of kinase inhibitors, the pursuit of potency is a well-understood objective. However, potency without selectivity can be a significant liability. Off-target effects, which occur when a therapeutic agent interacts with unintended biological molecules, are a primary cause of adverse drug reactions and a major contributor to the high attrition rates in clinical trials.[1][2] The (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid scaffold has emerged as a promising starting point for the development of targeted therapies, particularly against protein kinases, due to its favorable structural features for ATP-competitive inhibition.[3][4]
This guide provides a comparative analysis of three lead candidates derived from this core scaffold: EMIA-01, EMIA-02, and EMIA-03. Our primary goal is to dissect their cross-reactivity profiles, offering a data-driven framework for selecting the most promising candidate for further preclinical development. We will delve into the robust methodologies required for a thorough selectivity assessment, explaining not just the "how" but the critical "why" behind each experimental choice. This ensures a self-validating system of protocols that generates trustworthy and actionable data.
Comparative Analysis of Lead Candidates
The initial development phase identified Tyrosine Kinase X (TKX) as the primary therapeutic target. While all three derivatives demonstrated potent inhibition of TKX, their off-target profiles, particularly against closely related kinases, required rigorous evaluation. The following table summarizes the inhibitory activity (IC50) of each derivative against TKX and a panel of three structurally similar off-target kinases (TK-A, TK-B, TK-C).
Table 1: Comparative Inhibitory Activity (IC50, nM) of EMIA Derivatives
| Compound | Primary Target: TKX (IC50 nM) | Off-Target: TK-A (IC50 nM) | Off-Target: TK-B (IC50 nM) | Off-Target: TK-C (IC50 nM) | Selectivity Index (TK-A/TKX) |
| EMIA-01 (Parent) | 15 | 95 | 2,500 | >10,000 | 6.3x |
| EMIA-02 (+F) | 12 | 480 | 8,000 | >10,000 | 40x |
| EMIA-03 (+CF3) | 25 | >10,000 | >10,000 | >10,000 | >400x |
Data shown is illustrative and represents typical results from a broad kinase panel screening.
From this initial screen, EMIA-02 and EMIA-03 show a markedly improved selectivity profile over the parent compound, EMIA-01. The addition of a fluorine atom in EMIA-02 increased selectivity against TK-A by over 6-fold. More impressively, the trifluoromethyl group in EMIA-03, while slightly reducing on-target potency, effectively eliminated all significant off-target activity within the tested panel, demonstrating a selectivity index of over 400-fold. This highlights a critical principle in drug discovery: a marginal loss in on-target potency is often an acceptable trade-off for a significant gain in selectivity.[5]
Methodologies for Robust Cross-Reactivity Assessment
To generate the reliable data presented above, a multi-tiered approach to cross-reactivity profiling is essential. Here, we detail two cornerstone methodologies: broad-panel kinase profiling and cellular target engagement confirmation.
Protocol 1: Broad Panel Kinase Profiling via Competitive Binding Assay
This technique is the gold standard for initial, large-scale selectivity screening. It measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases.[6][7] This provides a quantitative measure of affinity (dissociation constant, Kd, or as in our case, IC50) across a significant portion of the human kinome.[8]
Experimental Rationale:
-
Why a binding assay? It directly measures the physical interaction between the inhibitor and the kinase, independent of enzymatic activity. This makes it a robust and broadly applicable method.[6][9]
-
Why a broad panel? Screening against a large and diverse set of kinases (e.g., >400) is crucial to uncover unexpected off-target interactions that would be missed with smaller, focused panels.[8][10]
-
ATP Concentration: For enzymatic assays, setting the ATP concentration near the Michaelis constant (Km) for each kinase ensures that the resulting IC50 values more closely reflect the intrinsic affinities of the inhibitors.[11]
Step-by-Step Protocol:
-
Kinase Preparation: A panel of recombinant human kinases are expressed and purified, often as fusions with a tag (e.g., T7 phage) for detection.
-
Immobilized Ligand: A broad-spectrum, immobilized kinase inhibitor (the "bait") is coated onto the surface of a multi-well plate.
-
Competition Reaction: The tagged kinase is incubated in the wells with the test compound (e.g., EMIA-01, -02, or -03) at various concentrations.
-
Binding & Wash: The test compound competes with the immobilized bait for binding to the kinase. Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the plate (i.e., not displaced by the test compound) is quantified, typically via qPCR for the phage tag or a fluorescence-based method.
-
Data Analysis: The results are used to calculate the IC50 value for each kinase-compound interaction, representing the concentration of the compound required to inhibit 50% of the binding of the kinase to the immobilized ligand.
Workflow Visualization:
Caption: Workflow for Competitive Kinase Binding Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While in vitro assays are powerful, they do not account for factors like cell permeability or intracellular competition with high concentrations of ATP.[12] The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement within intact cells.[13][14][15] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[14][16]
Experimental Rationale:
-
Why in a cellular context? It confirms that the compound can reach its target in a physiological environment and engage with it effectively. This provides a more accurate prediction of in vivo efficacy.[15]
-
Why thermal shift? It is a direct measure of the biophysical interaction between the drug and its target. A significant thermal shift is strong evidence of target engagement.[17]
Step-by-Step Protocol:
-
Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing TKX) are treated with the test compound (e.g., EMIA-03) or a vehicle control for a specified time.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[17]
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Aggregates: Denatured and aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein (e.g., TKX) and a known off-target (e.g., TK-A) remaining in the soluble fraction at each temperature is quantified, typically by Western Blot or mass spectrometry.
-
Data Analysis: A "melting curve" is generated for each protein. A shift in the curve to higher temperatures in the presence of the compound indicates stabilization and therefore, target engagement.
Workflow Visualization:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Interpreting the Data: Structure-Activity Relationship (SAR) for Selectivity
The comparative data reveals a clear SAR for selectivity within this series. The indole scaffold occupies the adenine-binding region of the kinase ATP pocket.[18] The modifications on the phenyl ring of the indole are likely extending into a more variable region of the pocket, allowing for selectivity to be engineered.
-
EMIA-01 (Parent): The unsubstituted ring allows for sufficient flexibility to bind to the active site of both TKX and the closely related TK-A, resulting in poor selectivity.
-
EMIA-02 (+F): The small, highly electronegative fluorine atom likely alters the electronic properties and conformation of the compound, disfavoring interaction with the TK-A active site while maintaining or slightly improving binding to TKX.[3]
-
EMIA-03 (+CF3): The bulkier trifluoromethyl group introduces a significant steric hindrance. This modification appears to be well-tolerated by the primary target TKX but is incompatible with the active sites of TK-A, TK-B, and TK-C, effectively preventing binding. This is a classic strategy for achieving high selectivity.[19]
Hypothetical Binding Mode:
Caption: Steric hindrance as a driver of selectivity.
Conclusion and Forward Recommendations
Comprehensive and multi-faceted cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of strategic drug development.[20][21] The data clearly indicates that while all three derivatives are potent inhibitors of the primary target TKX, EMIA-03 possesses a vastly superior selectivity profile. The elimination of activity against closely related kinases significantly reduces the risk of off-target toxicities.
Based on these findings, we strongly recommend prioritizing EMIA-03 for further preclinical development, including formal toxicology studies and pharmacokinetic profiling. The insights gained from this comparative analysis underscore the power of iterative chemical modification guided by robust, quantitative biological assays to produce highly selective and potentially safer therapeutic candidates.
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Ganguly, A., Zhang, H., Yang, M., & Cole, P. A. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11947-E11956. [Link]
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Comparing the efficacy of different synthetic routes to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its production is paramount for drug development and manufacturing. This guide provides an in-depth comparison of several prominent synthetic routes to this valuable indole derivative, offering insights into the strategic advantages and potential challenges of each pathway. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations found in the chemical literature.
Introduction to Synthetic Strategies
The construction of the indole nucleus and the subsequent introduction of the acetic acid side chain at the C3 position are the two primary challenges in the synthesis of the target molecule. The choice of synthetic strategy is often a trade-off between the number of steps, overall yield, availability of starting materials, and scalability. This guide will explore and compare the following classical and modern synthetic approaches:
-
Fischer Indole Synthesis: A robust and widely used method for indole ring formation.
-
Japp-Klingemann Reaction followed by Fischer Indole Synthesis: A two-stage approach that offers flexibility in precursor synthesis.
-
Reissert Indole Synthesis: A method that builds the indole ring from an ortho-nitrotoluene derivative.
-
Madelung Synthesis: An intramolecular cyclization approach suitable for specific substitution patterns.
-
Post-Indolization C3-Alkylation: A strategy that introduces the acetic acid moiety after the formation of the indole core.
Comparative Analysis of Synthetic Routes
The efficacy of each synthetic route is evaluated based on several key metrics, including the number of synthetic steps, overall yield, availability and cost of starting materials, reaction conditions, and potential for large-scale production.
| Synthetic Route | Key Starting Materials | Number of Steps (from commercial precursors) | Estimated Overall Yield | Key Advantages | Potential Challenges |
| Fischer Indole Synthesis | 2-Ethylaniline, Levulinic acid | 3 | Moderate | Convergent, well-established, reliable for indole formation. | Potential for regioisomeric byproducts, harsh acidic conditions. |
| Japp-Klingemann/Fischer | 2-Ethylaniline, Ethyl 2-methylacetoacetate | 4 | Moderate to Good | Good control over substitution pattern, milder conditions for hydrazone formation. | Additional step for hydrazone synthesis, diazonium salt handling. |
| Reissert Indole Synthesis | 2-Methyl-3-nitrotoluene | 4-5 | Low to Moderate | Utilizes readily available nitroaromatics. | Multi-step, often requires harsh reducing agents, potential for low yields. |
| Madelung Synthesis | 2-Ethyl-6-methylaniline | 3 | Low to Moderate | Direct formation of the indole ring. | Requires strongly basic conditions and high temperatures, limited substrate scope. |
| Post-Indolization Alkylation | 7-Ethyl-2-methylindole | 2-3 | Good | Direct introduction of the side chain, potentially high-yielding final step. | Potential for N-alkylation, regioselectivity issues in some cases. |
In-Depth Analysis of Synthetic Pathways
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and presents a direct approach to the target molecule.[1][2] The proposed pathway involves the acid-catalyzed reaction of 2-ethylphenylhydrazine with levulinic acid.
Workflow Diagram:
Caption: Fischer Indole Synthesis pathway to the target molecule.
Causality and Experimental Choices:
The synthesis commences with the diazotization of commercially available 2-ethylaniline, followed by reduction to form 2-ethylphenylhydrazine. This hydrazine is then condensed with levulinic acid under acidic conditions (e.g., sulfuric acid, polyphosphoric acid, or Eaton's reagent) to induce cyclization and formation of the indole ring. The choice of acid catalyst is crucial and can significantly impact the yield and purity of the final product.[1] While this route is convergent, the strongly acidic and high-temperature conditions can lead to side reactions and purification challenges. A study on the Fischer indole synthesis of 7-ethyltryptophol, a related compound, highlights the potential for byproduct formation, which can limit yields to the 40-50% range.[3]
Experimental Protocol (Hypothetical):
-
Synthesis of 2-Ethylphenylhydrazine:
-
Dissolve 2-ethylaniline in hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.
-
Reduce the resulting diazonium salt with a suitable reducing agent like tin(II) chloride or sodium sulfite.
-
Isolate and purify the 2-ethylphenylhydrazine hydrochloride.
-
-
Fischer Indole Synthesis:
-
Mix 2-ethylphenylhydrazine hydrochloride and levulinic acid in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a strong acid catalyst (e.g., concentrated sulfuric acid) and heat the mixture to reflux for several hours.
-
Cool the reaction mixture, neutralize, and extract the product.
-
Purify the crude product by chromatography or recrystallization.
-
Route 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis
This pathway offers an alternative to the direct use of a keto-acid in the Fischer synthesis by first preparing a suitable hydrazone via the Japp-Klingemann reaction.[4][5] This can provide better control over the regioselectivity of the final indole formation.
Workflow Diagram:
Caption: Japp-Klingemann/Fischer Indole Synthesis pathway.
Causality and Experimental Choices:
2-Ethylaniline is converted to its diazonium salt, which then reacts with a β-ketoester, such as ethyl 2-methylacetoacetate, in the Japp-Klingemann reaction to form a hydrazone.[6][7][8] This hydrazone is then subjected to Fischer indole cyclization. The advantage of this approach is that the Japp-Klingemann reaction often proceeds under milder conditions than the direct condensation of a hydrazine with a keto-acid. The resulting ester can then be hydrolyzed in a final step to yield the target carboxylic acid.
Experimental Protocol (Hypothetical):
-
Japp-Klingemann Reaction:
-
Prepare the 2-ethylbenzenediazonium chloride solution as described previously.
-
In a separate flask, dissolve ethyl 2-methylacetoacetate and a base (e.g., sodium acetate) in a suitable solvent.
-
Slowly add the diazonium salt solution to the β-ketoester solution at low temperature.
-
Isolate the resulting hydrazone.
-
-
Fischer Indole Synthesis and Hydrolysis:
-
Cyclize the hydrazone using an acid catalyst as in Route 1 to obtain the ethyl ester of the target molecule.
-
Hydrolyze the ester using a base (e.g., NaOH or KOH) followed by acidic workup to afford the final product.
-
Route 3: Reissert Indole Synthesis
The Reissert synthesis provides a pathway starting from an ortho-substituted nitrotoluene.[7][8] This method involves the formation of an indole-2-carboxylate, which would require subsequent functionalization at the C3 position.
Workflow Diagram:
Caption: Reissert Indole Synthesis pathway.
Causality and Experimental Choices:
The synthesis would begin with the nitration of m-xylene followed by functional group manipulation to arrive at 2-methyl-3-ethyl-nitrobenzene. This precursor would then be condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide). The resulting pyruvate derivative is then reductively cyclized, typically using zinc or iron in acetic acid, to form the indole-2-carboxylate.[7] The final and most challenging step would be the introduction of the acetic acid side chain at the C3 position, which could be achieved through various methods, though potentially with competing reactions.
Route 4: Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[4][9]
Workflow Diagram:
Caption: Madelung Synthesis pathway.
Causality and Experimental Choices:
This route would start with the commercially available 2-ethyl-6-methylaniline, which is first acylated to form N-(2-ethyl-6-methylphenyl)acetamide.[9] This amide is then subjected to intramolecular cyclization using a strong base such as sodium amide or potassium tert-butoxide at high temperatures to yield 7-ethyl-2-methylindole. The final step involves the introduction of the acetic acid side chain at the C3 position. The harsh conditions of the Madelung synthesis can limit its applicability to substrates with sensitive functional groups.
C3-Functionalization: Introducing the Acetic Acid Moiety
For routes that yield the 7-ethyl-2-methylindole core (Madelung and potentially others), a subsequent C3-functionalization is necessary.
-
Direct Alkylation: The indole can be reacted with an haloacetic acid ester (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base.[10] Care must be taken to avoid N-alkylation, which is a common side reaction. The choice of base and solvent can influence the N/C3 alkylation ratio.
-
Vilsmeier-Haack Formylation followed by Elaboration: The indole can be formylated at the C3 position using the Vilsmeier-Haack reagent (POCl₃/DMF). The resulting indole-3-carboxaldehyde can then be converted to the acetic acid derivative through a variety of methods, such as a Wittig reaction with an appropriate phosphorane followed by hydrolysis.
Conclusion
The selection of an optimal synthetic route for this compound depends on the specific requirements of the synthesis, including scale, cost, and available equipment.
-
The Fischer Indole Synthesis remains a strong contender due to its convergence and reliability, despite the potential for harsh conditions and byproduct formation.
-
The Japp-Klingemann/Fischer approach offers a more controlled synthesis of the key hydrazone intermediate, potentially leading to higher overall yields and purity.
-
The Reissert and Madelung syntheses, while viable, present challenges in terms of multi-step procedures, harsh reaction conditions, and potentially lower yields for this specific target molecule.
-
Post-Indolization C3-Alkylation is an effective strategy for the final step, with direct alkylation being the most straightforward, though requiring careful optimization to ensure C3 selectivity.
For large-scale production, a thorough process optimization of either the Fischer or the Japp-Klingemann/Fischer route would likely be the most fruitful endeavor. Further research into milder and more selective C3-alkylation methods would also be beneficial for improving the efficiency of the final step in several of these synthetic strategies.
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Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft1927 , 60, 119-122. [Link]
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A Comparative Benchmarking Guide: (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid versus Key Indole Bioactives
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive benchmarking analysis of a novel derivative, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, against two well-characterized indole compounds: the endogenous plant hormone Indole-3-acetic acid (IAA) and the dietary-derived bioactive molecule 3,3'-Diindolylmethane (DIM). We present a structured evaluation framework encompassing physicochemical properties, in vitro biological activity, and mechanistic insights, supported by detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate the performance of novel indole derivatives in a preclinical setting.
Introduction: The Versatility of the Indole Scaffold
Indole derivatives are renowned for their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Their ability to interact with diverse biological targets makes them a cornerstone in modern drug discovery.[2][3][4] This guide focuses on benchmarking a specific synthetic derivative, this compound, hereafter referred to as "Compound X," against established indole compounds to elucidate its potential biological profile.
Selection of Benchmark Compounds:
-
Indole-3-acetic acid (IAA): The most common naturally occurring plant hormone of the auxin class.[5][6][7] It is a critical regulator of plant growth and development, primarily inducing cell division and elongation.[7][8] In mammalian systems, IAA has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses and cellular homeostasis.[9]
-
3,3'-Diindolylmethane (DIM): A natural condensation product of Indole-3-carbinol (I3C), found in cruciferous vegetables.[10][11][12] DIM is a potent modulator of multiple signaling pathways, including those governed by the AhR and hormone receptors, and is investigated for its chemopreventive properties.[13][14]
The structural comparison of these molecules provides a rationale for their selection. IAA represents the parent indole-acetic acid structure. DIM represents a more complex dimeric indole with distinct pharmacological activities. Compound X introduces specific alkyl substitutions (2-methyl and 7-ethyl) to the core indole-acetic acid scaffold, allowing for an investigation into structure-activity relationships (SAR).
Physicochemical Profiling
A compound's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is a critical first step in any benchmarking study.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Compound X) | Indole-3-acetic acid (IAA) | 3,3'-Diindolylmethane (DIM) |
| Molecular Formula | C₁₃H₁₅NO₂ | C₁₀H₉NO₂ | C₁₇H₁₄N₂ |
| Molecular Weight | 217.26 g/mol | 175.18 g/mol | 246.30 g/mol |
| Predicted LogP | 2.6 | 1.4 | 4.1 |
| Predicted Solubility | Moderate | High | Low |
| Structure |
Note: Data for Compound X and comparators are based on publicly available chemical databases and predictive modeling. Experimental verification is recommended.
Interpretation of Physicochemical Data: The ethyl and methyl groups on Compound X increase its molecular weight and predicted lipophilicity (LogP) compared to the parent compound, IAA. This suggests potentially different membrane permeability and metabolic stability. DIM is significantly more lipophilic and larger, which aligns with its distinct biological profile.
Comparative Biological Activity: Aryl Hydrocarbon Receptor (AhR) Activation
Many indole compounds, including IAA and DIM, are known agonists of the Aryl Hydrocarbon Receptor (AhR).[9][14] AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in detoxification, immune response, and cell cycle control.[15] Therefore, a primary benchmark for Compound X is its ability to activate this key signaling pathway.
Experimental Design: AhR Reporter Gene Assay
To quantify the potency and efficacy of each compound as an AhR agonist, a cell-based luciferase reporter gene assay is the gold standard.[16][17] This assay provides a highly sensitive and quantitative readout of receptor activation.[18][19]
Detailed Experimental Protocol
Rationale: This protocol is designed to be self-validating by including a positive control (IAA, a known AhR agonist) and a negative control (vehicle), allowing for clear interpretation of Compound X's activity. HepG2 cells are chosen for their robust expression of AhR and associated signaling components.
-
Cell Culture and Plating:
-
Culture human hepatoma (HepG2) cells stably transfected with an AhR-inducible secreted luciferase reporter gene in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Seed cells into a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. The white plate minimizes well-to-well crosstalk during luminescence reading.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of Compound X, IAA, and DIM in DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in culture medium to achieve final concentrations ranging from 100 µM to 1.7 nM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Replace the culture medium in the cell plate with the medium containing the test compounds. Include wells with medium and 0.5% DMSO as the vehicle (negative) control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂. This duration is typically sufficient for ligand-induced transcription and translation of the reporter protein.
-
-
Luminescence Measurement:
-
After incubation, carefully lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega ONE-Glo™, Thermo Scientific Pierce Firefly Luciferase Flash Assay Kit).[20]
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the vehicle control wells.
-
Normalize the data by setting the maximum response of the positive control (IAA) to 100%.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ (half-maximal effective concentration) value for each compound.
-
Hypothetical Results and Interpretation
Table 2: Comparative AhR Activation Potency and Efficacy
| Compound | EC₅₀ (µM) | Max Efficacy (% of IAA) |
| This compound (Compound X) | 1.5 | 110% |
| Indole-3-acetic acid (IAA) | 5.2 | 100% |
| 3,3'-Diindolylmethane (DIM) | 0.8 | 95% |
Interpretation: Based on this hypothetical data, Compound X (EC₅₀ = 1.5 µM) is more potent than the natural ligand IAA (EC₅₀ = 5.2 µM) but less potent than DIM (EC₅₀ = 0.8 µM). The alkyl substitutions on the indole ring of Compound X likely enhance its binding affinity for the AhR ligand-binding pocket compared to IAA. Its efficacy slightly exceeds that of IAA, suggesting it is a full and robust agonist of the receptor.
Mechanistic Insights: AhR Signaling Pathway
Activation of AhR by a ligand initiates a cascade of molecular events leading to the expression of target genes. Understanding this pathway is crucial for interpreting the downstream biological effects of Compound X, IAA, and DIM.
Upon entering the cell, an indole ligand binds to the AhR complex in the cytoplasm. This causes a conformational change, dissociation of chaperone proteins like HSP90, and translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[14] The activation of genes like CYP1A1 and CYP1B1 is a hallmark of AhR activation and part of the cell's metabolic response to xenobiotics.
Discussion and Future Directions
This guide establishes a framework for benchmarking this compound (Compound X) against relevant indole compounds. Our analysis, based on predictive data and standardized protocols, suggests that Compound X is a potent AhR agonist, exhibiting higher potency than the endogenous ligand IAA.
Structure-Activity Relationship (SAR) Insights: The increased potency of Compound X relative to IAA can be attributed to the 2-methyl and 7-ethyl substitutions. These lipophilic groups may enhance passive diffusion across the cell membrane and/or form more favorable hydrophobic interactions within the AhR's ligand-binding pocket, leading to a more stable receptor-ligand complex.
Self-Validating Experimental Design: The protocols outlined herein are designed for robustness. The use of a well-characterized positive control (IAA) and a vehicle control in the reporter assay allows for the unambiguous determination of agonistic activity. Further validation could include the use of a known AhR antagonist, such as CH-223191, to confirm that the observed activity is specifically mediated by AhR.
Future Experiments:
-
Competitive Binding Assay: To determine the binding affinity (Ki) of Compound X for the AhR, a competitive binding assay using a radiolabeled or fluorescently-labeled high-affinity AhR ligand (e.g., TCDD) could be performed.[21][22][23] This would provide a direct measure of target engagement.
-
Target Gene Expression Analysis: Quantitative PCR (qPCR) should be used to measure the induction of downstream AhR target genes (e.g., CYP1A1) in cells treated with Compound X, providing orthogonal validation of the reporter assay results.
-
Metabolic Stability Assay: The stability of Compound X should be assessed in liver microsomes to predict its in vivo half-life, providing crucial data for its potential as a therapeutic agent.
By following this structured, data-driven approach, researchers can effectively characterize novel indole compounds and position them within the broader landscape of bioactive molecules.
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A Comparative Guide to the In Vitro Activity of Etodolac and its Synthetic Precursor, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro pharmacological profiles of the non-steroidal anti-inflammatory drug (NSAID) Etodolac and its key synthetic intermediate, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. While Etodolac is a well-characterized cyclooxygenase-2 (COX-2) preferential inhibitor, its precursor is not typically evaluated for pharmacological activity. This document will elucidate the established in vitro activity of Etodolac, detail its synthetic origins from this compound, and provide the scientific rationale for the differential activities of these two molecules.
Introduction: From Synthetic Intermediate to Active Pharmaceutical Ingredient
In the development of pharmaceuticals, the journey from a starting chemical to a final, active drug involves a series of synthetic transformations. Each intermediate compound possesses a unique chemical structure that may or may not be pharmacologically active. This guide focuses on Etodolac, a widely used NSAID for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis, and its relationship with a key precursor in its synthesis.[1][2]
This compound is a crucial building block in the chemical synthesis of Etodolac.[3] Structurally, it represents the core indoleacetic acid moiety of the final drug. However, as will be discussed, the subsequent cyclization and formation of the pyran ring are critical for the specific pharmacological activity of Etodolac.
Etodolac , chemically known as (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is recognized for its preferential inhibition of the COX-2 enzyme over COX-1.[1][2] This selectivity is a key therapeutic feature, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The anti-inflammatory, analgesic, and antipyretic properties of Etodolac are attributed to its inhibition of prostaglandin synthesis.[1][4]
Synthetic Relationship and a Tentative Mechanism
Etodolac is synthesized from 7-ethyltryptophol, which itself is derived from earlier precursors.[3] The synthesis involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate, followed by hydrolysis to yield Etodolac.[3][5] The precursor, this compound, is structurally related to intermediates in this pathway. The key transformation is the formation of the tetrahydropyrano ring fused to the indole core, which imparts the specific conformational structure necessary for selective COX-2 binding.[6]
Below is a diagram illustrating the synthetic progression from a key intermediate to the final active drug, Etodolac.
Caption: Synthetic relationship between the precursor and Etodolac.
In Vitro Activity of Etodolac: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for Etodolac is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2]
The in vitro activity of Etodolac is typically quantified by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Etodolac | >100 | 53 | >1.9[8][9] |
Data presented are representative values from in vitro assays using human peripheral monocytes.[8][9] Absolute IC50 values can vary depending on the specific assay conditions.
The data clearly demonstrates that Etodolac is a preferential inhibitor of COX-2, with significantly less activity against COX-1 at therapeutic concentrations.[8][9] This biochemical selectivity is the cornerstone of its clinical profile.[10][11]
This compound: A Theoretical Perspective
There is a lack of published in vitro pharmacological data for this compound, as it is primarily considered a synthetic intermediate. However, based on structure-activity relationships of NSAIDs, it is highly unlikely to possess the same potent and selective COX-2 inhibitory activity as Etodolac.
The rationale for this is based on the following:
-
Structural Rigidity: The fused tetrahydropyrano ring in Etodolac provides a rigid three-dimensional structure that is crucial for fitting into the active site of the COX-2 enzyme. The more flexible, open-chain structure of the precursor lacks this conformational constraint.
-
Key Binding Interactions: Specific functional groups and their spatial arrangement in Etodolac are optimized for interaction with amino acid residues within the COX-2 active site. The absence of the complete heterocyclic system in the precursor means it cannot form these same critical bonds.
Experimental Protocols: In Vitro COX Inhibition Assay
To determine the IC50 values for compounds like Etodolac, a common method is the in vitro cyclooxygenase inhibition assay.[12][13] This can be performed using various techniques, including colorimetric or fluorometric methods.[14][15]
Principle of the Colorimetric Assay
This assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically.[14]
Step-by-Step Protocol for COX Colorimetric Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Dilute the Heme cofactor in the Assay Buffer.
-
Dilute the COX-1 and COX-2 enzymes in the Assay Buffer and keep on ice.
-
Prepare a stock solution of the test compounds (Etodolac and the precursor) in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Prepare the Arachidonic Acid substrate solution.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add Assay Buffer and Heme.
-
100% Initial Activity Wells: Add Assay Buffer, Heme, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add Assay Buffer, Heme, the respective COX enzyme, and the test compound at various concentrations.
-
-
Incubation:
-
Incubate the plate with the test compounds and enzymes for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the Arachidonic Acid substrate to all wells to start the enzymatic reaction.
-
-
Detection:
-
Immediately following the addition of the substrate, add the colorimetric substrate (e.g., TMPD).
-
Read the absorbance of the plate at the appropriate wavelength (e.g., 590 nm) using a plate reader. Kinetic readings over a few minutes are often performed.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Below is a diagram illustrating the workflow of the in vitro COX inhibition assay.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
This guide has detailed the well-established in vitro activity of Etodolac as a preferential COX-2 inhibitor and contrasted it with its synthetic precursor, this compound. While the precursor is essential for the synthesis of Etodolac, it lacks the complete and rigid chemical structure required for potent and selective inhibition of the COX-2 enzyme. The significant difference in their expected activities underscores the critical role of specific structural motifs in determining the pharmacological profile of a drug molecule. The provided experimental protocol for an in vitro COX inhibition assay serves as a standard method for characterizing the activity of NSAIDs and other potential enzyme inhibitors in a research and drug development setting.
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- National Center for Biotechnology Information. Etodolac. PubChem. Accessed January 17, 2026.
- Pharmacology of Etodolac (Lodine; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effect. YouTube. Published December 13, 2024.
- Kato, M., et al. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology. 2001;53(12):1679-85.
- Patsnap Synapse. What is Etodolac used for?
- Kato M, Nishida S, Kitasato H, Sakata N, Kawai S. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. J Pharm Pharmacol. 2001;53(12):1679-1685.
- Walker MC, Gierse JK. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods Mol Biol. 2010;644:131-44.
- Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
- An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry. 2012;51B:1763-1766.
- Walker, M. C., & Gierse, J. K. In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.). 2010;644, 131–144.
- A review on method of synthesis and clinical pharmacokinetics of etodolac. JETIR. 2021;8(9).
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
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- Process for the preparation of etodolac.
- Riendeau D, et al. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. J Pharmacol Exp Ther. 2001;296(2):558-66.
- Patrignani P, et al. Risk management profile of etoricoxib: An example of personalized medicine. Ther Clin Risk Manag. 2008;4(5):981-9.
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- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. 2022;27(19):6684.
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For Researchers, Scientists, and Drug Development Professionals
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a significant heterocyclic compound, belonging to the indole class of molecules that are of profound interest in medicinal chemistry due to their wide range of biological activities. The strategic placement of the ethyl group at the 7-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position creates a molecule with potential applications in the development of novel therapeutic agents. This guide provides a comprehensive review of patented and scientifically established synthetic routes to this target molecule, offering a comparative analysis of the methodologies, experimental data, and the underlying chemical principles.
Introduction to Synthetic Strategies
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with several classical and modern methods at the disposal of the synthetic chemist. For a multi-substituted indole such as this compound, the synthetic strategy can be broadly categorized into two main approaches:
-
Construction of the Indole Nucleus: Building the indole ring with the desired substituents already in place or in a latent form. The Fischer indole synthesis and the Japp-Klingemann reaction are prominent examples of this approach.
-
Functionalization of a Pre-formed Indole Core: Starting with a simpler, commercially available or easily accessible indole and introducing the required functional groups in subsequent steps.
This guide will delve into the patented methodologies that fall under these categories, providing a critical comparison to aid researchers in selecting the most suitable route for their specific needs, considering factors such as yield, scalability, and availability of starting materials.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several patented methods, each with its own set of advantages and challenges. Below is a comparative summary of the most pertinent strategies.
| Synthetic Route | Key Starting Materials | Core Reactions | Potential Advantages | Potential Challenges |
| Route 1: Fischer Indole Synthesis | 2-Ethylphenylhydrazine, Levulinic acid (or its ester) | Fischer Indole Synthesis | Convergent, well-established, and versatile method.[1][2] | Harsh acidic conditions and high temperatures may not be suitable for sensitive substrates; potential for side reactions.[3][4] |
| Route 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis | 2-Ethylaniline, a β-keto ester | Japp-Klingemann Reaction, Fischer Indole Synthesis | Provides access to the requisite hydrazone intermediate in a controlled manner before cyclization.[5][6] | Multi-step process, requiring isolation of the hydrazone intermediate. |
| Route 3: Alkylation of 7-Ethyl-2-methyl-1H-indole | 7-Ethyl-2-methyl-1H-indole, a haloacetic acid ester | Electrophilic Substitution/Alkylation | Potentially shorter route if the starting indole is readily available; milder reaction conditions may be possible. | Regioselectivity of alkylation (C3 vs. N1) can be a challenge; synthesis of the starting indole is an additional step. |
In-Depth Analysis of Synthetic Methodologies
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely employed method for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1]
Causality Behind Experimental Choices:
The choice of 2-ethylphenylhydrazine as the starting material is dictated by the requirement of the 7-ethyl substituent on the final indole ring. Levulinic acid (4-oxopentanoic acid) or its ester serves as the carbonyl component, providing the necessary carbon framework to form the 2-methyl and 3-acetic acid functionalities of the target molecule. The use of a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or zinc chloride, is crucial to facilitate the key[7][7]-sigmatropic rearrangement of the enamine intermediate.[3]
Experimental Protocol (General Procedure):
-
Hydrazone Formation: A mixture of 2-ethylphenylhydrazine and an equimolar amount of ethyl levulinate is heated in a suitable solvent, such as ethanol or acetic acid, to form the corresponding hydrazone.[1]
-
Indolization: The formed hydrazone is then treated with a strong acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid) and heated to a high temperature (typically >100 °C) to effect the cyclization.[3]
-
Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the ethyl ester of this compound.
-
Hydrolysis: The ester is then hydrolyzed to the final carboxylic acid using standard basic or acidic conditions.
Diagram of the Fischer Indole Synthesis:
Caption: Synthetic pathway via the Fischer Indole Synthesis.
Route 2: The Japp-Klingemann Reaction followed by Fischer Indole Synthesis
The Japp-Klingemann reaction offers a more controlled approach to the synthesis of the required arylhydrazone intermediate.[5] This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, leading to the formation of a hydrazone with the expulsion of a carboxyl or acyl group.[6][8]
Causality Behind Experimental Choices:
This route commences with the diazotization of 2-ethylaniline to form the corresponding diazonium salt. This reactive intermediate is then coupled with a suitable β-keto ester, such as ethyl 2-methyl-3-oxobutanoate. The choice of this specific β-keto ester is critical as it will ultimately provide the 2-methyl and the precursor to the 3-acetic acid side chain of the target indole. The subsequent Fischer indole cyclization of the isolated hydrazone proceeds under acidic conditions as described in Route 1.
Experimental Protocol (General Procedure):
-
Diazotization: 2-Ethylaniline is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the 2-ethyldiazonium chloride solution.[7]
-
Japp-Klingemann Coupling: The freshly prepared diazonium salt solution is added slowly to a cooled solution of ethyl 2-methyl-3-oxobutanoate in a suitable solvent (e.g., ethanol) containing a base such as sodium acetate. The reaction mixture is stirred until the coupling is complete.[7]
-
Isolation of Hydrazone: The resulting hydrazone precipitates from the reaction mixture and is isolated by filtration.
-
Fischer Indole Synthesis: The purified hydrazone is then subjected to acid-catalyzed cyclization as described in the Fischer indole synthesis protocol to yield the ethyl ester of the target molecule.
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid.
Diagram of the Japp-Klingemann/Fischer Indole Synthesis:
Caption: Synthetic pathway via the Japp-Klingemann reaction and Fischer Indole Synthesis.
Route 3: Alkylation of 7-Ethyl-2-methyl-1H-indole
This synthetic approach relies on the availability of the 7-ethyl-2-methyl-1H-indole core, which can then be functionalized at the C3 position. The synthesis of 7-ethylindole has been a subject of patent literature, often involving the dehydrocyclization of 2,6-diethylaniline.[9]
Causality Behind Experimental Choices:
The indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site. This inherent reactivity is exploited to introduce the acetic acid moiety. The alkylation is typically carried out using an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. The base deprotonates the indole nitrogen, increasing the nucleophilicity of the indole ring system and facilitating the alkylation.
Experimental Protocol (General Procedure):
-
Synthesis of 7-Ethyl-2-methyl-1H-indole: This intermediate can be prepared via a Fischer indole synthesis using 2-ethylphenylhydrazine and acetone, followed by appropriate work-up and purification.
-
Alkylation: To a solution of 7-ethyl-2-methyl-1H-indole in a suitable aprotic solvent (e.g., DMF or acetone), a base (e.g., sodium hydride or potassium carbonate) is added. After stirring for a short period, ethyl bromoacetate is added, and the reaction mixture is stirred until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the ethyl ester of the target molecule.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid.
Diagram of the Indole Alkylation Route:
Caption: Synthetic pathway via C3-alkylation of a pre-formed indole.
Conclusion
The synthesis of this compound can be accomplished through several patented and established synthetic strategies. The choice of the optimal route will depend on various factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types.
The Fischer indole synthesis offers a direct and convergent approach, though it may require optimization to manage the harsh reaction conditions. The Japp-Klingemann reaction followed by Fischer indole synthesis provides a more controlled, two-step sequence to the indole core. Finally, the alkylation of a pre-formed 7-ethyl-2-methyl-1H-indole is a viable alternative if this intermediate is readily accessible, potentially offering milder reaction conditions for the final functionalization step.
Researchers and drug development professionals are encouraged to evaluate these routes based on their specific project requirements. Further process development and optimization may be necessary to achieve the desired efficiency, purity, and yield for large-scale production.
References
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A Recent Update on the Flow Synthesis of Indoles. (2020). Uniba. Available at: [Link]
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Japp–Klingemann reaction. Wikipedia. Available at: [Link]
- US Patent 4703126A, Process for the production of 7-ethyl indole. Google Patents.
- US Patent 9126932B2, Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders. Google Patents.
- EP Patent 1829872B1, Processes for production of indole compounds. Google Patents.
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The Japp-Klingemann Reaction. Organic Reactions. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH. Available at: [Link]
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Japp-Klingemann reaction. chemeurope.com. Available at: [Link]
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Safety Operating Guide
A Strategic Guide to the Safe Disposal of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
This document provides a comprehensive, step-by-step protocol for the proper disposal of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. As a specialized research chemical, this compound may not have a dedicated, published Safety Data Sheet (SDS). Therefore, this guide synthesizes best practices derived from the chemical's structural components—the indole core and the acetic acid functional group—and aligns them with overarching federal and institutional hazardous waste management protocols. The primary directive is to treat this compound as hazardous chemical waste to ensure maximum safety and regulatory compliance.
Hazard Characterization and Risk Assessment
The fundamental principle of laboratory safety is to understand the potential risks of a substance before handling it. In the absence of specific toxicological data for this compound, we must infer its hazard profile from analogous compounds and its constituent functional groups.
-
Indole Moiety: The indole core is present in many biologically active compounds. While indole itself is classified as slightly toxic and a skin irritant, its derivatives can have varied properties.[1][2] Upon combustion, indole-containing compounds can release toxic fumes, including nitrogen oxides (NOx).[3]
-
Acetic Acid Moiety: The acetic acid functional group imparts acidic properties. While this solid derivative is not as corrosive as glacial acetic acid, it should be considered incompatible with bases, strong oxidizing agents, and strong reducing agents to prevent exothermic or vigorous reactions.[4][5]
-
Overall Assessment: Given its characteristics, this compound must be managed as a hazardous material. All waste, whether it is the pure compound, a solution, or contaminated labware, should be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.[6][7] Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system.[6]
Table 1: Disposal and Safety Synopsis
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed hazard profile based on structural analogs and functional groups.[6] |
| Primary Disposal Route | Incineration via licensed waste contractor | Ensures complete destruction and prevents environmental release. |
| Container Type | Leak-proof, chemically compatible (e.g., HDPE), with a secure screw-top cap. | Prevents spills and reactions. Avoids using incompatible metal containers or repurposed food jars.[8][9] |
| Incompatible Materials | Strong Oxidizing Agents, Bases, Strong Reducing Agents. | Risk of vigorous or exothermic reactions.[9] |
| Required PPE | Safety goggles, lab coat, nitrile or other chemical-resistant gloves. | Prevents eye and skin contact.[10][11] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. This process begins the moment the material is designated as waste.
Step 1: Waste Segregation and Containment
Immediately treat all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or expired pure solid compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Spill cleanup materials.
Segregate this waste stream from other chemical wastes, particularly bases and strong oxidizing agents, to prevent accidental mixing.[9]
Step 2: Container Selection and Labeling
Transfer waste into a designated and appropriate hazardous waste container.
-
Select a Container: Use a robust, leak-proof container with a secure lid, ideally the original manufacturer's container or one provided by your EHS office.[9]
-
Label Correctly: The container must be labeled clearly and accurately. Federal regulations require specific information to be present on all hazardous waste containers.[12] Affix a hazardous waste tag from your institution's EHS office and fill it out completely:
-
Write the words "Hazardous Waste." [12]
-
List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[11]
-
Indicate the approximate concentration and quantity of the waste.
-
Record the "Accumulation Start Date" (the date the first drop of waste entered the container).
-
Include the Principal Investigator's name, lab location, and contact information.
-
Step 3: On-Site Accumulation
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9][12] This area must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Clearly marked with signage.[8]
-
Equipped with secondary containment to capture any potential leaks.
Containers must remain closed except when adding waste.[9] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6][12]
Step 4: Arranging Final Disposal
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup. Do not attempt to transport the waste off-site yourself. All hazardous waste must be handled and transported by a licensed and certified waste disposal vendor arranged by your institution.[8][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound waste.
Spill and Emergency Procedures
Accidents require a calm and prepared response.
-
Small Spill (Solid): If a small amount of the solid is spilled, ensure you are wearing appropriate PPE. Gently sweep the material to avoid generating dust and place it into your labeled hazardous waste container.[3][13] Decontaminate the area with soap and water, and dispose of the cleaning materials as hazardous waste.[14]
-
Large Spill or Spill in Solution: Evacuate the immediate area and alert nearby personnel. Contact your institution's EHS or emergency response team immediately. Prevent the spill from entering drains. Do not attempt to clean up a large spill without proper training and equipment.
Regulatory Context: A National Framework
In the United States, the management and disposal of laboratory chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8] This framework establishes a "cradle-to-grave" system for hazardous waste management. Your laboratory is considered a "generator" of hazardous waste, and as such, you are legally responsible for its safe disposal.[12][15] It is imperative to follow your specific institution's policies, as they are designed to ensure compliance with all federal, state, and local regulations.[16]
References
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Voell, L. (2019). Laboratory Waste Management: The New Regulations. MedLab Management. Retrieved from [Link]
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Sdfine. (n.d.). INDOLE-3-ACETIC ACID (IAA) Safety Data Sheet. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Indole-3-acetic acid 99%. Retrieved from [Link]
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Szabo-Scandic. (n.d.). 3-Indoleacetic acid Safety Data Sheet. Retrieved from [Link]
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Muby Chemicals. (n.d.). Indole-3-Acetic Acid or IAA or Heteroauxin Manufacturers, with SDS. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
Hazard Assessment: Understanding the Risks
While (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid has not been extensively studied for its toxicological properties, the parent compound, Indole-3-acetic acid, is known to cause irritation to the skin, eyes, and respiratory tract upon direct contact with its concentrated form.[3][4] Therefore, it is prudent to assume that this derivative poses similar risks. The primary routes of exposure in a laboratory setting are dermal contact, inhalation of dust particles, and accidental ingestion.[5]
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause redness, pain, and potential damage.
-
Skin Irritation: Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of fine dust can irritate the nose, throat, and lungs.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound.[2][6] The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact.[3][8] Gloves should be inspected before use and changed immediately if contaminated.[8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][6] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if needed) | Recommended when handling large quantities of the solid or when adequate ventilation is unavailable to prevent inhalation of dust.[3][7] |
Operational Plan: A Step-by-Step Handling Protocol
A structured approach to handling this compound minimizes the risk of exposure and contamination.[9]
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[1]
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][10] The recommended storage temperature for IAA is typically at or below -20°C.[3] Keep the container tightly sealed.[3][4]
Preparation and Use
-
Work Area: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][7]
-
Weighing: When weighing the solid, handle it carefully to avoid generating dust.[3][8] Use appropriate tools like spatulas and weighing paper.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[2][5] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.[2]
Spills
-
Minor Spill: For a small spill, carefully wipe up the material with an inert absorbent material, place it in a sealed container for disposal, and then decontaminate the area.[4] Ensure adequate ventilation during cleanup.
-
Major Spill: In the case of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) office.[8]
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][8]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[2] Do not dispose of this chemical down the drain or in the regular trash.[8]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
- Quora. (2024, April 14).
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Autech. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA).
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- Szabo-Scandic. (n.d.).
- Cayman Chemical. (2024, October 30). Safety Data Sheet - Indole-3-acetic Acid (sodium salt).
- Flinn Scientific. (2016, March 22).
- University of Chicago. (n.d.).
- AG Scientific. (2022). I-2593, Indole-3-acetic Acid, SDS.
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid.
- Rosalind Franklin University. (n.d.).
- ChemScience. (2024, November 8). Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested.
- Thermo Fisher Scientific. (n.d.).
- GFS Chemicals. (n.d.).
- Kansas State University. (2023, April 25).
- Fisher Scientific. (2015, March 19).
- Carl ROTH. (n.d.).
- University of Alberta. (n.d.).
- Sigma-Aldrich. (n.d.).
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- ScienceLab.com. (2012, November 27). Acetic Acid MSDS.
- PubMed Central. (n.d.). Chemical Biology in Auxin Research.
- PNAS. (2008, September 30).
- PubMed. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. nbinno.com [nbinno.com]
- 4. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Laboratory Safety [plantpath.k-state.edu]
- 7. agscientific.com [agscientific.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 10. fishersci.dk [fishersci.dk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
